Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMDISFJOKCCAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90720987 | |
| Record name | Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805250-17-3 | |
| Record name | Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Key Intermediate in Oncological Drug Development
Introduction
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chiral molecule of significant interest in the pharmaceutical industry, primarily recognized for its role as a pivotal intermediate in the synthesis of targeted cancer therapeutics. The dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis considerations, spectroscopic characterization, and critical applications of this compound, with a particular focus on its role in the development of vascular endothelial growth factor receptor (VEGFR) inhibitors.
The strategic importance of this molecule is underscored by its use in the synthesis of Fruquintinib, a potent and selective small-molecule inhibitor of VEGFRs 1, 2, and 3, which has been approved for the treatment of metastatic colorectal cancer[1][2]. Understanding the properties and synthesis of this key intermediate is therefore crucial for researchers and drug development professionals working in oncology and related fields.
Physicochemical Properties
The fundamental physicochemical properties of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate are summarized in the table below. These properties are essential for its handling, characterization, and use in subsequent synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [3] |
| Molecular Weight | 208.21 g/mol | [3] |
| CAS Number | 1000414-38-9 | [4] |
| Appearance | Light yellow to brown solid | [4] |
| IUPAC Name | methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | [3] |
| XLogP3 | 1.2 | [3] |
| Polar Surface Area | 55.8 Ų | [3] |
| Boiling Point (Predicted) | 326.5 ± 42.0 °C | [5] |
| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [5] |
Synthesis and Purification
General Synthetic Strategies
The construction of the chiral dihydrobenzofuran ring system can be approached through several methodologies, including:
-
Intramolecular Cyclization: Asymmetric intramolecular reactions, such as the Heck-Matsuda reaction, can be employed to form the dihydrobenzofuran ring with high enantioselectivity. These reactions often utilize chiral ligands in conjunction with a metal catalyst (e.g., Palladium) to control the stereochemical outcome[6].
-
Catalytic Asymmetric Cycloaddition: Chiral Lewis acid-catalyzed cycloaddition reactions can provide a pathway to optically active dihydrobenzofuran derivatives[7].
-
Resolution of Racemates: A racemic mixture of the dihydrobenzofuran can be synthesized, followed by chiral resolution to separate the (S)- and (R)-enantiomers. This can be achieved through techniques such as diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution[7][8].
The following diagram illustrates a generalized, conceptual workflow for the synthesis, highlighting the key stages from starting materials to the final, purified compound.
Purification Protocol Considerations
Purification of the final product would typically involve standard laboratory techniques. Given the moderate polarity of the molecule, column chromatography on silica gel would be a suitable method for purification. A solvent system of ethyl acetate in hexanes would likely provide good separation. Subsequent recrystallization from an appropriate solvent system would yield the final product with high purity.
Spectroscopic Analysis
Comprehensive spectroscopic analysis is essential for the structural confirmation and quality control of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. While raw spectral data is often held by commercial suppliers, the expected spectral characteristics can be predicted based on the molecule's structure[9][10].
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons in the 6-7 ppm region.- Protons of the dihydrofuran ring (CH and CH₂) typically between 3-5 ppm.- A singlet for the methyl ester protons around 3.7 ppm.- A broad singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | - Carbonyl carbon of the ester around 170-175 ppm.- Aromatic carbons in the 110-160 ppm range.- Carbons of the dihydrofuran ring in the 30-80 ppm range.- Methyl carbon of the ester around 52 ppm. |
| IR Spectroscopy | - A broad O-H stretching band for the phenol around 3300 cm⁻¹.- A sharp C=O stretching band for the ester around 1730 cm⁻¹.- C-O stretching bands for the ether and ester functionalities.- Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight (208.21).- Fragmentation patterns corresponding to the loss of the methoxy group, the entire ester side chain, and other characteristic fragments. |
Applications in Drug Discovery: The Fruquintinib Case Study
The primary application of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is as a key building block in the synthesis of Fruquintinib[1]. Fruquintinib is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis—the formation of new blood vessels.
Mechanism of Action: VEGFR Inhibition
Tumor growth and metastasis are highly dependent on angiogenesis. VEGFRs, particularly VEGFR-2, are receptor tyrosine kinases that, upon binding with VEGF, initiate a signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately forming new blood vessels that supply the tumor with nutrients and oxygen[5][11].
By inhibiting the ATP-binding site of VEGFRs, Fruquintinib blocks this signaling pathway, thereby suppressing tumor angiogenesis and growth[2]. The 6-hydroxy-2,3-dihydrobenzofuran moiety of the intermediate serves as the core scaffold onto which the rest of the Fruquintinib molecule is constructed, highlighting the importance of this specific chemical entity in the final drug's structure and function.
The following diagram illustrates the VEGFR signaling pathway and the point of inhibition by drugs like Fruquintinib.
Broader Significance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is not only important for VEGFR inhibitors but is also found in a wide range of biologically active natural products and synthetic compounds. Studies have demonstrated that derivatives of this scaffold possess anti-inflammatory, anticancer, and antimicrobial properties, making it a versatile platform for the design of new therapeutic agents[12][13]. The presence of the hydroxyl group and the chiral center in the title compound offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in various drug discovery programs.
Conclusion
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a fine chemical of considerable importance, bridging synthetic chemistry with modern oncology. Its value is firmly established through its role as a non-interchangeable intermediate in the manufacture of Fruquintinib, a life-extending therapy for cancer patients. While detailed, public-domain synthetic protocols are scarce, the principles of its synthesis and purification are well-understood within the field of organic chemistry. For researchers and professionals in drug development, a thorough understanding of this molecule's properties and its strategic application provides a clear example of how fundamental chemical synthesis enables the creation of complex, targeted therapies that address critical unmet medical needs.
References
- CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof.
- Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. (2025-05-27). [Link]
- Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonyl
- Structure-activity relationships of natural quinone vegfrecine analogs with potent activity against VEGFR-1 and -2 tyrosine kinases. PubMed. (2021-07-20). [Link]
- WO2020098795A1 - Pharmaceutical preparation of fruquintinib and use thereof.
- Enantioselective synthesis of 2,3‐dihydrobenzofuran.
- 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
- Enantioselective synthesis of 2,3‐dihydrobenzofurans through a cyclopropanation/intramolecular rearrangement.
- Role of heterocycles in inhibition of VEGFR-2 – a recent upd
- US20210155613A1 - Fruquintinib eutectic crystal, preparation method therefor, composition, and uses thereof.
- Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. PubMed. [Link]
- WO 2024/023796 A1. Googleapis.com. (2024-02-01). [Link]
- Quantitative structure activity relationship and molecular simulations for the exploration of natural potent VEGFR-2 inhibitors: an in silico anti-angiogenic study. PubMed. (2020-05-04). [Link]
- Copies of 1H, 13C, 19F NMR spectra. [Link]
- (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction | Request PDF.
- Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds | Request PDF.
- (PDF) Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
- Resolution of 2,3-dihydro-benzofuran-3-ols. Indian Academy of Sciences. [Link]
- Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. PubMed Central. [Link]
- Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. PMC - NIH. [Link]
- (6-HYDROXY-BENZOFURAN-3-YL)-ACETIC ACID METHYL ESTER synthesis. Mol-Instincts. [Link]
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. (2024-08-06). [Link]
- US4521595A - Process for the purification of esters.
- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PMC - NIH. [Link]
- Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H)...
- (PDF)
- Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents.
- Cu(i)-Catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones: enantioselective synthesis of 2,3-dihydrobenzofuran-3-ol derivatives.
- (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]
- Synthesis and molecular docking analysis of MBH adducts' derived amides as potential β-lactamase inhibitors.
- Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acet
- Methyl(3-hydroxy-2-oxo-2,3-dihydro-indol-3-yl)
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. WO2020098795A1 - Pharmaceutical preparation of fruquintinib and use thereof - Google Patents [patents.google.com]
- 3. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | C11H12O4 | CID 53393313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate(1000414-38-9) 1H NMR [m.chemicalbook.com]
- 10. digibuo.uniovi.es [digibuo.uniovi.es]
- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Biological Activity of (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Abstract
(R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chiral molecule belonging to the dihydrobenzofuran class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide spectrum of biological activities. While direct, extensive research on this specific (R)-enantiomer is not widely published, its structural components suggest significant therapeutic potential. This guide synthesizes information from related dihydrobenzofuran derivatives to project the likely biological activities, mechanisms of action, and experimental approaches for its evaluation. The core focus is on its potential as an anti-inflammatory and anti-cancer agent, drawing parallels from structurally similar compounds that have been investigated for these properties. Furthermore, its role as a key chemical intermediate in the synthesis of more complex pharmaceuticals is well-established.[1][2] This document serves as a technical resource for researchers and drug development professionals, providing a foundational understanding and practical methodologies for exploring the therapeutic promise of this compound.
Introduction: The Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran ring system is a core component of many biologically active molecules.[3] Its structural rigidity and specific stereochemistry allow for precise interactions with biological targets. Derivatives of this scaffold have demonstrated a vast array of pharmacological effects, including anti-tumor, antibacterial, antioxidant, and anti-viral activities.[4][5] The presence of a hydroxyl group at the 6-position and an acetic acid methyl ester at the 3-position of the specific compound , (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, provides key functional handles that can dictate its biological profile, influencing both pharmacokinetic properties and target engagement. Analysis of structure-activity relationships within this class suggests that hydroxyl and carboxyl groups can enhance biological effects.[3]
Projected Biological Activity & Mechanistic Rationale
Based on the activities of closely related dihydrobenzofuran derivatives, two primary areas of therapeutic potential for (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate are anti-inflammatory and anti-cancer effects.
Anti-Inflammatory Activity
Inflammation is a critical biological response, but its dysregulation is a hallmark of many chronic diseases. Dihydrobenzofuran derivatives have been shown to be effective anti-inflammatory agents.[3]
Causality of Experimental Choice: The primary mechanism for many non-steroidal anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins. Therefore, the initial assessment of a novel compound with suspected anti-inflammatory activity should logically begin with an evaluation of its effect on key inflammatory mediators.
-
Projected Mechanism: The compound is hypothesized to inhibit the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This would lead to a downstream reduction in the secretion of inflammatory mediators such as Interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[3] The phenolic hydroxyl group may also contribute to antioxidant activity, neutralizing reactive oxygen species that perpetuate the inflammatory cascade.
Anti-Cancer Activity
The dihydrobenzofuran scaffold is a cornerstone in the development of novel anti-cancer agents.[6] Derivatives have been shown to induce apoptosis, promote cell cycle arrest, and inhibit signaling pathways essential for tumor growth.[6]
-
Projected Mechanism: The compound may exert cytotoxic effects on cancer cells through the modulation of key apoptotic proteins. A likely mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the subsequent cleavage and activation of Poly (ADP-ribose) polymerase-1 (PARP-1), a key event in the apoptotic cascade.[3] This ultimately leads to DNA fragmentation and programmed cell death.
Role as a Synthetic Intermediate
Beyond its own potential bioactivity, (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is recognized as a valuable intermediate in chemical synthesis.[1][2] Its unique structure and functional groups make it a building block for creating more complex pharmaceutical compounds and agrochemicals.[1] For instance, related 6-hydroxy-benzofuran structures are key intermediates in the synthesis of drugs like Fruquintinib, a VEGFR inhibitor used for metastatic colorectal cancer.[7] This highlights the compound's importance in the broader landscape of drug discovery and development.
Experimental Protocols for Biological Evaluation
To empirically validate the projected biological activities, a series of well-controlled in vitro experiments are necessary. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol: Evaluation of Anti-Inflammatory Activity in Macrophages
Objective: To determine if the compound can suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells for 2 hours with various concentrations of (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (e.g., 1, 5, 10, 25 µM).
-
Vehicle Control: Treat cells with DMSO (or the solvent used to dissolve the compound) at the same final concentration as the highest compound dose.
-
Negative Control: Untreated cells.
-
Positive Control: Cells treated with a known anti-inflammatory agent (e.g., Dexamethasone).
-
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
Quantification of Mediators:
-
Nitric Oxide (NO): Collect the cell supernatant. Measure NO concentration using the Griess Reagent assay, which detects nitrite, a stable breakdown product of NO.
-
Cytokines (IL-6, PGE2): Use commercially available ELISA kits to quantify the concentration of IL-6 and PGE2 in the cell supernatant according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the data to the vehicle control and calculate IC₅₀ values (the concentration at which 50% of the inflammatory response is inhibited).
Workflow for Anti-Inflammatory Screening
Caption: Workflow for evaluating anti-inflammatory effects.
Protocol: Assessment of Anti-Cancer Cytotoxicity
Objective: To measure the compound's ability to inhibit the proliferation of human cancer cells.
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., HCT116 colorectal carcinoma or A549 lung cancer) in an appropriate medium.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (e.g., 0.1 to 100 µM) for 72 hours.
-
Vehicle Control: Treat cells with the corresponding concentration of solvent (e.g., DMSO).
-
Positive Control: Treat cells with a known cytotoxic drug (e.g., Doxorubicin).
-
Blank: Wells with medium but no cells.
-
-
Viability Assay (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading, normalize the data to the vehicle control (representing 100% viability), and plot a dose-response curve to determine the IC₅₀ value.
Signaling Pathway for Apoptosis Induction
Caption: Projected mechanism of apoptosis induction.
Data Summary
While data for the specific (R)-enantiomer is scarce, results from related dihydrobenzofuran derivatives provide a benchmark for expected potency.
Table 1: Comparative Cytotoxic Activity of Dihydrobenzofuran Derivatives
| Compound Class | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Fluorinated Dihydrobenzofurans | HCT116 | Colorectal Carcinoma | 19.5 - 24.8 | [6] |
| General Dihydrobenzofurans | A549 | Lung Cancer | Varies | [6] |
| Pyrazoline-Substituted | MCF-7 | Breast Cancer | Promising |[6] |
Lower IC₅₀ values indicate greater potency.
Conclusion and Future Directions
(R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a molecule of significant interest, not only as a potential therapeutic agent in its own right but also as a crucial building block for medicinal chemistry. The structural alerts within the molecule, supported by extensive literature on the dihydrobenzofuran class, strongly suggest potential anti-inflammatory and anti-cancer activities. The experimental protocols detailed in this guide provide a clear, validated pathway for investigating these hypotheses. Future research should focus on the enantioselective synthesis of this compound to enable robust biological testing, followed by the in vitro assays described. Positive hits would warrant progression to more complex studies, including mechanism of action elucidation, in vivo efficacy models, and pharmacokinetic profiling, to fully unlock its therapeutic potential.
References
- BenchChem. (n.d.). Comparative Analysis of Dihydrobenzofuran Derivatives: A Cross-Validation of Biological Activity in Diverse Cell Lines.
- LookChem. (n.d.). Cas 1234474-58-8, (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
- Ye, X., et al. (2014). Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. PubMed.
- ResearchGate. (n.d.). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods.
- Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central.
- ResearchGate. (n.d.). Reactional scope for the synthesis of methyl (R)‐2‐(2,3‐dihydrobenzofuran‐3‐yl), (R).
- (6-HYDROXY-BENZOFURAN-3-YL)-ACETIC ACID METHYL ESTER synthesis. (n.d.).
- Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
- Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
- PubChem. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
- MedchemExpress.com. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | Drug.
Sources
- 1. Cas 1234474-58-8,(R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | lookchem [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tdcommons.org [tdcommons.org]
An In-Depth Technical Guide to Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS 1000414-38-9): A Key Intermediate in the Synthesis of Fasiglifam (TAK-875)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Chiral Building Block
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, with its characteristic dihydrobenzofuran scaffold, represents a pivotal chiral building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Fasiglifam (TAK-875), a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 has garnered substantial interest as a therapeutic target for type 2 diabetes due to its role in mediating glucose-dependent insulin secretion.[2] This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, characterization, and its crucial application in the development of GPR40 agonists.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this intermediate is fundamental for its synthesis, purification, and handling.
| Property | Value | Source |
| CAS Number | 1000414-38-9 | [3] |
| Molecular Formula | C₁₁H₁₂O₄ | [3][4] |
| Molecular Weight | 208.21 g/mol | [3][4] |
| Appearance | Light yellow to brown solid | [5] |
| Boiling Point (Predicted) | 326.5 ± 42.0 °C | [6] |
| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 9.77 ± 0.40 | [6] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring, the protons of the dihydrofuran ring, the methylene protons of the acetate side chain, and the methyl ester protons. The coupling patterns of the dihydrofuran protons are particularly informative for confirming the structure.[1][4][7][8]
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the dihydrofuran ring and the acetate side chain.[1][9]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 208.0736.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H) group, the ester carbonyl (C=O) group, and the aromatic C-H and C=C bonds.
Synthesis and Stereochemistry
The synthesis of the specific (S)-enantiomer of this compound is crucial for its application in the synthesis of Fasiglifam. While a detailed, publicly available, step-by-step protocol for this specific intermediate is proprietary, the general synthetic strategies for 2,3-dihydrobenzofuran derivatives involve intramolecular cyclization reactions.
General Synthetic Approach:
A common strategy for the construction of the 2,3-dihydrobenzofuran ring system involves the intramolecular cyclization of a suitably substituted phenoxy derivative. For the target molecule, this would likely involve a precursor with a leaving group that facilitates the ring closure to form the dihydrofuran ring.
Asymmetric Synthesis:
The stereochemistry at the C3 position is critical for the biological activity of the final drug, Fasiglifam. Therefore, an enantioselective synthesis is required to obtain the desired (S)-enantiomer. Several strategies for the asymmetric synthesis of chiral 2,3-dihydrobenzofurans have been reported in the literature, often employing chiral catalysts or auxiliaries. These methods include:
-
Organocatalytic domino reactions: Chiral organocatalysts can be used to facilitate enantioselective cascade reactions to construct the dihydrobenzofuran core.[8]
-
Metal-catalyzed asymmetric cyclization: Chiral metal complexes can catalyze the intramolecular cyclization to yield the desired enantiomer with high selectivity.[10]
Illustrative Synthetic Workflow:
The following diagram illustrates a plausible, generalized workflow for the synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, based on common synthetic methodologies for this class of compounds.
Caption: Generalized workflow for the asymmetric synthesis of the target intermediate.
Application in Drug Development: The Synthesis of Fasiglifam (TAK-875)
The primary application of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is as a crucial building block in the multi-step synthesis of Fasiglifam (TAK-875).
Fasiglifam's Mechanism of Action:
Fasiglifam is a selective agonist of GPR40, a receptor predominantly expressed on pancreatic β-cells. The binding of Fasiglifam to GPR40 initiates a signaling cascade through the Gαq protein subunit.[2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11] The elevated intracellular Ca²⁺ levels, in a glucose-dependent manner, amplify insulin secretion.[11][12] This glucose-dependent mechanism of action is a key advantage, as it reduces the risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[12]
GPR40 Signaling Pathway:
The following diagram illustrates the GPR40 signaling pathway activated by Fasiglifam.
Caption: GPR40 signaling pathway in pancreatic β-cells activated by Fasiglifam.
Clinical Development and Significance:
Fasiglifam (TAK-875) progressed to Phase III clinical trials for the treatment of type 2 diabetes.[5] However, its development was discontinued due to concerns about liver toxicity.[2][5] Despite its discontinuation, the extensive research and development of Fasiglifam have provided invaluable insights into the therapeutic potential and challenges of targeting the GPR40 receptor. The synthesis of Fasiglifam, and by extension the synthesis of its key intermediate this compound, remains a significant case study in modern drug discovery.
Conclusion
This compound is a structurally important and commercially relevant chiral intermediate. Its significance is intrinsically linked to its role in the synthesis of the GPR40 agonist Fasiglifam (TAK-875). This guide has provided a technical overview of its properties, synthesis, and biological context. For researchers in the field of medicinal chemistry and drug development, a thorough understanding of such key intermediates is essential for the design and synthesis of novel therapeutics targeting complex diseases like type 2 diabetes. The continued exploration of the 2,3-dihydrobenzofuran scaffold is likely to yield new and improved drug candidates in the future.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | C11H12O4 | CID 53393313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate(1000414-38-9) 1H NMR spectrum [chemicalbook.com]
- 5. Understanding the Hepatotoxicity of Fasiglifam (TAK-875) - Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digibuo.uniovi.es [digibuo.uniovi.es]
- 10. researchgate.net [researchgate.net]
- 11. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Structure Elucidation of Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a notable organic compound, recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its molecular framework, featuring a dihydrobenzofuran core, is a common motif in a wide array of biologically active natural products and synthetic compounds, which have demonstrated anti-tumor, antibacterial, and antioxidant properties.[2] The precise structural characterization of this molecule is paramount for ensuring the integrity of its downstream applications in drug discovery and development. An unambiguous assignment of its chemical structure guarantees reproducibility in research and manufacturing and is a critical component of regulatory compliance.
This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. We will delve into the logic behind the application of various spectroscopic methods, detailing the experimental protocols and the systematic interpretation of the resulting data. This document is designed to serve as a practical reference for researchers and scientists, offering insights grounded in established analytical principles.
Chapter 1: Unveiling the Molecular Blueprint: Mass Spectrometry and Elemental Analysis
The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this process, providing a highly accurate mass measurement that allows for the determination of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile. The choice of solvent is critical to ensure good solubility and compatibility with the ionization source.[3]
-
Instrumentation: The analysis is performed on an HRMS instrument, commonly utilizing Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: The instrument is calibrated using a known standard. The sample is then introduced, and the mass spectrum is acquired in positive or negative ion mode.
Data Interpretation
For this compound, the expected molecular formula is C₁₁H₁₂O₄.[4] The calculated exact mass for the protonated molecule [M+H]⁺ is 209.0808. The HRMS analysis should yield a measured mass that is in close agreement with this calculated value, typically within a few parts per million (ppm), confirming the elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol [4] |
| Calculated Exact Mass [M+H]⁺ | 209.0808 |
| Observed Exact Mass | To be determined experimentally |
Chapter 2: Identifying the Functional Groups: Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, we can identify characteristic vibrational frequencies corresponding to specific chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is also recorded and automatically subtracted from the sample spectrum.
Data Interpretation
The IR spectrum of this compound is expected to exhibit the following key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 (broad) | O-H (Phenol) | Stretching |
| ~1730 (strong) | C=O (Ester) | Stretching |
| ~1600, ~1480 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Ester and Ether) | Stretching |
The presence of these characteristic peaks provides strong evidence for the key functional groups within the molecule.
Chapter 3: Assembling the Molecular Skeleton: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Through a series of 1D and 2D NMR experiments, we can determine the connectivity of atoms and build a complete picture of the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This includes ¹H NMR, ¹³C NMR, and 2D experiments like COSY, HSQC, and HMBC.
Data Interpretation
A systematic analysis of the NMR data is crucial for unambiguous structure determination.[5]
¹H NMR: Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, the expected signals are:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzene ring. The splitting patterns will reveal their substitution pattern.
-
Dihydrofuran Ring Protons: A set of coupled signals for the protons at positions 2 and 3 of the dihydrofuran ring.
-
Methylene Protons of the Acetate Group: A signal corresponding to the CH₂ group adjacent to the ester.
-
Methyl Protons of the Ester: A singlet around 3.7 ppm for the OCH₃ group.
-
Phenolic Hydroxyl Proton: A broad singlet that can exchange with D₂O.
¹³C NMR: Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts provide information about the type of carbon (e.g., aromatic, aliphatic, carbonyl).
2D NMR: Connecting the Atoms
2D NMR experiments are essential for establishing the connectivity between atoms.[6]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the spin systems in the dihydrofuran ring and the acetate side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are critical for piecing together the different fragments of the molecule and confirming the overall structure. For instance, a correlation between the methyl protons of the ester and the carbonyl carbon confirms the ester functionality.
Visualizing the Elucidation Workflow
Caption: Workflow for the structure elucidation of this compound.
Key HMBC Correlations for Structural Confirmation
Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.
Conclusion
The unambiguous structure elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, infrared spectroscopy identifies the key functional groups, and a comprehensive suite of 1D and 2D NMR experiments establishes the precise atomic connectivity. This systematic and evidence-based approach is fundamental to ensuring the quality and reliability of this important chemical intermediate in the fields of pharmaceutical research and development.
References
- Benchchem. Spectroscopic Analysis of Benzofurans.
- SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
- ChemicalBook. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertio.
- SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
- (6-HYDROXY-BENZOFURAN-3-YL)-ACETIC ACID METHYL ESTER synthesis.
- ResearchGate. Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for...
- MedchemExpress.com. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- Echemi. methyl 2-[(3S)
- PubChem. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- MedChemExpress. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
- ResearchGate. (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
- ResearchGate. Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity.
- ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)...
- ChemicalBook. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- ACS Omega.
- PubChem. Benzofuran.
- Sigma-Aldrich. Methyl 2-(6-Hydroxybenzofuran-3-yl)
- Google Patents.
- National Institutes of Health. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A.
Sources
The Dihydrobenzofuran Scaffold: A Privileged Motif for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. Its unique structural and electronic properties make it a "privileged structure," capable of interacting with a diverse range of biological targets. This guide provides a comprehensive overview of the key therapeutic targets of dihydrobenzofuran derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols to facilitate further research and drug development.
Inhibition of Protein Kinases: A Major Avenue for Anticancer Therapy
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Dihydrobenzofuran derivatives have emerged as potent inhibitors of several key kinases.
Epidermal Growth Factor Receptor (EGFR)
Overexpression of EGFR is implicated in various cancers, making it a prime target for therapeutic intervention.[1] Certain dihydrobenzofuran derivatives have shown promising EGFR inhibitory activity.[1]
Mechanism of Action: Dihydrobenzofuran-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR): The SAR of dihydrobenzofuran derivatives as EGFR inhibitors highlights the importance of specific substitutions on the scaffold. For instance, the presence of a nitrile group has been shown to be beneficial for activity.[1] Molecular modeling studies suggest that these derivatives can form key interactions with residues in the EGFR active site, such as Met769 and Thr766.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are often dysregulated in inflammatory diseases and certain cancers like diffuse large B-cell lymphoma (DLBCL).
Mechanism of Action: Dihydrobenzofuran derivatives have been designed as potent IRAK4 inhibitors. These compounds typically bind to the ATP-binding site of IRAK4, preventing its activation and subsequent downstream signaling, which includes the activation of NF-κB. This inhibition can induce apoptosis in cancer cells dependent on IRAK4 signaling.
Quantitative Data: IRAK4 Inhibition
| Compound | Target Cell Line | IC50 (nM) | Reference |
| Compound 22 | OCI-LY10 (DLBCL) | 8.7 (IRAK4 enzyme) | |
| 248 (cell-based) |
Experimental Workflow: IRAK4 Kinase Inhibition Assay
Caption: Workflow for an in vitro IRAK4 kinase inhibition assay.
Other Kinases
The dihydrobenzofuran scaffold has also been explored for the inhibition of other kinases, such as Casein Kinase 2 (CK2) and Pim-1 kinase.[2][3] For instance, certain dibenzofuran derivatives, which contain the dihydrobenzofuran motif, have demonstrated potent CK2 inhibition with IC50 values in the low nanomolar range.[2]
Targeting the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Dihydrobenzofuran derivatives have shown significant anti-inflammatory properties through the inhibition of key enzymes in the inflammatory pathway.
Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
Mechanism of Action: Fluorinated dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of COX-2.[4] This leads to a decrease in the production of pro-inflammatory prostaglandins.
Quantitative Data: Inhibition of Inflammatory Mediators
| Compound Class | Mediator | IC50 (µM) | Reference |
| Fluorinated Dihydrobenzofurans | Interleukin-6 (IL-6) | 1.2 - 9.04 | [4] |
| Nitric Oxide (NO) | 2.4 - 5.2 | [4] | |
| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [4] |
Signaling Pathway: COX-2 in Inflammation
Caption: Simplified signaling pathway of COX-2-mediated inflammation.
Microsomal Prostaglandin E Synthase-1 (mPGES-1)
mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthesis pathway. Its inhibition offers a more targeted approach to reducing PGE2-mediated inflammation compared to COX-2 inhibition.
Mechanism of Action: Dihydrobenzofuran derivatives have been identified as potential inhibitors of mPGES-1.[5] By blocking this enzyme, these compounds can selectively reduce the production of PGE2 without affecting the synthesis of other prostanoids.
Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs represent a large family of cell surface receptors that are involved in a multitude of physiological processes, making them attractive drug targets.
Cannabinoid Receptor 2 (CB2)
The CB2 receptor is primarily expressed in the immune system and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.
Mechanism of Action: A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective CB2 receptor agonists.[6] Activation of the CB2 receptor can modulate immune cell function and reduce inflammatory responses.
G-Protein Coupled Receptor 119 (GPR119)
GPR119 is expressed in pancreatic β-cells and intestinal L-cells and is involved in the regulation of glucose homeostasis. Agonists of GPR119 are being investigated as potential treatments for type 2 diabetes.
Mechanism of Action: Dihydrobenzofuran derivatives have been identified as potent GPR119 agonists.[1] Activation of GPR119 in pancreatic β-cells leads to an increase in intracellular cyclic AMP (cAMP) and subsequent glucose-dependent insulin secretion.
Antimicrobial and Antiviral Potential
The dihydrobenzofuran scaffold is also found in compounds with antimicrobial and antiviral activities.
Antifungal Activity
Certain benzofuran derivatives, the oxidized counterparts of dihydrobenzofurans, have demonstrated antifungal activity, suggesting that the core scaffold is amenable to the development of agents targeting fungal pathogens.[6][7]
Antiviral Activity
Some benzofuran derivatives have shown in vitro activity against various DNA and RNA viruses, including respiratory syncytial virus and influenza A virus.[8] More recently, benzofuran derivatives have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway, leading to a broad-spectrum antiviral response.[9][10]
Neuroprotective Effects
The role of dihydrobenzofuran derivatives in neurodegenerative diseases is an emerging area of research.
Potential Targets: In the context of Alzheimer's disease, benzofuran-based compounds are being explored as inhibitors of butyrylcholinesterase (BChE) and β-secretase (BACE1), enzymes involved in the cholinergic deficit and amyloid-β plaque formation, respectively.[11][12][13][14]
Experimental Protocols
General Protocol for Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation: Prepare kinase buffer, kinase enzyme, ATP solution, substrate peptide, and serially diluted test compounds.
-
Plate Setup: In a 384-well plate, add the test compounds and controls (e.g., DMSO for 0% inhibition, a known inhibitor for 100% inhibition).
-
Enzyme Addition: Add the kinase enzyme to each well and incubate briefly.
-
Reaction Initiation: Add the ATP/substrate mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that converts the generated ADP to a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
General Protocol for Cell-Based Anti-inflammatory Assay
-
Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dihydrobenzofuran derivatives for a specified pre-incubation time.
-
Inflammatory Stimulus: Add an inflammatory stimulus (e.g., lipopolysaccharide) to the wells.
-
Incubation: Incubate the plate for a period sufficient to induce the expression of inflammatory mediators (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Mediator Quantification: Quantify the concentration of inflammatory mediators (e.g., NO, PGE2, cytokines) in the supernatant using appropriate assay kits (e.g., Griess assay for NO, ELISA for cytokines and PGE2).
-
Data Analysis: Determine the IC50 value for the inhibition of each mediator.
Conclusion
The dihydrobenzofuran scaffold represents a versatile and promising platform for the development of novel therapeutics targeting a wide range of diseases. Its ability to interact with diverse biological targets, including kinases, enzymes of the inflammatory cascade, and GPCRs, underscores its significance in medicinal chemistry. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new dihydrobenzofuran-based drug candidates.
References
- Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (n.d.). PubMed Central.
- Hejchman, E., Ostrowska, K., Maciejewska, D., Kossakowski, J., & Court, W. (2012). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. The Journal of Pharmacology and Experimental Therapeutics, 343(2), 380-388. [Link]
- Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (2024). ACS Publications.
- Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. (n.d.). ResearchGate.
- Ayoub, A. J., El-Achkar, G. A., Ghayad, S. E., Hariss, L., Haidar, R. H., Antar, L. M., Mallah, Z. I., Badran, B., Grée, R., Hachem, A., Hamade, E., & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(12), 10399. [Link]
- Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2018). PubMed Central.
- Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (2024). PubMed Central.
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). Royal Society of Chemistry.
- Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2021). MDPI.
- Papadaki-Valiraki, A., Todoulou, O., Filippatos, E., Tsotinis, A., Ikeda, S., & De Clercq, E. (1993). Synthesis and antiviral activity of some new benzofuran derivatives. Arzneimittel-Forschung, 43(12), 1363–1366.
- Design, Synthesis and Antifungal Activity of Benzofuran and Its Analogues. (n.d.). ResearchGate.
- Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. (2024). PubMed Central.
- Benzofuran-Based Hybrid Compounds for the Inhibition of Cholinesterase Activity, β Amyloid Aggregation, and Aβ Neurotoxicity. (2020). ACS Publications.
- Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation... (n.d.). ResearchGate.
- Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. (2024). PubMed.
- Di Micco, S., Terracciano, S., D'Andrea, P., Bifulco, G., & Riccio, R. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & medicinal chemistry, 24(5), 983–991. [Link]
- Benzofuran derivatives with antifungal activity. (n.d.). ResearchGate.
- Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. (2018). PubMed.
- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease. (2018). PubMed Central.
- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2022). PubMed Central.
- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). Figshare.
- Discovery of dually acting small-molecule inhibitors of cancer-resistance relevant receptor tyrosine kinases EGFR and IGF-1R. (n.d.). Reaction Biology.
- (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). ResearchGate.
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers.
- The docking result of the EGFR inhibitors with EGFR. (a) The binding... (n.d.). ResearchGate.
- In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. (2023). PubMed.
Sources
- 1. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases [mdpi.com]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiviral activity of some new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 6-Hydroxy-2,3-Dihydrobenzofuran Compounds: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold of 6-Hydroxy-2,3-Dihydrobenzofuran
In the landscape of medicinal chemistry, the 2,3-dihydrobenzofuran moiety stands out as a "privileged scaffold"—a core structure that is recurrent in a multitude of biologically active compounds.[1][2] Its rigid, planar structure provides a versatile template for the design of molecules that can interact with a wide array of biological targets. The introduction of a hydroxyl group at the 6-position significantly enhances the therapeutic potential of this scaffold. This phenolic hydroxyl group is a key pharmacophore, contributing to the molecule's antioxidant properties and its ability to participate in crucial hydrogen bonding interactions with biological macromolecules.[3][4]
This in-depth technical guide provides a comprehensive overview of 6-hydroxy-2,3-dihydrobenzofuran compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for accessing this core, explore its diverse biological activities with a focus on antioxidant, anti-inflammatory, and neuroprotective effects, and elucidate the underlying mechanisms of action.
Synthetic Pathways to the 6-Hydroxy-2,3-Dihydrobenzofuran Core
The synthesis of the 6-hydroxy-2,3-dihydrobenzofuran scaffold can be efficiently achieved through a two-step process starting from the commercially available 6-hydroxybenzofuran. This process involves the catalytic hydrogenation of the furan ring, a robust and scalable method.
Experimental Protocol: Synthesis of 6-Hydroxy-2,3-dihydrobenzofuran
This protocol outlines the catalytic hydrogenation of 6-hydroxybenzofuran to yield 6-hydroxy-2,3-dihydrobenzofuran.
Materials:
-
6-Hydroxybenzofuran
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or a suitable solvent)
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite or a similar filter aid)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-hydroxybenzofuran in ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-hydroxy-2,3-dihydrobenzofuran.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Diverse Biological Activities and Therapeutic Applications
The 6-hydroxy-2,3-dihydrobenzofuran scaffold is a versatile platform for the development of therapeutic agents with a wide range of biological activities. The presence of the 6-hydroxyl group is particularly important for its antioxidant and anti-inflammatory properties.
Antioxidant and Neuroprotective Effects
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a host of diseases, including neurodegenerative disorders.[5][6] The phenolic hydroxyl group of 6-hydroxy-2,3-dihydrobenzofuran derivatives makes them potent antioxidants capable of scavenging free radicals and protecting cells from oxidative damage.[3][4]
One of the key mechanisms by which these compounds exert their antioxidant effects is through the activation of the Keap1-Nrf2 signaling pathway.[5][7] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[5][7][8] Phenolic compounds, such as 6-hydroxy-2,3-dihydrobenzofuran derivatives, can act as activators of this pathway, thereby bolstering the cell's endogenous antioxidant defenses.[1][5]
The neuroprotective effects of these compounds are closely linked to their antioxidant properties. By mitigating oxidative stress, they can protect neurons from damage and death, which is a hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's.[6][9][10][11][12]
Anti-inflammatory Activity
Chronic inflammation is another underlying factor in many diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13][14][15] Benzofuran derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and mediators.[13][14][16] The anti-inflammatory effects of 6-hydroxy-2,3-dihydrobenzofuran derivatives make them promising candidates for the development of treatments for inflammatory conditions.[17][18]
Anticancer and Antimicrobial Potential
In addition to their antioxidant and anti-inflammatory properties, derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated promising anticancer and antimicrobial activities.[19][20] The specific mechanisms of action are varied and depend on the nature of the substituents on the core structure.
Structure-Activity Relationship (SAR) and Drug Development Insights
The biological activity of 6-hydroxy-2,3-dihydrobenzofuran compounds can be fine-tuned by modifying their structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for specific biological targets.
Key SAR Insights:
-
The 6-Hydroxyl Group: As previously mentioned, this group is critical for antioxidant activity. Its presence allows for the donation of a hydrogen atom to neutralize free radicals.
-
Substituents on the Aromatic Ring: The introduction of other substituents on the benzene ring can modulate the electronic properties of the molecule and influence its biological activity. For example, electron-donating groups can enhance antioxidant activity, while electron-withdrawing groups may be beneficial for other activities.
-
Substituents on the Dihydrofuran Ring: Modifications to the dihydrofuran ring can affect the molecule's conformation and its ability to bind to target proteins.
The following table summarizes the reported biological activities of various 6-hydroxy-2,3-dihydrobenzofuran derivatives and related compounds, providing a glimpse into the potential for SAR-guided drug design.
| Compound/Derivative | Biological Activity | IC50/EC50 | Reference |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Anti-inflammatory | More potent than diclofenac | [13][17] |
| Fluorinated benzofuran/dihydrobenzofuran derivatives | Anti-inflammatory (IL-6 inhibition) | 1.2 to 9.04 µM | [21] |
| Fluorinated benzofuran/dihydrobenzofuran derivatives | Anti-inflammatory (Nitric Oxide inhibition) | 2.4 to 5.2 µM | [21] |
| Benzofuran derivative 38 | Anti-inflammatory (NO production inhibition) | 5.28 µM | [22] |
| Benzofuran derivative 38 | Anticancer (A549 human lung cancer cell line) | 0.12 µM | [22] |
| Benzofuran derivative 38 | Anticancer (SGC7901 gastric cancer cells) | 2.75 µM | [22] |
| Benzofuran-heterocycle hybrid 5d | Anti-inflammatory | Down-regulates pro-inflammatory factors | [13][14] |
Conclusion and Future Directions
The 6-hydroxy-2,3-dihydrobenzofuran scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its inherent antioxidant and anti-inflammatory properties, coupled with the potential for diverse biological activities through structural modification, make it a valuable tool in the drug discovery arsenal. Future research should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the molecular mechanisms underlying their biological activities will further facilitate the rational design of next-generation drugs based on this privileged scaffold.
References
- Recent Advances of Natural Polyphenols Activators for Keap1-Nrf2 Signaling Pathway. (n.d.). Wiley Online Library.
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). PubMed.
- The activation of the Nrf2/Keap1 pathway by polyphenols. (n.d.). ResearchGate.
- Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway. (n.d.). Semantic Scholar.
- Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. (2020). MDPI.
- Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). National Institutes of Health.
- Polyphenols activate Keap1/Nrf2/ARE pathway and increase the expression of detoxification/antioxidant enzymes. (n.d.). ResearchGate.
- Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. (2019). National Institutes of Health.
- NF-κB and MAPK inflammatory pathways. (n.d.). ResearchGate.
- Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons.
- An improved and scale-up synthesis of 6-hydroxybenzofuran. (n.d.). ResearchGate.
- Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. (2018). Semantic Scholar.
- Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. (2020). OAK Open Access Archive.
- The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (n.d.). Thieme Connect.
- 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal.
- Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease. (2024). National Institutes of Health.
- 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. (1981). PubMed.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (n.d.). National Institutes of Health.
- Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). PubMed.
- Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor of fungal, viral and bacterial pathogens. (n.d.). Semantic Scholar.
- (PDF) Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure-activity relationships, thermochemistry and kinetics. (2022). ResearchGate.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). MDPI.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.
- Patent Application Publication (10) Pub. No.: US 2008/0280875 A1. (2007). Google Patents.
- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed.
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). National Institutes of Health.
- (PDF) Natural Dihydroisobenzofuran Derivatives as a Template for Promising Radical Scavengers: Theoretical Insights into Structure-Activity Relationships, Thermochemistry and Kinetics. (2022). ResearchGate.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Lifescience Global.
- Heterogeneous catalytic hydrogenation of benzofurans. (2023). ResearchGate.
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.
- Quantitative Structure-Activity Relationship Analyses of Antioxidant and Free Radical Scavenging Activities for Hydroxybenzalacetones. (2004). PubMed.
- 5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol. (n.d.). PubChem.
- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2024). MDPI.
- 6-Hydroxy-2H-benzofuran-3-one. (n.d.). CAS Common Chemistry.
- Neuroprotective effect of sulforaphane in 6-hydroxydopamine-lesioned mouse model of Parkinson's disease. (2013). PubMed.
- Recent Advances in Catalytic Hydrogenation of Furfural. (2019). MDPI.
- Induction of the protective antioxidant response element pathway by 6-hydroxydopamine in vivo and in vitro. (2006). PubMed.
- Neuroprotective effect of resveratrol on 6-OHDA-induced Parkinson's disease in rats. (2008). PubMed.
- Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. (2018). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective effect of sulforaphane in 6-hydroxydopamine-lesioned mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of the protective antioxidant response element pathway by 6-hydroxydopamine in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of resveratrol on 6-OHDA-induced Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 20. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
An In-depth Technical Guide on the Physicochemical Characteristics of Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a versatile heterocyclic compound with a scaffold of significant interest in medicinal and materials chemistry. As a derivative of the 2,3-dihydrobenzofuran core, it holds potential as a key intermediate in the synthesis of novel therapeutic agents and other functional molecules.[1] This technical guide provides a comprehensive overview of its physicochemical characteristics, encompassing its chemical identity, structural features, and predicted properties. Furthermore, this document outlines detailed, field-proven methodologies for its synthesis, purification, and analytical characterization, including spectroscopic and chromatographic techniques. The causality behind experimental choices is explained to provide actionable insights for researchers. By consolidating available data and presenting robust experimental protocols, this guide aims to serve as an essential resource for professionals engaged in the research and development of benzofuran-based compounds.
Chemical Identity and Structural Elucidation
This compound is a chiral molecule, existing as (R) and (S) enantiomers. The core structure consists of a bicyclic system where a dihydrofuran ring is fused to a benzene ring, with a hydroxyl group at the 6-position of the aromatic ring and a methyl acetate group attached to the chiral center at the 3-position of the dihydrofuran ring.
| Identifier | Information | Source |
| IUPAC Name | methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | [2] |
| Synonyms | (S)-Methyl 6-Hydroxy-2,3-dihydrobenzofuran-3-ylacetate | [3] |
| CAS Number | 1000414-38-9 ((S)-enantiomer); 1234474-58-8 ((R)-enantiomer) | [1][3] |
| Molecular Formula | C₁₁H₁₂O₄ | [2][3] |
| Molecular Weight | 208.21 g/mol | [2][3] |
| InChI Key | RHMDISFJOKCCAQ-SSDOTTSWSA-N ((S)-enantiomer) | [4] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development, influencing aspects such as formulation, ADME (absorption, distribution, metabolism, and excretion) properties, and chemical reactivity.
Tabulated Physicochemical Data
The following table summarizes the available and predicted physicochemical properties for the (S)-enantiomer of this compound. It is important to note that many of these values are computationally predicted and await experimental verification.
| Property | Value | Source and Notes |
| Appearance | Light yellow to brown solid | [5] (Experimental, from Certificate of Analysis) |
| Melting Point | Not available | Data not found in searches |
| Boiling Point | 326.5 ± 42.0 °C | [3] (Predicted) |
| Density | 1.257 ± 0.06 g/cm³ | [3] (Predicted) |
| pKa | 9.77 ± 0.40 | [3] (Predicted, for the phenolic hydroxyl group) |
| LogP (XLogP3) | 1.2 - 1.43 | [2][3] (Predicted) |
| Solubility | Low in water; soluble in DMSO | [6] (General information for analogous compounds) |
| Purity (LCMS) | 98.83% | [5] (Experimental, from Certificate of Analysis) |
Stability and Storage
Based on safety data sheets for the compound and general knowledge of related structures, this compound should be stored in a well-ventilated place with the container tightly closed.[7] For long-term storage as a solid, temperatures of -20°C are recommended, which can preserve the compound for up to three years.[5] In solvent, storage at -80°C is advised for up to six months.[5] The compound should be protected from strong acids/alkalis and strong oxidizing/reducing agents.[7]
Forced degradation studies on related benzofuran derivatives indicate potential degradation pathways involving hydrolysis of the ester and oxidation of the phenol.[8][9]
Synthesis and Purification
Representative Synthesis Workflow
The synthesis can be envisioned as a multi-step process starting from a substituted benzofuran, which is then subjected to hydrogenation to form the dihydrobenzofuran ring.
Caption: Representative synthesis workflow for a related dihydrobenzofuran.
Step-by-Step Experimental Protocol (Adapted)
Rationale: This procedure utilizes a palladium on carbon (Pd/C) catalyzed hydrogenation. Palladium is an excellent catalyst for the reduction of aromatic double bonds, and the carbon support provides a high surface area for the reaction. Acetic acid is added to maintain an acidic environment, which can enhance the catalytic activity. Ethyl acetate (EtOAc) is a suitable solvent for both the starting material and the reaction conditions.
-
Dissolution: Dissolve the starting material, 6-hydroxy-benzofuran-4-carboxylic acid methyl ester (1.0 eq), in ethyl acetate (EtOAc).[10]
-
Catalyst Addition: To this solution, add a catalytic amount of acetic acid followed by 10% Palladium on carbon (Pd/C).[10]
-
Hydrogenation: Stir the reaction mixture under a hydrogen gas atmosphere (e.g., using a hydrogen balloon) at room temperature overnight.[10]
-
Work-up: Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[10]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.[10]
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-hydroxy-2,3-dihydro-benzofuran-4-carboxylic acid methyl ester.[10]
Analytical Characterization
A suite of analytical techniques is essential for the unambiguous identification and purity assessment of this compound.
Spectroscopic Analysis
While specific spectra for the target compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydrofuran ring (including the chiral center at C3), the methylene protons of the acetate side chain, and the methyl ester protons. The phenolic hydroxyl proton may appear as a broad singlet.[4][11][12]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons (some showing C-O and C-H splitting), and the aliphatic carbons of the dihydrofuran ring and the acetate group.[11][13]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode would likely show a prominent [M-H]⁻ ion, while positive ion mode would show [M+H]⁺ and potentially [M+Na]⁺ adducts. The exact mass can be used to confirm the elemental composition.[12][14]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the ester, C-O stretches for the ether and ester, and C=C stretches of the aromatic ring.[4]
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and quantifying this compound. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed and validated.[15][16][17]
Caption: General workflow for the HPLC analysis of the target compound.
Rationale: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like the target analyte. A mobile phase consisting of acetonitrile and water with a formic acid modifier is common for such analyses, as it provides good peak shape and is compatible with mass spectrometry. UV detection is appropriate due to the presence of the chromophoric benzofuran ring system.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength of maximum absorbance (to be determined, likely around 280 nm) |
| Injection Volume | 10 µL |
For use in a regulated environment, the HPLC method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:[18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Linearity: Demonstrating a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Potential Applications and Biological Significance
While specific biological activity data for this compound is not yet published, the 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry.[19] Derivatives of this core have been reported to exhibit a wide range of biological activities.
Caption: The relationship between the target compound and the biological potential of its core scaffold.
-
Anti-inflammatory Activity: Many benzofuran derivatives have shown potent anti-inflammatory effects.[19]
-
Anticancer Properties: The benzofuran nucleus is present in several compounds with demonstrated anticancer activity, and its derivatives are actively being investigated as potential anti-tumor agents.[20]
-
Other Applications: The aromatic nature of the compound also suggests potential use as an intermediate in the fragrance and flavoring industries.[1]
Given these precedents, this compound represents a valuable starting point for the synthesis of libraries of novel compounds for biological screening.
Conclusion
This compound is a compound of considerable interest, primarily as a building block for more complex molecules in the pharmaceutical and other chemical industries. This guide has synthesized the available information on its physicochemical properties, providing a blend of experimental data and computational predictions. The outlined protocols for synthesis and analysis, while adapted from related compounds, offer robust and scientifically sound starting points for laboratory work. As research into benzofuran derivatives continues to expand, a thorough characterization of key intermediates like this one will be crucial for advancing the field.
References
- Vu, H., et al. (2018). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. PeerJ, 6, e5322.
- Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons.
- LookChem. (n.d.). Cas 1234474-58-8,(R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
- Lee, S. T., et al. (2009). Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC). Journal of Agricultural and Food Chemistry, 57(12), 5639-5643.
- SpectraBase. (n.d.). Methyl 2-acetoxy-3-hydroxy-2,3-dihydrobenzofuran-3-yl acetate.
- PubChem. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
- Hammer, E., et al. (1999). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 65(10), 4589-4595.
- Gai, Z., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Applied Microbiology and Biotechnology, 85(5), 1591-1600.
- Pfizer Inc. (2008). Fused phenyl amido heterocyclic compounds as glucokinase activators. U.S. Patent Application Publication No. US 2008/0280875 A1.
- Kumar, K. V., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319.
- Sarsam, S. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5), 1255-1262.
- Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
- ResearchGate. (n.d.). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.
- Google Patents. (n.d.). EP3347348A1 - Preparation of 3-hydroxy-3,6-dimethylhexahydrobenzofuran-2-one and derivatives thereof.
- ResearchGate. (n.d.). Decrease of dibenzofuran concentration (A) and formation of the major...
- Molecules. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(1), 1-25.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate.
- World Journal of Pharmaceutical Research. (2021). HPLC Method Development and Validation. World Journal of Pharmaceutical Research, 10(11), 405-426.
- PubChem. (n.d.). Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acetate.
Sources
- 1. lookchem.com [lookchem.com]
- 2. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | C11H12O4 | CID 53393313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate(1000414-38-9) 1H NMR spectrum [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate () for sale [vulcanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EP3347348A1 - Preparation of 3-hydroxy-3,6-dimethylhexahydrobenzofuran-2-one and derivatives thereof - Google Patents [patents.google.com]
- 14. spectrabase.com [spectrabase.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 19. ijsdr.org [ijsdr.org]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Detailed Application Note
Introduction
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a key chiral intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a dihydrobenzofuran core with a defined stereocenter at the C3 position and a functionalized side chain, makes it a valuable building block in medicinal chemistry and drug development. This application note provides a comprehensive, step-by-step protocol for the enantioselective synthesis of this molecule, designed for researchers and scientists in the field. The presented synthetic strategy emphasizes efficiency, stereocontrol, and the rationale behind the choice of reagents and reaction conditions.
The core of this synthesis involves an organocatalyzed intramolecular oxa-Michael addition to establish the chiral dihydrobenzofuran ring system. Subsequent functional group manipulations, including a hydroboration-oxidation and a two-step oxidation-esterification sequence, are employed to elaborate the side chain to the desired methyl acetate moiety. A benzyl protecting group is utilized for the phenol to ensure compatibility with the reaction conditions, which is then removed in the final step.
Overall Synthetic Scheme
The multi-step synthesis to obtain (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is outlined below. The strategy begins with the selective protection of one hydroxyl group of 4-allylbenzene-1,3-diol, followed by the formation of an α,β-unsaturated ester. The key enantioselective cyclization is then performed, followed by side-chain modification and final deprotection.
Caption: Overall synthetic workflow.
Experimental Protocols
Part 1: Synthesis of (E)-Methyl 3-(3-allyl-4-(benzyloxy)phenoxy)acrylate (Intermediate 2)
This part involves the selective protection of one phenolic hydroxyl group of 4-allylbenzene-1,3-diol, followed by the introduction of the acrylate moiety.
Step 1.1: Selective Benzylation of 4-Allylbenzene-1,3-diol (Intermediate 1)
The regioselective protection of the 4-hydroxyl group is crucial. The 4-hydroxyl is more acidic and sterically accessible compared to the 2-hydroxyl group, allowing for selective protection under controlled conditions. Benzyl bromide is chosen as the protecting group due to its stability under various reaction conditions and its ease of removal via hydrogenolysis.
-
Materials:
-
4-Allylbenzene-1,3-diol (1.0 equiv)
-
Potassium carbonate (K₂CO₃, 1.1 equiv)
-
Benzyl bromide (BnBr, 1.05 equiv)
-
Acetone (solvent)
-
-
Protocol:
-
To a solution of 4-allylbenzene-1,3-diol in acetone, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-allyl-4-(benzyloxy)phenol (Intermediate 1).
-
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Expected Yield | 85-95% |
Step 1.2: Synthesis of (E)-Methyl 3-(3-allyl-4-(benzyloxy)phenoxy)acrylate (Intermediate 2)
The introduction of the acrylate group sets the stage for the key intramolecular cyclization. This is achieved via a nucleophilic substitution reaction with methyl propiolate.
-
Materials:
-
3-Allyl-4-(benzyloxy)phenol (Intermediate 1, 1.0 equiv)
-
Methyl propiolate (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 1.5 equiv)
-
N,N-Dimethylformamide (DMF, solvent)
-
-
Protocol:
-
Dissolve Intermediate 1 in DMF and add potassium carbonate.
-
Add methyl propiolate dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield Intermediate 2.
-
| Parameter | Value |
| Reaction Time | 12-16 hours |
| Temperature | Room Temperature |
| Expected Yield | 80-90% |
Part 2: Enantioselective Intramolecular Oxa-Michael Addition (Intermediate 3)
This is the crucial stereochemistry-determining step. A bifunctional organocatalyst, such as a thiourea-based catalyst, is used to catalyze the intramolecular oxa-Michael addition, leading to the formation of the dihydrobenzofuran ring with high enantioselectivity.[1][2] The catalyst activates both the nucleophilic phenol and the electrophilic acrylate through hydrogen bonding, facilitating the cyclization in a stereocontrolled manner.
Caption: Enantioselective cyclization.
-
Materials:
-
(E)-Methyl 3-(3-allyl-4-(benzyloxy)phenoxy)acrylate (Intermediate 2, 1.0 equiv)
-
Chiral thiourea catalyst (e.g., (S,S)-Takemoto catalyst, 0.1 equiv)
-
Toluene (solvent)
-
-
Protocol:
-
Dissolve Intermediate 2 in toluene in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the chiral thiourea catalyst to the solution.
-
Stir the reaction mixture at the specified temperature and monitor by TLC and chiral High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain (S)-Methyl 2-(3-allyl-6-(benzyloxy)-2,3-dihydrobenzofuran-3-yl)acetate (Intermediate 3).
-
| Parameter | Value |
| Reaction Time | 24-48 hours |
| Temperature | 0 °C to Room Temperature |
| Expected Yield | 70-85% |
| Expected e.e. | >90% |
Part 3: Side Chain Modification (Intermediates 4 and 5)
This part focuses on the conversion of the allyl group at the C3 position into the desired methyl acetate side chain.
Step 3.1: Hydroboration-Oxidation of the Allyl Group (Intermediate 4)
Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of an alkene, which will yield the terminal primary alcohol.[3] Borane-tetrahydrofuran complex (BH₃·THF) is a convenient and effective reagent for this transformation.
-
Materials:
-
(S)-Methyl 2-(3-allyl-6-(benzyloxy)-2,3-dihydrobenzofuran-3-yl)acetate (Intermediate 3, 1.0 equiv)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.1 equiv of BH₃)
-
Tetrahydrofuran (THF, anhydrous solvent)
-
Aqueous sodium hydroxide (NaOH, 3M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
-
Protocol:
-
Dissolve Intermediate 3 in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.
-
Add the BH₃·THF solution dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time.
-
Cool the reaction back to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of hydrogen peroxide, ensuring the temperature remains below 20 °C.
-
Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate, water, and brine.
-
Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify by flash column chromatography to afford (S)-Methyl 2-(6-(benzyloxy)-3-(3-hydroxypropyl)-2,3-dihydrobenzofuran-3-yl)acetate (Intermediate 4).
-
| Parameter | Value |
| Reaction Time | Hydroboration: 2-4 hours; Oxidation: 2-3 hours |
| Temperature | 0 °C to Room Temperature |
| Expected Yield | 80-90% |
Step 3.2: Oxidation to Carboxylic Acid (Intermediate 5)
The primary alcohol is then oxidized to a carboxylic acid. A TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) as the terminal oxidant is a mild and efficient method.[4]
-
Materials:
-
(S)-Methyl 2-(6-(benzyloxy)-3-(3-hydroxypropyl)-2,3-dihydrobenzofuran-3-yl)acetate (Intermediate 4, 1.0 equiv)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO, 0.05 equiv)
-
Sodium hypochlorite (NaOCl, aqueous solution, 1.2 equiv)
-
Sodium bicarbonate (NaHCO₃, buffer)
-
Dichloromethane (DCM, solvent)
-
Water
-
-
Protocol:
-
Dissolve Intermediate 4 in a biphasic mixture of DCM and a saturated aqueous solution of sodium bicarbonate.
-
Add TEMPO to the mixture.
-
Cool the reaction to 0 °C and add the sodium hypochlorite solution dropwise while stirring vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Acidify the aqueous layer with 1M HCl to pH 3-4 and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield (S)-2-(6-(benzyloxy)-2,3-dihydrobenzofuran-3-yl)acetic acid (Intermediate 5), which can be used in the next step without further purification.
-
| Parameter | Value |
| Reaction Time | 1-2 hours |
| Temperature | 0 °C |
| Expected Yield | 85-95% |
Step 3.3: Methyl Esterification (Intermediate 6)
The final step in the side chain modification is the esterification of the carboxylic acid to the methyl ester. A simple and effective method is to use trimethylsilyldiazomethane (TMS-diazomethane).
-
Materials:
-
(S)-2-(6-(benzyloxy)-2,3-dihydrobenzofuran-3-yl)acetic acid (Intermediate 5, 1.0 equiv)
-
Trimethylsilyldiazomethane (TMS-diazomethane, 2.0 M in hexanes, 1.2 equiv)
-
Methanol (catalytic amount)
-
Toluene/Methanol (solvent mixture)
-
-
Protocol:
-
Dissolve the crude Intermediate 5 in a mixture of toluene and methanol.
-
Cool the solution to 0 °C.
-
Add TMS-diazomethane solution dropwise until a persistent yellow color is observed.
-
Stir the reaction at 0 °C for 30 minutes, then warm to room temperature.
-
Quench the excess TMS-diazomethane by adding a few drops of acetic acid.
-
Concentrate the reaction mixture and purify by flash column chromatography to obtain (S)-Methyl 2-(6-(benzyloxy)-2,3-dihydrobenzofuran-3-yl)acetate (Intermediate 6).
-
| Parameter | Value |
| Reaction Time | 1 hour |
| Temperature | 0 °C to Room Temperature |
| Expected Yield | 90-98% |
Part 4: Deprotection to Yield the Final Product
The final step is the removal of the benzyl protecting group to unveil the 6-hydroxy functionality. This is achieved by catalytic hydrogenolysis.[5]
Caption: Final deprotection step.
-
Materials:
-
(S)-Methyl 2-(6-(benzyloxy)-2,3-dihydrobenzofuran-3-yl)acetate (Intermediate 6, 1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %, 0.1 equiv)
-
Methanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
-
Protocol:
-
Dissolve Intermediate 6 in methanol or ethyl acetate.
-
Add the Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the final product, (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
-
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Expected Yield | 95-99% |
Characterization Data
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 6.75 (d, J = 8.0 Hz, 1H), 6.35 (d, J = 2.4 Hz, 1H), 6.30 (dd, J = 8.0, 2.4 Hz, 1H), 4.95 (br s, 1H, -OH), 4.65 (t, J = 8.8 Hz, 1H), 4.25 (dd, J = 8.8, 6.0 Hz, 1H), 3.80-3.70 (m, 1H), 3.68 (s, 3H), 2.70 (dd, J = 16.0, 6.4 Hz, 1H), 2.55 (dd, J = 16.0, 8.4 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 172.5, 155.8, 154.0, 125.0, 113.8, 109.5, 99.0, 75.0, 52.0, 38.0, 35.0.
-
Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₂O₄ [M+H]⁺: 209.07, found: 209.1.
-
Optical Rotation: [α]²⁰D = (specific rotation, c = concentration, solvent).
Conclusion
This application note provides a detailed and reliable protocol for the enantioselective synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. By employing a robust organocatalyzed cyclization and well-established functional group transformations, this key chiral intermediate can be prepared in good overall yield and high enantiopurity. The outlined procedures and the rationale behind the experimental choices are intended to be a valuable resource for researchers in synthetic and medicinal chemistry.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(8), 2564–2566.
- Marchetti, F., & List, B. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society, 145(23), 12695–12705.
- Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.
- Corey, E. J., & Bakshi, R. K. (1987). A new system for catalytic enantioselective reduction of ketones to alcohols. Highly enantioselective and predictable reduction of aryl and hindered dialkyl ketones. Tetrahedron Letters, 28(45), 5553–5556.
- Brown, H. C., & Zweifel, G. (1961). Hydroboration. X. The hydroboration of representative unsaturated hydrocarbons with diborane. Journal of the American Chemical Society, 83(12), 2544–2551.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
- Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional-Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673.
Sources
- 1. Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chiral Resolution of 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid: A Detailed Application Guide
Abstract
This comprehensive application note provides a detailed protocol for the chiral resolution of methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a key intermediate in the synthesis of various pharmacologically active molecules. The presented method is based on the classical and robust technique of diastereomeric salt formation, a scalable and efficient strategy for obtaining enantiomerically pure compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology from the initial hydrolysis of the methyl ester to the final analysis of enantiomeric purity. The causality behind experimental choices is explained to provide a deeper understanding of the resolution process.
Introduction: The Significance of Chirality in Drug Development
The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity, pharmacokinetic profile, and potential toxicity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological effects. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Consequently, the production of single-enantiomer drugs is a paramount objective in the pharmaceutical industry.
The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The specific enantiomer of 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid and its derivatives is often crucial for their desired therapeutic effect. Therefore, a reliable and scalable method for the separation of its enantiomers is of high importance.
This application note details a chiral resolution method based on the formation of diastereomeric salts. This technique involves reacting the racemic carboxylic acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2]
Strategic Overview of the Resolution Process
The chiral resolution of this compound is a multi-step process. The initial methyl ester is not ideal for direct salt formation. Therefore, the first crucial step is the hydrolysis of the ester to the corresponding carboxylic acid. This carboxylic acid then serves as the handle for the diastereomeric salt formation with a suitable chiral base.
The overall workflow can be summarized as follows:
Figure 1: Workflow for the chiral resolution of 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid.
Experimental Protocols
Synthesis of Racemic 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid
The starting material for the chiral resolution is the racemic carboxylic acid, which can be prepared from the corresponding methyl ester. A general synthesis route to the racemic methyl ester has been described in the literature.[3]
Protocol 3.1.1: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid under basic conditions.[4][5]
-
Materials:
-
Racemic this compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve racemic this compound (1.0 eq) in methanol (10 mL per gram of ester) in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.5 eq) in deionized water (5 mL per gram of ester) to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extract the carboxylic acid with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the racemic 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid.
-
Chiral Resolution via Diastereomeric Salt Formation
The choice of the chiral resolving agent is critical for a successful resolution. For acidic compounds like 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid, chiral amines are commonly used. (R)-(+)-1-Phenylethylamine is a cost-effective and highly effective resolving agent for many phenylacetic acid derivatives and is therefore a logical choice for this protocol.[1]
Protocol 3.2.1: Formation and Fractional Crystallization of Diastereomeric Salts
-
Materials:
-
Racemic 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid
-
(R)-(+)-1-Phenylethylamine
-
Ethanol (EtOH) or other suitable solvent (e.g., methanol, isopropanol)
-
Buchner funnel and flask, filter paper.
-
-
Procedure:
-
In a flask, dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of warm ethanol.
-
In a separate container, dissolve (R)-(+)-1-Phenylethylamine (0.5 eq) in a small amount of ethanol.
-
Slowly add the solution of the chiral amine to the solution of the racemic acid with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold ethanol. This is the first crop of the less soluble diastereomeric salt.
-
The mother liquor contains the more soluble diastereomeric salt. This can be processed separately to recover the other enantiomer.
-
Protocol 3.2.2: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Materials:
-
Diastereomeric salt crystals
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend the collected diastereomeric salt crystals in a mixture of ethyl acetate and deionized water.
-
Acidify the mixture to pH 2-3 with 2 M hydrochloric acid with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Protocol 3.3).
-
If the desired enantiomeric purity is not achieved, the diastereomeric salt can be recrystallized from a suitable solvent before the acidification step.
-
Analytical Method for Enantiomeric Purity Determination
The determination of the enantiomeric excess (e.e.) is a critical step to validate the success of the chiral resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
Protocol 3.3.1: Chiral HPLC Analysis
The exact conditions for chiral HPLC will depend on the available columns and instrumentation. However, a general starting point for method development for 2,3-dihydrobenzofuran derivatives is provided below.[6]
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralcel OD-H, OJ-H, or equivalent)
-
-
Typical Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (TFA, 0.1%) to improve peak shape.
-
-
Procedure:
-
Prepare a standard solution of the racemic 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid in the mobile phase.
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Prepare a solution of the resolved carboxylic acid sample in the mobile phase.
-
Inject the sample and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Data Presentation and Expected Results
The success of the chiral resolution is determined by the yield and the enantiomeric excess of the desired enantiomer. The solubility of the diastereomeric salts is highly dependent on the solvent used for crystallization. Therefore, a solvent screen is often necessary to optimize the resolution.
Table 1: Hypothetical Data for Solvent Screening in Fractional Crystallization
| Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Liberated Acid (%) |
| Ethanol | 35 | 85 |
| Methanol | 40 | 78 |
| Isopropanol | 30 | 92 |
| Acetone | 25 | 65 |
| Ethyl Acetate | 20 | 50 |
Note: This data is illustrative and will need to be determined experimentally.
Causality and Experimental Insights
-
Why Hydrolyze the Ester? The carboxylic acid functional group is significantly more acidic than the ester, allowing for efficient and stable salt formation with a chiral amine. Direct resolution of the ester is generally not feasible through this method.
-
Choice of Chiral Resolving Agent: The selection of the chiral resolving agent is crucial. The chosen agent should form diastereomeric salts with a significant difference in solubility in a common solvent. The structural similarity of the target molecule to phenylacetic acid makes chiral phenylethylamines a prime candidate.
-
Solvent Selection in Crystallization: The solvent plays a critical role in the differential solubility of the diastereomeric salts. A solvent where one diastereomer is sparingly soluble while the other is highly soluble will give the best separation.
-
Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is a common strategy. This ensures that only the less soluble diastereomeric salt precipitates, leaving the more soluble one in the mother liquor, which can simplify the purification process.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral resolution of this compound. By following the detailed steps for ester hydrolysis, diastereomeric salt formation, and fractional crystallization, researchers can obtain the desired enantiomer with high purity. The inclusion of a chiral HPLC analysis method allows for the validation of the resolution's success. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis of enantiomerically pure pharmaceutical intermediates.
References
- Indian Academy of Sciences. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. J. Chem. Sci., 123(4), 459–466. [Link]
- ResearchGate. (2025). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties. [Link]
- National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PubMed Central. [Link]
- Synthesis-Chemical. (n.d.). (6-HYDROXY-BENZOFURAN-3-YL)-ACETIC ACID METHYL ESTER synthesis. [Link]
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
- SIELC Technologies. (2018, February 16). 2,3-Dihydrobenzofuran. [Link]
- The Royal Society of Chemistry. (n.d.). Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leaving group. [Link]
- Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. [Link]
- ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?[Link]
- Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]
- Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
- Chemguide. (n.d.). hydrolysis of esters. [Link]
- Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]
- Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
- National Center for Biotechnology Information. (n.d.). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. PubMed Central. [Link]
- Pharmacia. (2019, May 14). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. [Link]
- National Center for Biotechnology Information. (n.d.). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PubMed Central. [Link]
- Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (6-HYDROXY-BENZOFURAN-3-YL)-ACETIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Agrochemical Synthesis of Novel Fungicides Utilizing Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Introduction: A Versatile Building Block for Modern Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, heterocyclic compounds have emerged as privileged scaffolds for the development of new active ingredients. Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, the subject of this application note, represents a key intermediate with significant potential in the synthesis of next-generation fungicides. Its unique structural features, including a phenolic hydroxyl group for further derivatization and a chiral dihydrobenzofuran core, make it an attractive starting material for the creation of complex and biologically active molecules. This document provides a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the application of this versatile intermediate in the synthesis of a novel strobilurin analogue fungicide.
The dihydrobenzofuran moiety is a recognized pharmacophore in various biologically active compounds, including those with insecticidal and fungicidal properties.[1][2] Strobilurin fungicides, a major class of agricultural antifungals, function by inhibiting mitochondrial respiration in fungi.[3] They are characterized by a specific pharmacophore, the β-methoxyacrylate group, attached to a substituted aromatic ring, which is in turn linked to a diverse "side chain" or "toxophore."[4] The phenolic hydroxyl group of this compound provides a convenient handle to introduce this moiety as a novel side chain onto a strobilurin backbone, potentially leading to new fungicides with improved efficacy, spectrum of activity, or resistance profiles.
Core Synthetic Strategy: A Convergent Approach to Novel Strobilurin Analogues
The synthesis of the target strobilurin analogue from this compound is designed as a convergent synthesis. This strategy involves the separate synthesis of two key fragments: the dihydrobenzofuran side chain (our title compound) and the strobilurin pharmacophore . These two fragments are then coupled in the final step to yield the target fungicide. This approach offers flexibility and allows for the optimization of each synthetic route independently.
Diagram of the Overall Synthetic Workflow:
Caption: Convergent synthesis of the target strobilurin analogue.
Part 1: Synthesis of the Strobilurin Pharmacophore Intermediate
A key component for the synthesis of our target fungicide is the strobilurin pharmacophore, specifically (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate . This intermediate contains the essential β-methoxyacrylate moiety and a reactive bromomethyl group for coupling with our dihydrobenzofuran side chain. The synthesis of this intermediate has been reported in the literature and is typically achieved in a multi-step sequence starting from o-tolylacetic acid.[5]
Protocol 1: Synthesis of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate
This protocol is adapted from established literature procedures.[1][5]
Step 1: Esterification of o-Tolylacetic Acid
-
To a solution of o-tolylacetic acid (1 equiv.) in methanol (5 mL per gram of acid), add concentrated sulfuric acid (0.1 equiv.) dropwise at 0 °C.
-
Warm the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-(o-tolyl)acetate.
Step 2: Formylation
-
To a suspension of sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), add a solution of methyl 2-(o-tolyl)acetate (1 equiv.) and methyl formate (1.5 equiv.) in THF dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to yield methyl 2-(2-(hydroxymethyl)phenyl)acrylate.
Step 3: Methylation
-
To a solution of the product from Step 2 (1 equiv.) in anhydrous acetone, add potassium carbonate (2.5 equiv.) and dimethyl sulfate (1.5 equiv.).
-
Stir the mixture at reflux for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (E)-methyl 3-methoxy-2-(o-tolyl)acrylate.
Step 4: Bromination
-
Dissolve the product from Step 3 (1 equiv.) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under irradiation with a UV lamp for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Concentrate the filtrate in vacuo and purify the crude product by column chromatography to afford (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate .
| Step | Key Reagents | Typical Yield | Analytical Data (Expected) |
| 1 | o-Tolylacetic acid, Methanol, H₂SO₄ | >95% | ¹H NMR, ¹³C NMR consistent with methyl 2-(o-tolyl)acetate |
| 2 | Methyl 2-(o-tolyl)acetate, NaH, Methyl formate | 70-80% | ¹H NMR, ¹³C NMR consistent with methyl 2-(2-(hydroxymethyl)phenyl)acrylate |
| 3 | Product of Step 2, K₂CO₃, Dimethyl sulfate | 85-95% | ¹H NMR, ¹³C NMR consistent with (E)-methyl 3-methoxy-2-(o-tolyl)acrylate |
| 4 | Product of Step 3, NBS, Benzoyl peroxide | 60-70% | ¹H NMR, ¹³C NMR, MS consistent with the final product[6] |
Part 2: Coupling of the Dihydrobenzofuran Side Chain and the Strobilurin Pharmacophore
With both the dihydrobenzofuran side chain and the strobilurin pharmacophore in hand, the final step is their coupling via a Williamson ether synthesis. The phenolic hydroxyl group of this compound will act as a nucleophile, displacing the bromide from the pharmacophore intermediate.
Protocol 2: Synthesis of the Novel Strobilurin Analogue
Materials:
-
This compound (1.0 equiv.)
-
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (1.1 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.
-
Add a solution of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the target strobilurin analogue.
Diagram of the Coupling Reaction:
Caption: Williamson ether synthesis for the final coupling step. (Note: Image placeholders would be replaced with actual chemical structures in a final document)
Characterization and Biological Evaluation
The final product should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm its structure and purity.
Once synthesized and characterized, the novel strobilurin analogue should be subjected to biological evaluation to determine its fungicidal activity. This would typically involve in vitro screening against a panel of economically important phytopathogenic fungi. Promising candidates would then be advanced to in vivo testing on host plants to assess their efficacy under more realistic conditions. The fungicidal activity of these new derivatives can be compared to commercial standards like Kresoxim-methyl or Azoxystrobin.[7][8]
Conclusion and Future Outlook
This application note details a robust and scientifically sound methodology for the utilization of this compound as a key intermediate in the synthesis of a novel strobilurin analogue fungicide. The convergent synthetic strategy allows for the efficient construction of a complex molecule with high potential for biological activity. The principles and protocols outlined herein provide a solid foundation for researchers in the agrochemical industry to explore the synthesis of new and diverse fungicides based on the dihydrobenzofuran scaffold. Further derivatization of the ester functionality on the side chain or modifications to the strobilurin pharmacophore could lead to the discovery of next-generation crop protection agents with enhanced performance and a favorable safety profile.
References
- Anke, T., Oberwinkler, F., Steglich, W., & Schramm, G. (1977). The strobilurins--new antifungal antibiotics from the basidiomycete Strobilurus tenacellus. The Journal of Antibiotics, 30(10), 806–810.[9]
- Clough, J. M., & Godfrey, C. R. A. (1998). The strobilurins, oudemansins, and myxothiazols, fungicidal derivatives of beta-methoxyacrylic acid. In Fungicidal activity: chemical and biological approaches to plant protection (pp. 109-148). John Wiley & Sons Ltd.
- Sauter, H., Steglich, W., & Anke, T. (1999). Strobilurins: Evolution of a New Class of Active Substances.
- Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649–662.
- European Patent Office. (n.d.). EP1183948A1 - Strobilurin fungicide composition reduced in chemical damage. Google Patents.
- LookChem. (n.d.). (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
- Yang, M., Wang, L., Liu, X., & Ma, Y. (2007). Design, synthesis, and fungicidal activities of new strobilurin derivatives. Journal of Agricultural and Food Chemistry, 55(10), 4039–4044.[7]
- Google Patents. (n.d.). CN103030598A - Method for preparing strobilurin fungicide.
- Google Patents. (n.d.). US6664422B1 - Process for the preparation of strobilurin intermediates.
- PubChem. (n.d.). (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate.
- ResearchGate. (2025). Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives.
- Djikeng, A., et al. (2018). Electrochemical Synthesis of Dihydrobenzofurans and Evaluation of Their Insect Antifeedant Activities. Journal of Pesticide Science, 43(3), 163-169.
- PubChem. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
- PubChem. (n.d.). (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate.
- González, M. J., et al. (2023). Insect Antifeedant Benzofurans from Pericallis Species. Molecules, 28(3), 975.
- ResearchGate. (2025). Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans.
- PubMed Central (PMC). (n.d.). (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate.
- Google Patents. (n.d.). method for preparing (e)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.
- Google Patents. (n.d.). NZ586772A - Process for the preparation of methyl (E)-2-(2-hydroxy)phenyl-3-methoxyacrylate.
- Google Patents. (n.d.). US8524723B2 - Polymorphs of methyl 3-(E)-2-{2-[6-(2-cyanophenoxy) pyrimidin-4-yloxy] phenyl}-3-methoxyacrylate.
- ResearchGate. (2025). Design, Synthesis and Fungicidal Activity of Novel Strobilurin-1,2,4-Triazole Derivatives Containing Furan or Thiophene Rings.
- PubMed. (2007). Design, synthesis, and fungicidal activities of new strobilurin derivatives.
- Anke, T. (1995). The strobilurins and oudemansins: from biological activity to the mode of action. Canadian Journal of Botany, 73(S1), 940-945.
- PubMed Central (PMC). (n.d.). Investigations into the biosynthesis of the antifungal strobilurins.
- PubMed. (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance.
- Google Patents. (n.d.). WO2013144924A1 - An improved process for the synthesis of strobilurin fungicides viz trifloxystrobin and kresoxim-methyl.
- Google Patents. (n.d.). CN107266316A - It is a kind of(E) 2 (2 chloromethyl phenyl) 3 methoxy-methyl acrylate synthesis technique.
- Justia Patents. (n.d.). Process for the production of particles comprising active agrochemical ingredients in amorphous form.
- Google Patents. (n.d.). method for preparing (e)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.
- Google Patents. (n.d.). WO2020225276A1 - Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application.
- Indian Journal of Chemistry (IJC). (2025). A A new approach for the synthesis of strobilurin fungicide analogous: Synthesis, characterization, antifungal study and molecular docking investigation : synthesis of strobilurin fungicide analogous synthesis, characterization and molecular docking investigation.
Sources
- 1. CN107266316A - It is a kind ofï¼E) 2 (2 chloromethyl phenyl) 3 methoxy-methyl acrylate synthesis technique - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. CN103030598A - Method for preparing strobilurin fungicide - Google Patents [patents.google.com]
- 5. (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate | C12H13BrO3 | CID 9925856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and fungicidal activities of new strobilurin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (E)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate synthesis - chemicalbook [chemicalbook.com]
- 8. The strobilurins--new antifungal antibiotics from the basidiomycete Strobilurus tenacellus - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate as a pharmaceutical intermediate
An In-Depth Guide to the Application of Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate as a Pharmaceutical Intermediate
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Chiral Building Block
In the landscape of modern pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). This compound stands out as a highly valuable and versatile chiral building block.[1][2][3] Its rigid dihydrobenzofuran scaffold, coupled with strategically placed functional groups—a nucleophilic phenolic hydroxyl, an ester moiety amenable to further transformation, and a defined stereocenter—makes it a cornerstone intermediate in the synthesis of several important therapeutics.
The compound exists as two enantiomers, (R) and (S), and the stereochemical integrity of the C3 position is critical for the biological activity of the final drug molecule.[1][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, focusing on the causality behind experimental choices and providing robust, self-validating protocols for its use.
Physicochemical Properties and Specifications
A thorough understanding of the intermediate's physical and chemical properties is the foundation of its effective application in synthesis. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Chemical Name | This compound | [1][4][5] |
| Synonyms | (6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid methyl ester | [4] |
| Molecular Formula | C₁₁H₁₂O₄ | [5] |
| Molecular Weight | 208.21 g/mol | [5] |
| CAS Number | 1000414-38-9 ((S)-enantiomer) | [4][5] |
| Appearance | Typically an off-white to yellow solid or oil | [6] |
| Boiling Point | ~326.5 °C (Predicted) | [4] |
| Density | ~1.257 g/cm³ (Predicted) | [4] |
| pKa | ~9.77 (Phenolic Hydroxyl, Predicted) | [4] |
Core Application: Keystone Intermediate in the Synthesis of Darifenacin
One of the most significant applications of this compound is in the synthesis of Darifenacin .
Darifenacin (marketed as Enablex) is a potent and selective muscarinic M3 receptor antagonist used for the treatment of overactive bladder.[7][8] The 2,3-dihydrobenzofuran moiety, derived from the intermediate, is a critical component of the Darifenacin structure, forming the core to which the pyrrolidine ring is tethered via an ethyl linker.
Synthetic Strategy Overview
The synthesis of Darifenacin from this intermediate generally involves two key transformations:
-
Modification of the Acetic Acid Side Chain: The methyl acetate group is typically reduced to a primary alcohol, which is then converted into a suitable leaving group (e.g., a tosylate or a halide like bromide) to enable subsequent alkylation reactions.
-
Alkylation of the Pyrrolidine Moiety: The resulting electrophilic benzofuran derivative is then used to alkylate the secondary amine of a chiral pyrrolidine precursor, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, to form the final Darifenacin skeleton.[8][9][10]
The following diagram illustrates this convergent synthetic logic.
Caption: Convergent synthesis pathway for Darifenacin.
Protocol 1: Synthesis of 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)ethanol
This protocol details the critical reduction of the methyl ester to the primary alcohol, the first step in converting the intermediate for its role in Darifenacin synthesis.
Objective
To efficiently reduce the methyl ester of this compound to the corresponding primary alcohol, 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)ethanol.
Principle of Causality
Lithium aluminum hydride (LiAlH₄) is a potent, unselective reducing agent capable of reducing esters to primary alcohols. Its high reactivity necessitates careful handling and specific reaction conditions. The reaction is performed in an anhydrous aprotic solvent like Tetrahydrofuran (THF) to prevent violent quenching of the reagent by water. The initial reaction is conducted at low temperature (0 °C) to control the highly exothermic reaction, followed by warming to room temperature to ensure the reaction proceeds to completion. An acidic workup is required to protonate the resulting alkoxide and hydrolyze any remaining aluminum complexes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Starting material |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Commercial | Highly reactive, moisture-sensitive |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial | Reaction solvent |
| Ethyl acetate | Reagent Grade | Commercial | For quenching |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercial | For workup |
| Saturated sodium chloride solution (Brine) | N/A | Lab Prepared | For workup |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercial | Drying agent |
| Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet | N/A | Standard Labware |
Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.
-
Reagent Addition: Charge the flask with a 1.0 M solution of LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the flask to 0 °C in an ice-water bath.
-
Causality: Using a slight excess of LiAlH₄ ensures complete conversion of the ester. The low temperature mitigates the initial exothermic reaction upon addition of the ester.
-
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ solution via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Reaction Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄. This is a highly exothermic process that will produce hydrogen gas.
-
Safety: Ensure adequate ventilation and perform this step slowly to control gas evolution.
-
-
Hydrolysis: Slowly add 1 M HCl to the mixture until the grey precipitate dissolves and the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[6]
-
Causality: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.
-
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)ethanol.
Workflow Visualization
Caption: Step-by-step workflow for the reduction protocol.
General Safety and Handling Precautions
Researchers handling this compound and its derivatives should adhere to strict laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Ventilation: Handle the compound and all reagents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][13]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11][13]
-
Reagent-Specific Hazards: Be particularly cautious when working with LiAlH₄, which is highly flammable and reacts violently with water. All quenching procedures must be performed slowly and at low temperatures.
Conclusion and Future Outlook
This compound is a quintessential example of a well-designed pharmaceutical intermediate. Its structural features provide a reliable and versatile platform for the synthesis of complex molecules like Darifenacin. The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antitumor and anti-inflammatory properties.[14][15] As such, this intermediate will likely continue to be a valuable tool for chemists exploring new therapeutic agents built upon the benzofuran framework. The protocols and insights provided herein are intended to empower researchers to utilize this building block effectively and safely in their drug discovery and development endeavors.
References
- (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | lookchem. (n.d.).
- (6-HYDROXY-BENZOFURAN-3-YL)-ACETIC ACID METHYL ESTER synthesis. (n.d.).
- (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate - PubChem. (n.d.).
- Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. (n.d.).
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH. (2024, August 6).
- First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - NIH. (n.d.).
- Process for preparation of darifenacin and intermediates used in the process - Google Patents. (n.d.).
- Synthesis/Isolation of darifenacin hydrobromide by-products - ResearchGate. (2025, August 6).
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.).
Sources
- 1. lookchem.com [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. echemi.com [echemi.com]
- 5. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | C11H12O4 | CID 53393313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (6-HYDROXY-BENZOFURAN-3-YL)-ACETIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 9. Darifenacin synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) and the final drug product is not merely a quality metric; it is a cornerstone of safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of pharmaceutical compounds.[1] Its precision, accuracy, and robustness make it an indispensable tool for separating, identifying, and quantifying impurities, which can include starting materials, by-products, intermediates, degradation products, reagents, and catalysts.[2][3]
This document provides a detailed guide to developing and validating a robust HPLC method for purity analysis. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind these choices, ensuring a deep and practical understanding of the process.
Pillar 1: The Science of Separation - HPLC Principles for Purity Analysis
At its core, HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[4][5] For purity analysis, the goal is to achieve a separation where the main API peak is well-resolved from all potential impurity peaks. The choice of stationary and mobile phases is therefore critical and is dictated by the physicochemical properties of the analyte and its impurities.
Reverse-Phase HPLC: The Workhorse of Purity Analysis
The most common mode of HPLC for pharmaceutical analysis is Reverse-Phase (RP-HPLC).[6] In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is polar (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[7][8] This setup is highly effective for separating a wide range of organic molecules.
The separation mechanism in RP-HPLC is primarily based on the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic (less polar) compounds will have a stronger affinity for the stationary phase and will therefore elute later, while more polar compounds will elute earlier.
Pillar 2: Building a Robust Method - A Step-by-Step Protocol
A well-developed HPLC method is one that is not only effective in separating all components of interest but is also robust and reproducible.[2] The following protocol outlines a systematic approach to developing a stability-indicating HPLC method for purity analysis.
Protocol 1: HPLC Method Development
Objective: To develop a selective and robust HPLC method capable of separating the API from all known and potential impurities, including degradation products.
1. Analyte Characterization and Information Gathering:
-
Causality: Understanding the analyte's properties is the foundation of method development.
-
Action: Gather all available information about the API, including its chemical structure, pKa, solubility, and UV absorbance spectrum. Identify potential impurities from the synthetic route and forced degradation studies.[9]
2. Initial Column and Mobile Phase Selection:
-
Causality: The column is the heart of the separation, and the mobile phase dictates the elution strength.
-
Action:
-
Column: Start with a C18 column of standard dimensions (e.g., 4.6 mm x 150 mm, 3.5 or 5 µm particle size). This is a versatile starting point for many small molecules.[10]
-
Mobile Phase: Begin with a simple gradient of water (or a suitable buffer) and acetonitrile. Acetonitrile is often preferred over methanol due to its lower UV cutoff and viscosity.[8] If the analyte has ionizable functional groups, a buffer is necessary to control the pH and ensure reproducible retention times. The pH of the mobile phase should be at least 2 pH units away from the analyte's pKa to maintain a single ionic form.[7]
-
3. Wavelength Selection:
-
Causality: Optimal wavelength selection maximizes the signal for the analyte and impurities while minimizing baseline noise.
-
Action: Use a photodiode array (PDA) detector to acquire the UV spectra of the API and known impurities.[1] Select a wavelength where all compounds of interest have adequate absorbance. If impurities have significantly different absorbance maxima, a multi-wavelength method may be necessary.
4. Gradient Optimization:
-
Causality: A well-designed gradient ensures that all compounds are eluted with good peak shape and resolution within a reasonable run time.
-
Action:
-
Start with a broad "scouting" gradient (e.g., 5% to 95% acetonitrile over 20-30 minutes) to determine the approximate elution conditions for all components.
-
Based on the scouting run, design a more focused gradient. If peaks are clustered, flatten the gradient in that region to improve resolution. If there are long isocratic holds with no eluting peaks, steepen the gradient to reduce run time.
-
5. Flow Rate and Temperature Optimization:
-
Causality: These parameters can be fine-tuned to improve peak shape and resolution.
-
Action:
-
Flow Rate: A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min. Lowering the flow rate can sometimes improve resolution, while increasing it can reduce run time.
-
Temperature: Column temperature affects mobile phase viscosity and analyte retention. A common starting point is 30°C. Increasing the temperature can decrease retention times and improve peak shape for some compounds.
-
6. System Suitability Testing:
-
Causality: System suitability tests ensure that the chromatographic system is performing adequately for the intended analysis.
-
Action: Before analyzing samples, perform system suitability injections of a standard solution. Key parameters to evaluate include:
-
Tailing Factor: Should be between 0.8 and 1.5.
-
Theoretical Plates (N): A measure of column efficiency.
-
Resolution (Rs): Should be >2.0 between the API and the closest eluting impurity.
-
Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections should be <1.0%.
-
Data Presentation: Typical Starting Conditions for HPLC Method Development
| Parameter | Typical Starting Value | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm | Versatile for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions for good peak shape of many compounds. |
| Mobile Phase B | Acetonitrile | Good UV transparency and elution strength.[8] |
| Gradient | 5% to 95% B over 20 minutes | A good starting point for scouting the elution profile. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides stable and reproducible conditions. |
| Detection Wavelength | 254 nm or UV max of API | Common starting point; should be optimized based on spectra. |
| Injection Volume | 10 µL | A reasonable volume to avoid column overload. |
Pillar 3: Ensuring Method Reliability - Validation and Forced Degradation
A developed HPLC method is not complete until it has been validated to demonstrate that it is suitable for its intended purpose.[3][11][12] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for analytical method validation.[13][14]
Protocol 2: HPLC Method Validation for Purity Analysis
Objective: To formally demonstrate that the developed HPLC method is accurate, precise, specific, linear, and robust for the determination of purity.
1. Specificity (including Forced Degradation):
-
Causality: Specificity ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[15][16]
-
Action:
-
Analyze blank (diluent), placebo (if applicable), API, and known impurities to demonstrate that there are no interfering peaks at the retention time of the API and its impurities.
-
Forced Degradation Studies: Subject the API to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[17][18][19] The goal is to achieve 5-20% degradation of the API.[17][18] Analyze the stressed samples to demonstrate that the method can separate the API from all degradation products.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the API in the stressed samples.[20][21][22] This provides an additional level of confidence that no impurities are co-eluting with the main peak.[23][24]
-
2. Linearity:
-
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.[25]
-
Action: Prepare a series of solutions of the API and each specified impurity at different concentrations, typically covering a range from the reporting limit to 120% of the specification limit for impurities and 80-120% for the assay of the main component. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
3. Accuracy:
-
Causality: Accuracy is the closeness of the test results to the true value.[25]
-
Action: Analyze samples with known amounts of API and impurities (spiked samples) at different concentration levels. The recovery of the spiked analytes should be within a predefined acceptance criterion (e.g., 98-102% for the API and 90-110% for impurities).
4. Precision:
-
Causality: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[26]
-
Action:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument. The RSD of the results should be within the acceptance criteria (e.g., <2.0%).
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. This demonstrates the robustness of the method within the same laboratory.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[27]
-
Action: Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by calculating them from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Causality: Robustness measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[2]
-
Action: Introduce small variations to method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). The system suitability parameters should still meet the acceptance criteria.
Data Presentation: Typical Acceptance Criteria for HPLC Method Validation
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte and impurities. Peak purity index > 0.99. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Recovery of 98.0% to 102.0% for the API; 90.0% to 110.0% for impurities. |
| Precision (Repeatability) | RSD ≤ 2.0% for the API; RSD ≤ 5.0% for impurities. |
| Intermediate Precision | RSD ≤ 2.0% for the API; RSD ≤ 5.0% for impurities. |
| LOD | Signal-to-Noise Ratio ≥ 3:1. |
| LOQ | Signal-to-Noise Ratio ≥ 10:1. |
| Robustness | System suitability criteria are met under all varied conditions. |
Visualization of Workflows
HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development.
HPLC Method Validation Workflow
Caption: Logical flow of HPLC method validation parameters.
Conclusion: A Commitment to Quality
The development and validation of an HPLC method for purity analysis is a rigorous and systematic process that is fundamental to ensuring the safety and efficacy of pharmaceutical products. By understanding the scientific principles behind the separation and adhering to a structured approach for method development and validation, researchers can build robust and reliable analytical methods. This commitment to scientific integrity and thoroughness is paramount in the pharmaceutical industry, where the ultimate goal is the health and well-being of patients.
References
- <621> CHROMATOGRAPHY. US Pharmacopeia (USP).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
- PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. A guide to using PDA detectors for peak purity.
- Peak purity determination with principal component analysis of high-performance liquid chromatography-diode array detection data. PubMed.
- Understanding the Latest Revisions to USP <621>. Agilent.
- Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. An article on assessing peak purity in HPLC.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
- (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). ResearchGate.
- A practical guide to forced degradation and stability studies for drug substances. A guide on forced degradation studies.
- Peak Purity Algorithms using Diode Array Detectors. LCGC International.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- Are You Sure You Understand USP <621>?. LCGC International.
- Quality Guidelines. International Council for Harmonisation.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Forced Degradation Studies: Regulatory Considerations and Implementation. A discussion on forced degradation studies.
- Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International.
- Development and validation of an HPLC method for the purity assay of BZM.... Journal of Food and Drug Analysis.
- 4 Common Mistakes to Avoid in HPLC. Chromatography Today.
- Steps for HPLC Method Validation. Pharmaguideline.
- Method Development & Forced Degradation. J-Star Research.
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. An overview of forced degradation studies.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
- Hplc method development and validation: an overview. SciSpace.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health.
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science.
- Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International.
- Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
- Reviewer Guidance' Validation of Chromatographic Methods. Scribd.
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
- FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. European Compliance Academy.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. A step-by-step guide to method validation.
- FDA Releases Guidance on Analytical Procedures. BioPharm International.
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. usp.org [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. welch-us.com [welch-us.com]
- 9. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 10. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. starodub.nl [starodub.nl]
- 15. scispace.com [scispace.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. onyxipca.com [onyxipca.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. actascientific.com [actascientific.com]
- 26. demarcheiso17025.com [demarcheiso17025.com]
- 27. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Protocol for the Synthesis of 6-Hydroxybenzofuran
Executive Summary
6-Hydroxybenzofuran is a pivotal structural motif found in numerous pharmacologically active molecules and serves as a critical building block in organic synthesis.[1][2] The increasing demand for this intermediate necessitates a synthetic protocol that is not only efficient and high-yielding but also safe, cost-effective, and readily scalable for industrial production.[1][2] This document details a validated three-step synthetic route starting from 4-methoxyphenol, proceeding through a key thermal Claisen rearrangement of an aryl propargyl ether intermediate. We provide a comprehensive, step-by-step protocol for the multigram-scale synthesis, including process chemistry insights, safety procedures, analytical quality control, and troubleshooting, to facilitate a seamless transition from laboratory research to pilot-scale production.
Introduction
This application note focuses on a classical, yet highly effective, pathway involving an initial O-alkylation of a phenol with propargyl bromide, followed by a thermal[4][4]-sigmatropic rearrangement (Claisen rearrangement) and subsequent cyclization. The final step involves demethylation to furnish the target phenol. This route was selected for its operational simplicity, avoidance of costly catalysts, and proven scalability.
Selection of an Optimal Synthetic Route for Scale-Up
The chosen synthetic pathway is a three-step process designed for scalability and robustness:
-
O-Alkylation: Etherification of 4-methoxyphenol with propargyl bromide. This is a standard Williamson ether synthesis, which is a reliable and well-understood reaction.
-
Thermal Rearrangement/Cyclization: The key carbon-carbon bond-forming step is a thermal Claisen rearrangement of the resulting aryl propargyl ether, which proceeds through an allene intermediate that subsequently cyclizes to form the benzofuran ring.[5][6][7]
-
Demethylation: Cleavage of the methyl ether to yield the final 6-hydroxybenzofuran.
This route is advantageous for scale-up because it utilizes inexpensive starting materials (4-methoxyphenol, propargyl bromide), employs common reagents and solvents, and avoids complex chromatographic purifications at intermediate stages.
Process Chemistry & Mechanistic Insights
The cornerstone of this synthesis is the thermal rearrangement of 1-methoxy-4-(prop-2-yn-1-yloxy)benzene. This reaction is a classic example of a[4][4]-sigmatropic Claisen rearrangement.[8][9] Upon heating, the aryl propargyl ether undergoes a concerted rearrangement to form a transient allenyl cyclohexadienone intermediate.[6] This highly reactive intermediate then undergoes a series of steps, including tautomerization and an intramolecular cyclization, to yield the stable aromatic benzofuran core.[5][7]
The reaction is typically performed in a high-boiling solvent like N,N-diethylaniline or 1,2-dichlorobenzene to achieve the necessary temperatures for the rearrangement to occur efficiently. The choice of solvent is critical for maintaining a homogenous reaction mixture and ensuring effective heat transfer, which is paramount for safety and reproducibility on a larger scale.
Overall Synthetic Workflow
The diagram below illustrates the complete workflow from starting materials to the final, purified product.
Caption: High-level workflow for the scalable synthesis of 6-hydroxybenzofuran.
Detailed Scale-Up Protocol (Target: 100 g)
Materials and Equipment
| Reagent/Material | Grade | M.W. | Quantity | Moles | Equiv. |
| Step 1: O-Alkylation | |||||
| 4-Methoxyphenol | Reagent | 124.14 | 124.1 g | 1.0 | 1.0 |
| Propargyl Bromide (80% in Toluene) | Technical | 118.96 | 163.6 g (1.1 L) | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃), fine powder | Reagent | 138.21 | 207.3 g | 1.5 | 1.5 |
| Acetone | ACS | - | 2.0 L | - | - |
| Step 2: Thermal Rearrangement | |||||
| 1,2-Dichlorobenzene (ODCB) | Reagent | 147.00 | 1.0 L | - | - |
| Step 3: Demethylation | |||||
| L-Selectride® (1.0 M in THF) | Reagent | 190.10 | 1.2 L | 1.2 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | Reagent | - | 1.0 L | - | - |
| Hydrochloric Acid (HCl), 2M | Aqueous | - | ~2.0 L | - | - |
| Ethyl Acetate | ACS | - | 4.0 L | - | - |
| Brine (Saturated NaCl) | Aqueous | - | 1.0 L | - | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | Reagent | - | 200 g | - | - |
| Hexanes | ACS | - | 1.0 L | - | - |
Equipment:
-
5 L three-neck round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser
-
Addition funnel (pressure-equalizing)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Large separatory funnels (5 L)
-
Rotary evaporator
-
Vacuum distillation setup
-
Large Büchner funnel and filter flask
Step-by-Step Procedure
Step 1: Synthesis of 1-methoxy-4-(prop-2-yn-1-yloxy)benzene
-
Setup: Assemble the 5 L reactor with an overhead stirrer, reflux condenser, and nitrogen inlet.
-
Charging Reagents: To the reactor, add 4-methoxyphenol (124.1 g), potassium carbonate (207.3 g), and acetone (2.0 L).
-
Reaction Initiation: Begin vigorous stirring to create a fine suspension. Heat the mixture to a gentle reflux (~56°C).
-
Propargyl Bromide Addition: Slowly add the propargyl bromide solution (163.6 g) via the addition funnel over 1 hour. CAUTION: Propargyl bromide is a potent lachrymator and toxic.[10][11][12] This addition must be performed in a well-ventilated fume hood.[12] The reaction is exothermic; maintain a controlled reflux.
-
Reaction Monitoring: After the addition is complete, continue refluxing for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-methoxyphenol spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the potassium salts using a Büchner funnel and wash the filter cake with acetone (2 x 200 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude aryl propargyl ether as an oil. The product is typically used in the next step without further purification.
Step 2: Synthesis of 6-Methoxybenzofuran
-
Setup: Clean and dry the 5 L reactor. Equip it with an overhead stirrer, a distillation head leading to a condenser, and a thermocouple to monitor the internal temperature.
-
Charging Reagents: Add 1,2-dichlorobenzene (1.0 L) to the reactor and heat to 180°C.
-
Addition of Intermediate: Slowly add the crude 1-methoxy-4-(prop-2-yn-1-yloxy)benzene from Step 1 to the hot solvent over 1.5-2 hours. CAUTION: The rearrangement is exothermic. Control the addition rate to maintain the internal temperature between 180-185°C.
-
Reaction Completion: After the addition is complete, maintain the temperature at 180°C for an additional 2 hours. Monitor for completion by TLC or GC-MS.
-
Purification: Cool the reaction mixture. Purify the 6-methoxybenzofuran by vacuum distillation. The solvent (ODCB) will distill first, followed by the product. This step is crucial for removing non-volatile impurities before the final step.
Step 3: Synthesis of 6-Hydroxybenzofuran
-
Setup: Assemble a dry 5 L reactor under a nitrogen atmosphere. Equip it with an overhead stirrer, an addition funnel, and a thermocouple.
-
Charging Reagents: Dissolve the purified 6-methoxybenzofuran from Step 2 in anhydrous THF (1.0 L) and add it to the reactor. Cool the solution to 0°C using an ice bath.
-
Demethylation: Slowly add L-Selectride® (1.0 M in THF, 1.2 L) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C. CAUTION: L-Selectride® is pyrophoric and reacts violently with water. Handle under a strict inert atmosphere.
-
Reaction Completion: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Quenching: Carefully cool the mixture back to 0°C. Slowly and cautiously add 2M HCl (~2.0 L) to quench the excess L-Selectride® and neutralize the mixture to pH ~2. CAUTION: Vigorous gas evolution (hydrogen) will occur. Ensure adequate ventilation and perform the quench slowly.
-
Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 1.0 L).
-
Washing: Combine the organic layers and wash with water (1 x 1.0 L) and then with brine (1 x 1.0 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-hydroxybenzofuran.
-
Final Purification: Recrystallize the crude solid from a toluene/hexanes solvent system to afford the final product as a pale yellow or off-white solid.[1]
Reaction Mechanism Visualization
The key thermal rearrangement step proceeds through a concerted pericyclic transition state.
Caption: Key mechanistic steps of the thermal Claisen rearrangement and cyclization.
Analytical Methods for Quality Control
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm) and staining with potassium permanganate.
-
Used for monitoring the progress of all three reaction steps.
-
-
High-Performance Liquid Chromatography (HPLC): [13][14][15]
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of acetonitrile and water.
-
Detection: UV at 254 nm.
-
Used for determining the final purity of 6-hydroxybenzofuran (>98% is typical).[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: [16][17]
-
¹H and ¹³C NMR: Acquired in DMSO-d₆ or CDCl₃.
-
Used to confirm the structure of the intermediates and the final product, ensuring no isomeric impurities are present.
-
Safety Precautions and Troubleshooting
| Hazard / Issue | Root Cause | Mitigation and Safety Protocol |
| Exposure to Propargyl Bromide | High volatility and toxicity. | Always handle propargyl bromide solutions in a certified chemical fume hood.[12] Wear appropriate PPE, including chemical splash goggles, a face shield, and solvent-resistant gloves (e.g., nitrile).[11][18] Have an eyewash station and safety shower readily accessible.[11] |
| Uncontrolled Exotherm | Rapid addition of reagents (Propargyl Bromide or L-Selectride®). | Add reagents slowly via an addition funnel. For the thermal rearrangement, control the addition rate to maintain a stable internal temperature. Use a cooling bath (ice/water) during the L-Selectride® addition and subsequent quench. |
| L-Selectride® Handling | Pyrophoric nature. | L-Selectride® must be handled under a strict inert atmosphere (Nitrogen or Argon) using syringe or cannula techniques. Ensure all glassware is thoroughly dried. Quench excess reagent slowly and at a low temperature. |
| Incomplete Reaction (Step 1 or 3) | Insufficient reaction time, low temperature, or poor reagent quality. | Ensure the reaction is run for the specified time and at the correct temperature. Use freshly opened or properly stored anhydrous solvents and reagents. Confirm reagent activity if necessary. |
| Low Yield in Rearrangement (Step 2) | Temperature too low, or side reactions. | Ensure the internal reaction temperature reaches and is maintained at 180°C. Lower temperatures will result in a sluggish reaction, while significantly higher temperatures may lead to decomposition. |
| Difficult Purification | Formation of impurities. | The vacuum distillation of the 6-methoxybenzofuran intermediate is critical for removing impurities that can complicate the final demethylation and purification steps. Proper quenching and work-up in Step 3 are essential to minimize byproduct formation. For phenolic compounds, purification can also involve techniques like solid-phase extraction if recrystallization is insufficient.[4][19] |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of high-purity 6-hydroxybenzofuran. By understanding the underlying reaction mechanisms and adhering to the detailed procedural and safety guidelines, researchers and drug development professionals can confidently produce this valuable intermediate on a multigram to kilogram scale. The use of robust, classical organic reactions and purification techniques like distillation and recrystallization makes this process well-suited for industrial application.
References
- Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. Organic & Biomolecular Chemistry.
- Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl. ACS Publications.
- A Comprehensive Review of Large-Scale Extraction and Purification of Food-Derived Bioactive Phenolic Components. LJMU Research Online.
- A comprehensive review of large-scale extraction and purification of food-derived bioactive phenolic components. Process Biochemistry.
- Propargyl bromide, 80 wt% solution in toluene, stabilized. Cole-Parmer.
- Propargyl bromide Standard Operating Procedure. University of Georgia Research.
- (PDF) Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. ResearchGate.
- An improved and scale-up synthesis of 6-hydroxybenzofuran. ResearchGate.
- Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. OAK Open Access Archive.
- Claisen rearrangement. Wikipedia.
- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI.
- Claisen Rearrangement: Mechanism & Examples. NROChemistry.
- Fractionation and Purification of Bioactive Compounds Obtained from a Brewery Waste Stream. PMC - NIH.
- The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Thieme Connect.
- Separation, Isolation, and Enrichment of Samples of Phenolic Compounds from Winemaking By-Products. MDPI.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH.
- Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. PubMed.
- (PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. ResearchGate.
- Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar.
- HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. PubMed.
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
- NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PMC - PubMed Central.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LJMU Research Online [researchonline.ljmu.ac.uk]
- 5. Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. research.uga.edu [research.uga.edu]
- 13. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate | MDPI [mdpi.com]
- 14. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Fractionation and Purification of Bioactive Compounds Obtained from a Brewery Waste Stream - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxidative Coupling Reactions for Dihydrobenzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Its prevalence underscores the continuous need for efficient and versatile synthetic methodologies. Among the various strategies, oxidative coupling reactions have emerged as powerful tools for the construction of the dihydrobenzofuran core. These reactions typically involve the formation of a key carbon-oxygen or carbon-carbon bond through an oxidative process, often mediated by transition metal catalysts or stoichiometric oxidants. This guide provides an in-depth overview of prominent oxidative coupling strategies for dihydrobenzofuran synthesis, complete with mechanistic insights and detailed experimental protocols.
Core Concepts in Oxidative Dihydrobenzofuran Synthesis
The synthesis of dihydrobenzofurans via oxidative coupling predominantly relies on the reaction of phenols or their derivatives with alkenes. The core principle involves the oxidation of the phenol to a reactive intermediate, such as a phenoxyl radical or a phenoxonium cation, which then undergoes a [3+2] cycloaddition with an alkene.[3] Alternatively, intramolecular C-H activation and subsequent C-O bond formation can also lead to the desired dihydrobenzofuran ring system.[4] The choice of oxidant and catalyst is crucial in determining the reaction pathway, efficiency, and selectivity.
Key Methodologies:
-
Transition Metal-Catalyzed Reactions: Palladium, copper, and rhodium complexes are widely employed to catalyze oxidative coupling reactions.[5][6] These metals can facilitate C-H activation, oxidative addition, and reductive elimination steps that are central to the catalytic cycle.[5][6]
-
Hypervalent Iodine Reagents: Stoichiometric oxidants like phenyliodine(III) diacetate (PIDA) and (bis(trifluoroacetoxy)iodo)benzene (PIFA) are effective in promoting the oxidative cyclization of phenols.[7][8][9] They are known for their mild reaction conditions and broad functional group tolerance.[7][9]
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and sustainable approach.[3][10][11] Photosensitizers, such as ruthenium or iridium complexes, can generate highly oxidizing species upon light absorption, which then initiate the desired oxidative coupling.[3]
-
Metal-Free Oxidative Coupling: In some cases, strong oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or sodium persulfate can effect the transformation without the need for a metal catalyst.[1][12][13]
Mechanistic Insights
The precise mechanism of oxidative coupling can vary significantly depending on the chosen methodology. Below are two representative mechanistic pathways.
Proposed Mechanism for Photocatalytic [3+2] Cycloaddition
This pathway is prominent in reactions employing a photoredox catalyst like Ru(bpz)₃²⁺ and a terminal oxidant such as ammonium persulfate.[3]
-
Catalyst Activation: Photoexcitation of the ruthenium complex followed by oxidative quenching generates the active oxidant, Ru(bpz)₃³⁺.[3]
-
Phenol Oxidation: The activated catalyst oxidizes the phenol to a radical cation.
-
Intermediate Formation: Further oxidation leads to a resonance-stabilized phenoxonium cation.[3]
-
Cycloaddition: The electron-rich alkene traps the phenoxonium cation in a [3+2] cycloaddition to yield the dihydrobenzofuran product.[3]
Caption: Proposed mechanism for photocatalytic oxidative [3+2] cycloaddition.
Proposed Mechanism for FeCl₃/DDQ-Mediated Oxidative Coupling
This method is effective for the one-pot synthesis of dihydrobenzofurans from hydroquinones and olefins.[1][2][14]
-
Oxidation of Hydroquinone: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) oxidizes the hydroquinone to the corresponding benzoquinone.[1][2]
-
Lewis Acid Activation: The Lewis acid, FeCl₃, activates a carbonyl group of the benzoquinone.[1]
-
Nucleophilic Attack: The alkene adds to the electrophilic C3 position of the activated benzoquinone, forming a benzylic cation intermediate.[1]
-
Intramolecular Cyclization: Subsequent intramolecular cyclization affords the dihydrobenzofuran derivative.[1]
Caption: Proposed mechanism for FeCl₃/DDQ-mediated oxidative coupling.
Comparative Data of Selected Methodologies
| Methodology | Catalyst/Reagent | Oxidant | Solvent | Temp. (°C) | Yield (%) | Reference |
| Photocatalytic | Ru(bpz)₃(PF₆)₂ | (NH₄)₂S₂O₈ | CH₃CN/H₂O | RT | 70-95 | [3] |
| FeCl₃/DDQ | FeCl₃ | DDQ | CH₂Cl₂ | 0 to RT | up to 95 | [1][2] |
| Palladium-Catalyzed | Pd(OAc)₂ | CuCl₂ | Dioxane | 100 | 41-86 | [5][6] |
| Metal-Free | None | Na₂S₂O₈ | CH₃CN/H₂O | 80 | up to 91 | [12][13] |
| Hypervalent Iodine | PhI(OAc)₂ | m-CPBA | CH₃CN | RT | Good to Excellent | [7] |
Experimental Protocols
Protocol 1: Photocatalytic Synthesis of Dihydrobenzofurans
This protocol is adapted from a visible light-activated transition metal photocatalysis method.[3]
Materials:
-
Ru(bpz)₃(PF₆)₂ (Ruthenium catalyst)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Substituted phenol
-
Styrene derivative
-
Acetonitrile (CH₃CN)
-
Deionized water
-
TMSPh (internal standard for NMR)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the substituted phenol (0.5 mmol), styrene derivative (0.75 mmol), Ru(bpz)₃(PF₆)₂ (0.005 mmol, 1 mol%), and ammonium persulfate (1.0 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add a degassed 1:1 mixture of acetonitrile and deionized water (5 mL).
-
Stir the reaction mixture vigorously and irradiate with a blue LED lamp (450 nm) at room temperature.
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dihydrobenzofuran.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Yields can be determined by ¹H NMR spectroscopy using TMSPh as an internal standard.[3]
Protocol 2: FeCl₃/DDQ-Mediated One-Pot Synthesis of Dihydrobenzofurans
This protocol is based on the one-pot oxidative coupling of hydroquinones with olefins.[1][2][14]
Materials:
-
Substituted hydroquinone
-
Styrene derivative
-
Iron(III) chloride (FeCl₃)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Argon gas
Procedure:
-
To a solution of the hydroquinone (0.20 mmol) in dichloromethane (1.0 mL) in a flame-dried flask under an argon atmosphere, add the styrene derivative (0.3 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add FeCl₃ (0.02 mmol, 10 mol%) followed by DDQ (0.20 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the dihydrobenzofuran derivative.
-
Characterize the final product using standard spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS).
Conclusion
Oxidative coupling reactions represent a highly effective and versatile strategy for the synthesis of dihydrobenzofurans. The choice of methodology, whether it be transition metal catalysis, photoredox catalysis, or the use of hypervalent iodine reagents, can be tailored to the specific substrate and desired complexity of the target molecule. The protocols provided herein offer a starting point for researchers to explore these powerful transformations in their own synthetic endeavors. As the field continues to evolve, the development of even more efficient, selective, and sustainable methods for dihydrobenzofuran synthesis is anticipated.
References
- Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2012). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Journal of the American Chemical Society, 134(28), 11464–11466. [Link]
- Sawama, Y., Nakajima, K., Aijima, T., Mae, M., Komagawa, S., Nakata, H., Sajiki, H., & Akai, S. (2024). Oxidative Coupling of Hydroquinone Derivatives with Olefins to Dihydrobenzofurans. Chemical & Pharmaceutical Bulletin, 72(6), 566-569. [Link]
- Wu, J., Liu, Y., & Kozlowski, M. C. (2024). Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols. Chemical Science, 15(15), 5569-5575. [Link]
- Sawama, Y., Nakajima, K., Aijima, T., Mae, M., Komagawa, S., Nakata, H., Sajiki, H., & Akai, S. (2024). Oxidative Coupling of Hydroquinone Derivatives with Olefins to Dihydrobenzofurans.
- Wu, J., Liu, Y., & Kozlowski, M. C. (2024). Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols. RSC Publishing. [Link]
- Chen, C. Y., & Lieberman, D. R. (2010). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. Organic letters, 12(4), 852–855. [Link]
- Zhao, Y., Huang, B., Yang, C., Li, B., & Xia, W. (2015). Metal-Free [3+2] Oxidative Coupling of Phenols with Alkenes: Synthesis of Dihydrobenzofurans. Harbin Institute of Technology. [Link]
- Wang, X., Dan, Y., Wang, Y., & Masson, G. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Synthesis, 54(14), 3169-3176. [Link]
- Kaur, R., Sharma, S., Luxami, V., & Paul, K. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(23), 16362-16401. [Link]
- Kaur, R., Sharma, S., Luxami, V., & Paul, K. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(23), 16362-16401. [Link]
- Zybura, P. K., Grant, K. J., & Frontier, A. J. (2026). Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. Organic Letters. [Link]
- Sawama, Y., Nakajima, K., Aijima, T., Mae, M., Komagawa, S., Nakata, H., Sajiki, H., & Akai, S. (2024). Oxidative Coupling of Hydroquinone Derivatives with Olefins to Dihydrobenzofurans. Chemical & Pharmaceutical Bulletin, 72(6), 566-569. [Link]
- Hull, K. L., & Sanford, M. S. (2011). Palladium(0)-Catalyzed Arylative Dearomatization of Phenols. Journal of the American Chemical Society, 133(44), 17596–17599. [Link]
- Zhang, Y., Fan, R., & He, G. (2021). Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. RSC Advances, 11(52), 32961-32965. [Link]
- de Oliveira Leão, L. P. M., Köster, O. D., Duarte, L. J., Braga, A. A. C., & Correia, C. R. D. (2023). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. The Journal of Organic Chemistry, 88(17), 12224–12239. [Link]
- Ano, Y., & Hayashi, T. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation.
- Neufeldt, S. R., & Sanford, M. S. (2013). Insight into the palladium catalyzed oxidative arylation of benzofuran: Heteropoly acid oxidants evoke a Pd(II)/Pd(IV) mechanism. Tetrahedron, 69(17), 3534-3540. [Link]
- Xiao, B., Gong, T. J., Liu, Z. J., Liu, J. H., Luo, D. F., Xu, J., & Liu, L. (2014). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 136(26), 9248–9251. [Link]
- Singh, F. V., & Wirth, T. (2012). Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans. Angewandte Chemie International Edition, 51(19), 4550-4553. [Link]
- Le, C. M., & Taylor, R. J. K. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]
- Kim, K. M., & Ryu, E. K. (1995). Unexpected Iodine Catalyzed Cyclization for Synthesis of 2,2-Dialkyl-2,3-dihydrobenzofurans. Heterocycles, 41(2), 219. [Link]
- Trend, R. M., Ramtohul, Y. K., Ferreira, E. M., & Stoltz, B. M. (2003). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. Angewandte Chemie International Edition, 42(24), 2892-2895. [Link]
- Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. Journal of Chemical Research, 2011(7), 377-385. [Link]
- Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]
- Liu, Z., Zhang, J., & Wang, J. (2015). Palladium-catalyzed decarboxylative O-allylation of phenols with γ-methylidene-δ-valerolactones. Organic Chemistry Frontiers, 2(10), 1279-1282. [Link]
- Kim, H. J., Lee, J. H., & Chi, D. Y. (2018). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Molecules, 23(10), 2489. [Link]
- Jalalian, N., & Olofsson, B. (2011). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic letters, 13(10), 2548–2551. [Link]
- Le, C. M., & Taylor, R. J. K. (2025). Monophasic Pd-catalysed O-arylation of phenols.
- Xiao, B., Gong, T. J., Liu, Z. J., Liu, J. H., Luo, D. F., Xu, J., & Liu, L. (2025). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization.
- Kumar, D., & Kumar, N. (2019). Hypervalent iodine(III) reagents in the synthesis of heterocyclic compounds. In New Trends in Synthesis of Nitrogen and Oxygen Heterocycles (pp. 27-66). Elsevier. [Link]
- Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]
- Jalalian, N. (2023). Synthetic and Mechanistic Studies with Iodine(III) Reagents. DiVA portal. [Link]
- Le, C. M., & Taylor, R. J. K. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]
- Singh, F. V., & Wirth, T. (2012). Hypervalent iodine mediated oxidative cyclization of o-hydroxystilbenes into benzo- and naphthofurans. -ORCA - Cardiff University. [Link]
- Quideau, S., & Lyvinec, G. (2010). Aqueous iodine(III)-mediated Stereoselective Oxidative Cyclization for the Synthesis of Functionalized Fused Dihydrofuran Derivatives. The Journal of Organic Chemistry, 75(5), 1760-1763. [Link]
- Henry, M. C., Senn, H. M., & Sutherland, A. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 22(7), 2712-2716. [Link]
- Zhang, X., Li, Y., & Zhang, J. (2025). Copper-Catalyzed Double Intramolecular Ullmann Coupling for the Synthesis of Diastereomerically and Enantiomerically Pure 4b,9b-Dihydrobenzofuro[3,2- b ]benzofurans.
- Liu, Y., Wang, H., & Wan, J. P. (2014). Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry, 79(22), 10599-10604. [Link]
- Wang, C., Li, X., & Wu, J. (2012). Copper-catalyzed decarboxylative intramolecular C–O coupling: synthesis of 2-arylbenzofuran from 3-arylcoumarin. RSC Advances, 2(15), 6296-6298. [Link]
Sources
- 1. Oxidative Coupling of Hydroquinone Derivatives with Olefins to Dihydrobenzofurans [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chim.it [chim.it]
- 10. Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Visible-light TiO 2 -catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00723A [pubs.rsc.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Metal-Free [3+2] Oxidative Coupling of Phenols with Alkenes: Synthesis of Dihydrobenzofurans - Harbin Institute of Technology [scholar.hit.edu.cn:443]
- 14. Oxidative Coupling of Hydroquinone Derivatives with Olefins to Dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Purification of Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: From Crude Synthesis to Enantiopure Intermediate
An Application Note for Drug Development Professionals
Abstract
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a valuable heterocyclic intermediate in the synthesis of pharmacologically active compounds.[1][2] The stereocenter at the C3 position means that control over its chemical and enantiomeric purity is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[3] This application note provides a comprehensive guide to the purification of this intermediate, detailing strategies from initial crude workup to final enantiomeric resolution. We will explore the causality behind methodological choices in column chromatography, preparative HPLC, and crystallization, offering detailed protocols tailored for researchers in drug development.
Introduction: The Imperative for Purity
The compound this compound possesses a moderately polar structure, featuring a phenolic hydroxyl group, an ester, and an ether linkage within a dihydrobenzofuran core.[4] Its molecular properties dictate the purification strategy. In drug synthesis, impurities can arise from unreacted starting materials, reagents, or side-products from complex reaction pathways.[5] Furthermore, since the compound is chiral, synthesis often produces a racemic mixture of (R) and (S) enantiomers. Regulatory bodies like the FDA mandate that for chiral drugs, only the active enantiomer should be marketed, necessitating robust methods for their separation.[6] This guide addresses both achiral and chiral purification challenges.
Physicochemical Properties
Understanding the molecule's properties is the first step in designing a logical purification workflow.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [4] |
| Molecular Weight | 208.21 g/mol | [4] |
| Boiling Point (Predicted) | 326.5 ± 42.0 °C | [4] |
| pKa (Predicted) | 9.77 ± 0.40 (Phenolic OH) | [4] |
| XLogP3 | 1.43 | [4] |
| Appearance | Liquid or Solid |
The presence of the polar phenolic group (pKa ~9.77) and the ester functionality, combined with the relatively nonpolar benzofuran backbone, results in a molecule of intermediate polarity. This makes it an ideal candidate for silica gel chromatography.
Purification Strategy Overview
A multi-step purification strategy is typically required to achieve the high purity (>99.5%) demanded for pharmaceutical intermediates. The workflow depends on the impurity profile of the crude material and the desired final purity.
Caption: General purification workflow for the target compound.
Primary Purification: Flash Column Chromatography
Flash column chromatography is the standard first-pass technique for removing the bulk of impurities from a synthetic reaction.[7][8]
Causality Behind the Choice:
-
Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice. Its polar surface interacts strongly with the polar functional groups (hydroxyl and ester) of the target molecule.
-
Mobile Phase (Eluent): A non-polar solvent system with a polar modifier is used to elute the compounds. A common choice for benzofuran derivatives is a mixture of hexanes (or petroleum ether) and ethyl acetate (EtOAc).[9]
-
Hexane: A non-polar solvent that has minimal interaction with the silica, allowing non-polar impurities to travel quickly through the column.
-
Ethyl Acetate: A more polar solvent that competes with the analyte for binding sites on the silica gel, thus increasing its mobility.
-
-
Elution Strategy: A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing its concentration, is highly effective. This allows for the sequential elution of compounds based on increasing polarity, providing superior separation compared to an isocratic (constant composition) elution.
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial mobile phase. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves resolution compared to liquid injection.
-
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with the initial eluent (e.g., 95:5 Hexane:EtOAc). The amount of silica should be 50-100 times the weight of the crude product.
-
Loading: Carefully add the prepared dry slurry onto the top of the packed silica bed.
-
Elution: Begin elution with the starting mobile phase (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 90:10, 80:20, and so on). The optimal gradient is determined empirically using Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor them by TLC. The phenolic hydroxyl group allows for easy visualization using a potassium permanganate (KMnO₄) stain or UV light.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified racemic product.
High-Purity Polishing Techniques
After initial cleanup, residual impurities may remain. Recrystallization or preparative HPLC can be used to achieve >99% purity.
A. Recrystallization
If the purified compound is a solid, recrystallization is an economical and scalable method for achieving high purity.
Causality Behind the Choice: This technique exploits differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble or highly soluble at all temperatures.
Protocol 2: General Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of the compound in 0.5 mL of various solvents (e.g., toluene, ethyl acetate, isopropanol, acetonitrile, or mixed systems like EtOAc/hexane).
-
Dissolution: In a flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is critical for forming pure, well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
B. Preparative High-Performance Liquid Chromatography (HPLC)
For oils or compounds that are difficult to crystallize, preparative HPLC offers excellent resolving power.[10]
Causality Behind the Choice: HPLC provides much higher separation efficiency than flash chromatography due to smaller stationary phase particles and high pressure. A reversed-phase (e.g., C18) column is often suitable for this molecule. In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). More polar molecules (like highly polar impurities) elute first, while less polar molecules are retained longer.
Protocol 3: Preparative Reversed-Phase HPLC
-
System: Preparative HPLC with a UV detector.
-
Column: C18 silica column (e.g., 10 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Detection: UV at 280 nm.
Example Gradient Elution Table:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 20 | 70 | 30 |
| 20.0 | 20 | 5 | 95 |
| 25.0 | 20 | 5 | 95 |
| 25.1 | 20 | 70 | 30 |
| 30.0 | 20 | 70 | 30 |
-
Sample Preparation: Dissolve the semi-purified product in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter.[10]
-
Injection: Inject the sample onto the column.
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Isolation: Combine the pure fractions and remove the solvent in vacuo. If a buffer was used, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the final compound.
Enantiomeric Resolution: Chiral Chromatography
To isolate the individual (R) and (S) enantiomers, chiral chromatography is the industry standard.[3][6]
Causality Behind the Choice: Enantiomers have identical physical properties in an achiral environment. A Chiral Stationary Phase (CSP) is required to separate them. The CSP creates a chiral environment where it can form transient, diastereomeric complexes with each enantiomer. Because these diastereomeric complexes have different energies and stabilities, one enantiomer is retained longer on the column than the other, allowing for their separation.[6] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for a wide range of compounds.
Caption: Principle of chiral separation on a CSP.
Protocol 4: Chiral HPLC Separation
-
Column Screening: Screen various polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC) with different mobile phases (typically normal phase like hexane/isopropanol or polar organic like acetonitrile/methanol) to find the optimal separation conditions.
-
Optimized Conditions (Example):
-
Column: Chiralpak AD-H, 5 µm
-
Mobile Phase: 80:20 Hexane:Isopropanol (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 280 nm
-
-
Preparative Run: Scale up the analytical method to a preparative-scale chiral column.
-
Collection and Isolation: Collect the separated enantiomer peaks individually. Remove the solvent in vacuo to obtain the enantiopure (R)- and (S)-isomers.
-
Enantiomeric Excess (ee) Analysis: Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric excess.
Conclusion
The purification of this compound is a multi-faceted process that must be tailored to the specific impurity profile and the final application's requirements. A logical workflow begins with bulk impurity removal via flash chromatography, followed by a polishing step like recrystallization or preparative HPLC to achieve high chemical purity. For pharmaceutical applications, the final and most critical step is often the resolution of enantiomers using chiral chromatography. By understanding the chemical principles behind each technique, researchers can effectively and efficiently produce this key intermediate to the exacting standards required for drug development.
References
- Benchchem. (n.d.). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide.
- Benchchem. (n.d.). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
- National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- National Center for Biotechnology Information. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC.
- Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and β-Methoxy-α-ketoesters.
- ScienceDirect. (n.d.). Chiral Drug Separation.
- Lookchem. (n.d.). Cas 1234474-58-8, (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
- Echemi. (n.d.). methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate.
- Sigma-Aldrich. (n.d.). Methyl 2-(6-Hydroxybenzofuran-3-yl)acetate.
- MedchemExpress.com. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | Drug.
- Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
- National Center for Biotechnology Information. (2018). Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods. PubMed.
Sources
- 1. lookchem.com [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. tdcommons.org [tdcommons.org]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Analytical Strategies for the Accurate Quantification of Dihydrobenzofuran Compounds
An Application and Protocol Guide
Abstract
Dihydrobenzofuran scaffolds are prevalent in a multitude of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. Accurate quantification of these compounds is critical for pharmacokinetic studies, quality control in manufacturing, and toxicological assessments. This guide provides a comprehensive overview and detailed protocols for the three primary analytical techniques used for the quantification of dihydrobenzofuran derivatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the theoretical underpinnings of each method, explain the rationale behind experimental choices, and provide step-by-step, self-validating protocols designed for researchers, scientists, and drug development professionals.
Introduction: The Importance of Dihydrobenzofuran Quantification
The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic structure found in numerous compounds with significant therapeutic potential.[1] From regulating G-protein coupled receptors to forming the core of potent pesticides like Carbofuran, the versatility of this scaffold is vast.[1][2] Consequently, the ability to reliably measure the concentration of these compounds in various matrices—ranging from simple solutions to complex biological fluids like plasma—is a cornerstone of research and development.
Accurate quantification is essential for:
-
Pharmacokinetics (PK): Determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Quality Control (QC): Ensuring the purity and correct dosage of an active pharmaceutical ingredient (API) in a final product.[3]
-
Toxicology and Environmental Monitoring: Measuring exposure levels and ensuring they remain within safe limits.
The choice of analytical method is dictated by the specific requirements of the study, including the analyte's physicochemical properties, the complexity of the sample matrix, and the required level of sensitivity and selectivity.
Foundational Principle: Analytical Method Validation
To ensure that an analytical method produces reliable and accurate results, it must be validated.[4] Validation is the process of providing documented evidence that a procedure is fit for its intended purpose.[5][6] The International Council for Harmonisation (ICH) guidelines provide a framework for this process, which is essential for regulatory submissions in the pharmaceutical industry.[5][7]
The core validation parameters, which will be addressed in each protocol, include:
-
Specificity/Selectivity: The ability to unequivocally measure the analyte in the presence of other components, such as impurities or matrix components.[4][7]
-
Linearity: The direct proportionality of the instrument's response to the concentration of the analyte over a given range.[7]
-
Accuracy: The closeness of the measured value to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
By building these validation steps into the protocols, we create a self-validating system that ensures data integrity.
Application Protocol I: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Causality & Rationale: HPLC with UV detection is often the first choice for quantitative analysis due to its robustness, cost-effectiveness, and wide applicability. This method is ideal for dihydrobenzofurans that possess a UV chromophore and are present at relatively high concentrations (µg/mL range) in simple matrices, such as formulation buffers or reaction mixtures.[8] Reversed-phase (RP) chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common separation mode for these moderately polar compounds.[2][9]
Workflow for HPLC-UV Analysis
Caption: General workflow for quantification of dihydrobenzofurans by HPLC-UV.
Detailed Step-by-Step Protocol
-
Preparation of Mobile Phase and Standards:
-
Prepare the mobile phase. A common starting point is a mixture of acetonitrile (ACN) and water (e.g., 60:40 v/v).[2] For compounds with acidic or basic moieties, adding a modifier like 0.1% formic acid or phosphoric acid can improve peak shape.[9] Filter and degas the mobile phase.
-
Accurately weigh and dissolve the dihydrobenzofuran reference standard in a suitable solvent (e.g., ACN) to prepare a 1 mg/mL primary stock solution.
-
Perform serial dilutions of the primary stock solution with the mobile phase to create a set of calibration standards. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or Diode-Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile choice.
-
Flow Rate: Set to 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, e.g., 30 °C, to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for the specific dihydrobenzofuran derivative by running a UV scan. A wavelength of 280 nm is often a good starting point for aromatic systems.
-
-
Analysis Sequence and Validation:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the unknown samples. It is good practice to run a quality control (QC) standard periodically to check system stability.
-
Linearity: Plot the peak area of the analyte versus the known concentration of the standards. Perform a linear regression analysis. A coefficient of determination (r²) > 0.999 is typically desired.[10]
-
Accuracy & Precision: Prepare QC samples at low, medium, and high concentrations. Analyze them in replicate (n=5). Accuracy is expressed as the percentage recovery of the known amount, while precision is expressed as the relative standard deviation (%RSD). Acceptance criteria are often within ±15% (±20% at the LOQ).
-
Typical Performance Data
| Parameter | Typical Value/Acceptance Criteria | Rationale |
| Linearity (r²) | > 0.999 | Ensures a proportional relationship between signal and concentration.[10] |
| Range | 1 - 100 µg/mL | The concentration interval over which the method is precise and accurate. |
| Accuracy | 85 - 115% Recovery | Demonstrates the closeness of the measured value to the true value.[4][7] |
| Precision (%RSD) | ≤ 2% | Shows the reproducibility of the method under the same operating conditions.[7] |
| LOQ | ~0.5 - 1 µg/mL | The lowest concentration that can be reliably measured. |
Application Protocol II: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Rationale: GC-MS is a powerful technique for compounds that are volatile and thermally stable. It offers superior selectivity compared to HPLC-UV because mass spectrometry provides structural information.[11] For dihydrobenzofurans, GC-MS is particularly useful for identifying and quantifying isomers or analyzing compounds in complex matrices where chromatographic separation alone is insufficient.[12] If the compound is not sufficiently volatile, derivatization (e.g., silylation) may be required to increase its volatility and improve chromatographic performance.
Workflow for GC-MS Analysis
Caption: General workflow for quantification of dihydrobenzofurans by GC-MS.
Detailed Step-by-Step Protocol
-
Sample Preparation and Extraction:
-
Internal Standard (IS): Select an appropriate IS, ideally a stable isotope-labeled version of the analyte or a structurally similar compound with different retention time. Spike the IS into all standards and samples at a fixed concentration.
-
Liquid-Liquid Extraction (LLE): For samples in aqueous matrices, LLE is a common cleanup step. Add an immiscible organic solvent (e.g., ethyl acetate or hexane), vortex vigorously, centrifuge, and collect the organic layer.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., ethyl acetate).
-
-
Instrumentation and Analytical Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Mass Spectrometer: Use Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: For quantification, use Selected Ion Monitoring (SIM) mode. Select 2-3 characteristic, abundant ions for the analyte and the IS to maximize sensitivity and selectivity.[11]
-
-
Data Analysis and Validation:
-
Calibration Curve: Calculate the ratio of the analyte peak area to the IS peak area. Plot this ratio against the concentration of the analyte for each calibration standard.
-
Quantification: Determine the peak area ratio for the unknown samples and use the calibration curve to calculate their concentration.
-
Validation: Perform validation for linearity, accuracy, precision, and LOQ as described in the HPLC section, using the area ratio for all calculations. The use of an IS corrects for variability in injection volume and sample preparation.
-
Typical Performance Data
| Parameter | Typical Value/Acceptance Criteria | Rationale |
| Linearity (r²) | > 0.998 | Ensures a proportional relationship between the area ratio and concentration. |
| Range | 10 ng/mL - 5000 ng/mL | Demonstrates a wider dynamic range, often reaching lower concentrations than HPLC-UV. |
| Accuracy | 85 - 115% Recovery | The IS helps improve accuracy by correcting for sample loss during preparation. |
| Precision (%RSD) | ≤ 15% | Shows the reproducibility of the entire method, including extraction. |
| LOQ | ~5 - 10 ng/mL | SIM mode provides high sensitivity for trace-level quantification. |
Application Protocol III: High-Sensitivity Quantification by LC-Tandem Mass Spectrometry (LC-MS/MS)
Causality & Rationale: LC-MS/MS is the gold standard for quantifying compounds at very low concentrations (pg/mL to ng/mL) in highly complex biological matrices like blood, plasma, or tissue homogenates.[13][14][15] Its exceptional sensitivity and selectivity are achieved by coupling HPLC separation with tandem mass spectrometry. The first mass spectrometer (Q1) selects the precursor ion (the molecular ion of the analyte), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then selects a specific product ion unique to the analyte. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates background noise and matrix interferences.[16]
Workflow for LC-MS/MS Analysis
Caption: General workflow for high-sensitivity quantification by LC-MS/MS.
Detailed Step-by-Step Protocol
-
MRM Transition Optimization:
-
Infuse a standard solution of the dihydrobenzofuran compound directly into the mass spectrometer.
-
Optimize the ionization source parameters (e.g., capillary voltage, gas flow) to maximize the signal for the precursor ion ([M+H]⁺ or [M-H]⁻).
-
Perform a product ion scan to identify the most stable and abundant fragment ions.
-
Optimize the collision energy to maximize the intensity of the chosen product ion. Select at least two MRM transitions per compound (one for quantification, one for confirmation).
-
-
Sample Preparation:
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. It co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[17]
-
Solid Phase Extraction (SPE): For complex matrices, SPE provides superior cleanup.[13] Choose a sorbent (e.g., C18, mixed-mode cation exchange) that retains the analyte while allowing interfering components to be washed away. The steps are: Condition, Load, Wash, and Elute.
-
Protein Precipitation (PPT): A simpler but less clean method for plasma or serum. Add 3 parts cold acetonitrile to 1 part plasma, vortex, centrifuge, and analyze the supernatant.
-
-
Instrumentation and Analytical Conditions:
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column is common, often with smaller particle sizes (e.g., <2 µm) for faster analysis (UPLC).
-
Mobile Phase: Typically a gradient of water and acetonitrile or methanol, both containing 0.1% formic acid (for positive ion mode) or a weak base (for negative ion mode).
-
Ionization Source: Electrospray Ionization (ESI) is most common for moderately polar dihydrobenzofurans.
-
-
Data Analysis and Validation:
-
Quantification: Use the area ratio of the analyte MRM transition to the SIL-IS MRM transition to construct the calibration curve and calculate sample concentrations.
-
Matrix Effect Evaluation: This is a critical validation step for LC-MS/MS.[16][17] It can be assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
-
A value < 100% indicates ion suppression; > 100% indicates ion enhancement. The SIL-IS should effectively normalize these effects.
-
-
Typical Performance Data
| Parameter | Typical Value/Acceptance Criteria | Rationale |
| Linearity (r²) | > 0.995 | Ensures a proportional relationship over a wide dynamic range. |
| Range | 0.1 ng/mL - 1000 ng/mL | Capable of spanning several orders of magnitude. |
| Accuracy | 85 - 115% Recovery | SIL-IS provides the best correction for matrix effects and sample loss.[17] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | Demonstrates high reproducibility even at very low concentrations. |
| LOQ | 0.05 - 1 ng/mL | MRM provides unparalleled sensitivity for trace analysis in biological fluids.[15] |
Method Comparison Summary
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio (SIM) | Tandem MS (MRM) |
| Selectivity | Moderate | High | Very High |
| Sensitivity (Typical LOQ) | µg/mL | ng/mL | pg/mL - ng/mL |
| Matrix Tolerance | Low | Moderate | High (with proper cleanup) |
| Analyte Suitability | Non-volatile, UV chromophore | Volatile, thermally stable | Wide range of polarities |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
| Primary Application | QC, formulation analysis | Isomer analysis, environmental | Bioanalysis, PK studies, trace analysis |
Conclusion
The quantification of dihydrobenzofuran compounds is a critical task in pharmaceutical development and scientific research. The choice of analytical methodology—HPLC-UV, GC-MS, or LC-MS/MS—must be carefully considered based on the specific analytical challenge. HPLC-UV offers a robust and cost-effective solution for high-concentration samples in simple matrices. GC-MS provides enhanced selectivity for volatile compounds and isomer separation. For ultimate performance in sensitivity and selectivity, especially within complex biological matrices, LC-MS/MS is the undisputed method of choice. By implementing the detailed, validated protocols outlined in this guide, researchers can generate accurate, reliable, and defensible quantitative data, accelerating their research and development objectives.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- SIELC Technologies. Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,3-Benzofuran.
- SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass.
- OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS).
- ResearchGate. (n.d.). GC-MS analysis of the metabolites from dibenzofuran by E. coli.
- Der Pharma Chemica. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations.
- Lee, S. T., et al. (2009). Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC). Journal of Agricultural and Food Chemistry, 57(12), 5639-43.
- PubMed. (n.d.). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization.
- PubMed. (2014). Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists.
- Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry, 407(11), 3457-70.
- van de Merbel, N. C. (2008). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 877(23), 2193-200.
- NIH. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
- AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater.
- ResearchGate. (n.d.). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS.
- RSC Publishing. (n.d.). Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream.
Sources
- 1. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. youtube.com [youtube.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. database.ich.org [database.ich.org]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [open.bu.edu]
- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
From Molecule to Market: A Guide to the Application of Fragrance and Flavor Science
Introduction: The Science of Sensory Perception in Industry
The fragrance and flavoring industry operates at the intersection of chemistry, biology, and consumer psychology. The commercial success of a product, whether it be a fine perfume, a functional beverage, or a household cleaner, is profoundly influenced by its sensory profile. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles and analytical protocols that underpin the creation, application, and quality control of fragrance and flavor compounds. Our narrative will move from the fundamental characterization of aroma chemicals to the sophisticated methodologies used to ensure their efficacy, safety, and regulatory compliance.
At the heart of this industry lies the manipulation of volatile and non-volatile compounds to elicit specific responses from the human chemical senses: olfaction (smell) and gustation (taste). Olfactory receptors in the nose detect airborne molecules, often semi-volatile organic compounds with a molecular weight under 260 AMU, which the brain then interprets as a specific scent.[1][2] Flavor is a more complex perception, combining taste (sweet, sour, salty, bitter, umami) with aroma, texture, and even temperature. Understanding the physicochemical properties of these molecules is the first step in harnessing their potential.
Section 1: The Chemist's Palette: Characterization of Aroma and Flavor Compounds
The building blocks of any fragrance or flavor are individual chemical compounds, sourced from nature or synthesized in the lab. The selection of these ingredients is governed by their sensory characteristics and their physical properties, which dictate their performance in a final product.
1.1 Key Chemical Classes and Their Sensory Profiles
A vast array of organic molecules contributes to the world of scents and tastes. Below is a table summarizing some of the most critical classes.
| Chemical Class | General Structure | Typical Sensory Contribution | Example Compound | Common Sources/Applications |
| Esters | R-COO-R' | Fruity, Sweet, Floral | Isoamyl acetate | Banana, Pear; Flavorings, Perfumes |
| Aldehydes | R-CHO | Green, Fatty, Citrus, Floral | Citral | Lemon, Lemongrass; Citrus Flavors |
| Terpenes | (C5H8)n | Piney, Woody, Citrus, Floral | Limonene | Citrus Rinds; Fragrances, Solvents |
| Ketones | R-CO-R' | Buttery, Fruity, Minty | Diacetyl | Butter, Dairy; Flavorings |
| Lactones | Cyclic Esters | Creamy, Fruity, Coconut | γ-Decalactone | Peach, Apricot; Creamy Flavors |
| Phenols | Ar-OH | Smoky, Spicy, Medicinal | Eugenol | Clove, Nutmeg; Spice Flavors |
| Pyrazines | N-heterocycles | Roasted, Nutty, Toasted | 2-acetylpyrazine | Roasted Coffee, Baked Bread |
1.2 Physicochemical Properties and Performance
The behavior of a fragrance or flavor molecule is dictated by its chemistry. Key properties include:
-
Volatility: The tendency of a compound to vaporize. This is directly related to its boiling point and vapor pressure. In perfumery, volatility determines the structure of the "fragrance pyramid."[3][4][5][6][7]
-
Top Notes: Highly volatile compounds with low molecular weight that are perceived first and evaporate quickly (5-20 minutes).[3][5][8] Examples include citrus (limonene) and fresh herbal notes (lavender).
-
Middle (Heart) Notes: The core of the fragrance, emerging as the top notes fade. They are less volatile and can last for 20 minutes to a few hours.[3][7] This layer often includes floral (jasmine) and spicy (cinnamon) compounds.[3]
-
Base Notes: The foundation of the scent, composed of heavy, low-volatility molecules that evaporate slowly.[1] These provide depth and longevity, lasting for several hours or even days.[4][7] Common examples are musk, vanilla, and woody scents like sandalwood.[1][4]
-
-
Solubility: The ability of a compound to dissolve in a solvent (e.g., alcohol, water, oil). This is critical for creating stable formulations. For instance, fragrance oils must be soluble in ethanol to create a clear, stable perfume solution.[9]
-
Stability: Resistance to degradation from factors like light, heat, and oxidation. Chemical reactions induced by light can break the bonds in fragrance molecules, altering the scent.[2][10] This is why perfumes are best stored in dark, cool conditions.[2]
Section 2: From Molecule to Sensation: Sensory and Analytical Profiling
Bridging the gap between a chemical mixture and its perceived aroma or flavor requires a combination of instrumental analysis and human sensory evaluation. These techniques are essential for identifying key odorants, understanding sensory impact, and guiding formulation.
Protocol 2.1: Gas Chromatography-Olfactometry (GC-O) for Odorant Identification
Causality: Standard Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify all volatile compounds in a sample, but it cannot distinguish which of those compounds are actually contributing to the aroma. Many volatiles are odorless. Gas Chromatography-Olfactometry (GC-O) solves this by using the human nose as a highly sensitive detector to pinpoint the specific compounds that are "odor-active."[11][12][13][14][15]
Workflow Diagram:
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Step-by-Step Methodology:
-
Sample Preparation: Isolate volatile compounds from the sample matrix. Methods include Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free technique ideal for concentrating volatiles, or traditional solvent extraction.[16] The choice depends on the matrix and target analytes.
-
GC Injection and Separation: Inject the extracted volatiles into the GC. A non-polar column (e.g., DB-5) is often used for broad screening. The temperature program is optimized to separate compounds based on their boiling points.
-
Effluent Splitting: At the end of the column, the effluent is split. A portion (typically 50-90%) is directed to a conventional detector like a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification. The remaining portion is directed to a heated sniffing port.[14]
-
Olfactometry: A trained human assessor (or panel) sniffs the effluent from the sniffing port. The assessor records the time, duration, intensity, and a descriptor (e.g., "grassy," "fruity") for each odor detected.
-
Data Analysis: The olfactometry data is compiled into an "aromagram," which is then aligned with the chromatogram from the FID/MS detector. This allows for the direct correlation of a perceived scent with a specific chemical peak, identifying the key odor-active compounds.[11]
Protocol 2.2: Quantitative Descriptive Analysis (QDA) for Sensory Panels
Causality: While instrumental analysis identifies the "what," QDA quantifies the "how much" of sensory perception.[17] It is a behavioral sensory evaluation method that uses a panel of trained assessors to provide objective, reproducible measurements of a product's sensory characteristics.[17][18] This is crucial for product development, quality control, and competitive benchmarking.[19][20]
Workflow Diagram:
Caption: The workflow for a Quantitative Descriptive Analysis (QDA) study.
Step-by-Step Methodology:
-
Panelist Screening and Training: Recruit 8-15 individuals based on their sensory acuity and ability to articulate perceptions.[21] The panel undergoes extensive training (40-120 hours) to develop a consensus lexicon of descriptive terms for the product category and to calibrate their use of intensity scales with standards.[20][21]
-
Lexicon Development: Through open discussion and exposure to a wide range of products, the panel develops a comprehensive list of attributes that describe the appearance, aroma, flavor, and texture of the product.[21]
-
Evaluation: Samples are prepared, coded with random numbers to prevent bias, and presented to panelists in individual, environmentally controlled booths.[20]
-
Scoring: Each panelist independently evaluates the samples and rates the intensity of each attribute on an unstructured line scale (e.g., a 15 cm line anchored with "low" and "high").[22]
-
Data Analysis: The data from all panelists is collected and statistically analyzed. Analysis of Variance (ANOVA) is used to determine if there are significant differences between products for each attribute. Principal Component Analysis (PCA) can be used to visualize the relationships between products and attributes, creating a sensory map. The final output is often a "spider plot" that provides a visual fingerprint of the product's sensory profile.
Section 3: Formulation, Application, and Matrix Interactions
Creating a successful fragrance or flavor involves more than just identifying potent molecules; it requires a deep understanding of how these compounds interact with each other and with the product matrix.
3.1 The Flavor Matrix: A Molecular Approach to Pairing
The concept of the "flavor matrix" or "shared compound theory" posits that ingredients that share key aroma compounds are more likely to taste good together.[23] This data-driven approach, explored in works like "The Flavor Matrix" by James Briscione, uses chemical analysis to uncover novel and successful flavor pairings that might not be intuitive.[24][25][26] For example, the analysis of volatile compounds in strawberries and mushrooms reveals shared aromatic pathways, suggesting they can be successfully paired in a culinary context.[27]
Protocol 3.1: Static Headspace GC-MS for Volatile Profiling in a Food Matrix
Causality: When a flavor is incorporated into a food or beverage, its release and perception are affected by the product's matrix (fat, protein, carbohydrates, water). Static Headspace GC-MS is a powerful, non-destructive technique for analyzing the volatile compounds that are actually released from the product and available to be smelled by the consumer.[28][29] It requires minimal sample preparation and avoids introducing solvents that could interfere with the analysis.[28]
Step-by-Step Methodology:
-
Sample Preparation: A precise amount of the product (e.g., 1-5 grams of a flavored yogurt) is placed into a headspace vial and hermetically sealed.[29]
-
Equilibration: The vial is placed in a heated agitator (thermostatted incubator) for a set time and temperature (e.g., 60°C for 20 minutes). This allows the volatile compounds to partition between the sample matrix and the gas phase (the headspace) until they reach equilibrium.[28]
-
Injection: A heated, gas-tight syringe automatically withdraws a known volume of the headspace gas from the vial.[28] This gas sample is then injected into the GC-MS system.
-
Analysis: The GC separates the volatile components, and the MS identifies them based on their mass spectra. The resulting chromatogram provides a profile of the volatiles released by the product.
-
Interpretation: By comparing the headspace profiles of a flavor oil versus the same flavor in a finished product, a formulator can understand how the matrix is affecting the release of key aroma compounds. For instance, lipophilic (fat-loving) flavor compounds may be suppressed in a high-fat matrix, requiring an adjustment to the formula.
Section 4: Ensuring Quality, Safety, and Authenticity
The final and most critical stage involves rigorous quality control and safety assessment to protect consumers and ensure product consistency. This is governed by both internal standards and international regulatory bodies.
4.1 Regulatory and Safety Framework: IFRA and RIFM
The fragrance industry is largely self-regulated through two key international organizations:
-
The International Fragrance Association (IFRA): IFRA sets the standards for the safe use of fragrance ingredients.[30][31][32] These standards are based on scientific risk assessments and establish safe usage levels for individual materials in different product categories to minimize risks like skin sensitization or other adverse effects.[30][31][33] IFRA standards can prohibit, restrict, or set purity specifications for fragrance materials.[33][34]
-
The Research Institute for Fragrance Materials (RIFM): RIFM is the scientific arm of the industry.[35] It generates, evaluates, and distributes scientific data on the safety of fragrance ingredients.[35][36] RIFM's comprehensive safety assessments cover multiple endpoints, including skin sensitization, toxicity, and environmental impact, and their findings are peer-reviewed and published.[8][37][38]
Protocol 4.1: Isotope Ratio Mass Spectrometry (IRMS) for Authenticity Testing
Causality: Adulteration with cheaper synthetic materials is a major concern for high-value natural flavorings like vanilla or essential oils. Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for verifying authenticity and geographical origin.[39][40][41] It works by precisely measuring the ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) in a sample.[39][42] These ratios create a unique "isotopic fingerprint" that is specific to the plant's geographical origin and botanical processes, as different sources (e.g., natural vanilla bean vs. synthetic vanillin from lignin) will have distinct isotopic signatures.[43]
Workflow Diagram:
Caption: A simplified workflow for authenticity testing using IRMS.
Step-by-Step Methodology:
-
Sample Preparation: The sample is prepared and, if necessary, specific compounds are isolated via techniques like Gas Chromatography (GC).
-
Conversion to Gas: The sample is converted into a simple gas (e.g., CO₂, N₂, H₂) through combustion or pyrolysis in an elemental analyzer.[41]
-
Ionization and Separation: The gas is introduced into the IRMS, where it is ionized. The resulting ions are accelerated through a magnetic field, which separates them based on their mass-to-charge ratio. For example, ¹³CO₂ will be deflected differently than ¹²CO₂.[41]
-
Detection: Highly sensitive detectors (Faraday cups) simultaneously measure the ion beams for the different isotopes, allowing for an extremely precise calculation of their ratio.
-
Data Interpretation: The measured isotope ratio is compared to a database of authentic reference materials. A significant deviation from the established range for a natural product can indicate adulteration or misrepresentation of origin.[43]
References
- Brescia, M. A., et al. (2016). Stable Isotope Ratio Analysis for Assessing the Authenticity of Food of Animal Origin. Journal of Food Science.
- The Essence Vault. (2022). Top, Middle & Bottom Notes: Understanding the Fragrance Pyramid and Scent Notes. The Essence Vault Blog.
- Research Institute for Fragrance Materials. (n.d.). Safety Assessment Program. RIFM.
- RIFM. (2023). The Research Institute for Fragrance Materials (RIFM) and its Safety Assessment Process. RIFM.
- Biorius. (2024). IFRA Standards in Cosmetics: Placing Safe Use Limits for Fragrances and Essential Oils. Biorius.
- Elementar. (2025). Isotope Ratio Mass Spectrometry (IRMS): Tracing Origins and Authenticity in Food and Environmental Samples. Elementar Americas.
- Handcrafted Soap and Cosmetic Guild. (n.d.). Fragrance Safety - Using IFRA Standards. HSCG.
- Api, A. M., et al. (2015). Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. Food and Chemical Toxicology.
- dataEssence Software. (2023). IFRA Standards: What You Need to Know. dataEssence.
- The Aicila Group. (n.d.). Beginner's Guide to Sensory Analysis in Food Products. Aicila Blog.
- Research Institute for Fragrance Materials. (n.d.). Home. RIFM.
- STEMart. (n.d.). Food authentication and origin verification by isotope ratio mass spectrometry. STEMart.
- State Industrial Products. (2023). What is the International Fragrance Association (IFRA)? State Chemical.
- Phenomenex. (2025). Headspace Gas Chromatography: Principles and Applications. Phenomenex.
- RIFM & Elsevier. (n.d.). Fragrance Material Safety Assessment Center. Elsevier.
- B. P. (2017). Sensory Evaluation Techniques of Food. ResearchGate.
- FICSI. (2023). Sensory Evaluation of Food: Methods & Characteristics. Food Industry Capacity & Skill Initiative.
- My Perfumes. (2025). What Are Top, Middle And Base Notes In Perfume? My Perfumes.
- Wikipedia. (n.d.). Gas chromatography-olfactometry. Wikipedia.
- Azman, N. A. N., et al. (2021). Isotope Ratio Mass Spectrometry for Geographical Origin Authentication and Adulteration Determination in Food Products. ResearchGate.
- Eight & Bob US. (2025). How to Identify Perfume Notes: Understand Top, Middle & Base Notes. Eight & Bob.
- Abel Odor. (2023). What Are Top, Middle and Base Notes in Perfume? A Pyramid From Fresh to Deep scents. Abel Odor.
- Innovatech Labs. (n.d.). Headspace GC/MS Analysis. Innovatech Labs.
- Li, Z., et al. (2012). Analysis of volatile flavor compounds in top fermented wheat beer by headspace sampling-gas chromatography. International Journal of Agricultural and Biological Engineering.
- Food Research Lab. (2024). Sensory Evaluation Methods For Food And Beverage Products. Food Research Lab.
- NIZO Food Research. (n.d.). QDA. NIZO Knowledge Base.
- Steinhaus, M. (2020). Chapter 9: Gas chromatography-olfactometry: Principles, practical aspects and applications in food analysis. Mitigating Contamination from Food Processing.
- Steinhaus, M. (2019). Chapter 9. Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis. ResearchGate.
- Agriculture Institute. (2023). Applications of Sensory Analysis in Food and Other Industries. Agriculture Institute.
- Steinhaus, M. (2019). Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis. Royal Society of Chemistry.
- CDS Analytical. (n.d.). Flavor and Fragrance Analysis Using Dynamic Headspace by PAL System. CDS Analytical.
- Bleibaum, R. N. (2020). Chapter 3 | Quantitative Descriptive Analysis. ASTM Digital Library.
- Journal of Chemical Education. (2009). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. ACS Publications.
- Principles of Food Science Key Term. (n.d.). Quantitative descriptive analysis (qda) Definition. IMStroupe.
- Steinhaus, M. (2019). Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis. Royal Society of Chemistry.
- Food Safety Institute. (2025). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. Food Safety Institute.
- Affinity Labs. (n.d.). Quantitative descriptive analysis. Affinity Labs.
- Kitchen Arts & Letters. (n.d.). The Flavor Matrix: The Art and Science of Pairing Common Ingredients t. Kitchen Arts & Letters.
- Aera. (n.d.). Understanding the Chemical structure of fragrances And making them Last Longer. Aera.
- ChemistryIsLife.com. (n.d.). The Chemistry of Perfume. www.ChemistryIsLife.com.
- ResearchGate. (2021). Physicochemical properties of fragrance compositions. ResearchGate.
- ResearchGate. (2007). Properties related to the chemical structure and physicochemical... ResearchGate.
- HowStuffWorks. (n.d.). How Perfume Works. HowStuffWorks Science.
- Goodreads. (2018). The Flavor Matrix: The Art and Science of Pairing Common Ingredients to Create Extraordinary Dishes. Goodreads.
- The Cookbook Podcast. (2018). The Flavor Matrix | James Briscione. The Cookbook Podcast.
- The Bookshelf Hanoi. (n.d.). The Flavor Matrix: The Art and Science of Pairing Common Ingredients to Create Extraordinary Dishes. The Bookshelf Hanoi.
- YouTube. (2022). What is the Shared Compounds Theory in Food? YouTube.
Sources
- 1. en-kwt.ajmal.com [en-kwt.ajmal.com]
- 2. www.ChemistryIsLife.com - The Chemistry of Perfume [chemistryislife.com]
- 3. craftovator.co.uk [craftovator.co.uk]
- 4. candle-shack.com [candle-shack.com]
- 5. myperfumes.ae [myperfumes.ae]
- 6. usa.eightandbob.com [usa.eightandbob.com]
- 7. experimentalperfumeclub.com [experimentalperfumeclub.com]
- 8. rifm.org [rifm.org]
- 9. researchgate.net [researchgate.net]
- 10. Perfume Chemistry | HowStuffWorks [science.howstuffworks.com]
- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 12. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. books.rsc.org [books.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fiveable.me [fiveable.me]
- 18. QDA - Knowledge Base | NIZO [nizo.com]
- 19. Applications of Sensory Analysis in Food and Other Industries - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 20. affinitylabs.com.au [affinitylabs.com.au]
- 21. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 22. dl.astm.org [dl.astm.org]
- 23. youtube.com [youtube.com]
- 24. kitchenartsandletters.com [kitchenartsandletters.com]
- 25. The Flavor Matrix: The Art and Science of Pairing Common Ingredients to Create Extraordinary Dishes by James Briscione | Goodreads [goodreads.com]
- 26. The Flavor Matrix: The Art and Science of Pairing Common Ingredients to Create Extraordinary Dishes [thebookshelf.vn]
- 27. The Cookbook Podcast [cookerybythebook.com]
- 28. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]
- 29. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 30. IFRA standards in cosmetics [taobe.consulting]
- 31. Handcrafted Soap and Cosmetic Guild [soapguild.org]
- 32. candle-shack.com [candle-shack.com]
- 33. dataessence.com [dataessence.com]
- 34. What is the International Fragrance Association (IFRA)? - State Industrial Products [stateindustrial.com]
- 35. sicherheitsbewerter.info [sicherheitsbewerter.info]
- 36. rifm.org [rifm.org]
- 37. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 38. RIFM Home | Fragrance Material Safety Assessment Center [fragrancematerialsafetyresource.elsevier.com]
- 39. Stable Isotope Ratio Analysis for Assessing the Authenticity of Food of Animal Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Isotope Ratio Mass Spectrometry (IRMS): Tracing Origins and Authenticity in Food and Environmental Samples • Food Safety Institute [foodsafety.institute]
- 41. Food authentication and origin verification by isotope ratio mass spectrometry - STEMart [ste-mart.com]
- 42. researchgate.net [researchgate.net]
- 43. How Isotope Fingerprinting Helps Verify Food Authenticity & Fight Food Fraud [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate.[1][2] Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles and field-proven insights.
Overview of the Synthetic Challenge
This compound is a key building block in the synthesis of various biologically active molecules.[2] The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, but its construction can be challenging, often suffering from low yields, competing side reactions, and purification difficulties.[3][4] This guide focuses on improving the yield and purity of the target compound by addressing the most common experimental bottlenecks.
A prevalent and effective method for creating the dihydrobenzofuran core involves the oxidative coupling of phenolic precursors.[5][6] The following sections are structured around a common synthetic pathway and the issues that may arise.
Core Synthetic Pathway: Oxidative Cyclization
A representative synthetic approach involves the intramolecular oxidative cyclization of a suitable precursor. The general workflow is outlined below.
Caption: Systematic troubleshooting workflow for addressing low reaction yields.
Q2: I am observing significant formation of side products. How can I improve selectivity?
Poor selectivity is often linked to reaction conditions that are too harsh or run for too long.
Answer: Improving selectivity requires fine-tuning the reaction parameters to favor the desired pathway over competing ones.
-
Control Reaction Time: As mentioned previously, extended reaction times can lead to the formation of undesired products. [5]The desired dihydrobenzofuran may be susceptible to degradation or further reaction under the oxidative conditions.
-
Recommendation: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed and before significant byproduct peaks begin to appear. A 4-hour reaction time in acetonitrile is a good starting point. [7]
-
-
Optimize Temperature: Higher temperatures can accelerate side reactions.
-
Recommendation: While refluxing can increase the reaction rate, it may come at the cost of selectivity. [5]Running the reaction at room temperature often provides higher selectivity, even if it requires a slightly longer reaction time. Choose the temperature that gives the best balance of conversion and selectivity for your system. [5]
-
-
Purity of Starting Materials: Impurities in the starting phenol can lead to a host of side products.
-
Recommendation: Ensure your starting materials are of high purity. Recrystallize or purify them by column chromatography if necessary. This is a foundational step for any successful synthesis. [8] Data Summary: Optimized Reaction Conditions
-
| Parameter | Traditional Condition | Optimized Condition | Rationale for Improvement |
| Oxidant | Ag₂O (0.7-1.0 eq) | Ag₂O (0.5 eq) | Balances conversion and selectivity, avoiding over-oxidation. [6][7] |
| Solvent | Dichloromethane, Benzene | Acetonitrile | Provides better selectivity and is a safer, greener solvent. [6][7] |
| Temperature | Room Temperature | Room Temperature or Reflux | Room temperature often yields higher selectivity. [5] |
| Time | 20 hours | 4 hours | Reduces formation of degradation products. [6][7] |
Q3: The reaction is not going to completion. What should I check?
A stalled reaction can be frustrating. The cause is often related to reagent deactivation, insufficient mixing, or atmospheric contamination.
Answer:
-
Reagent Quality: The silver(I) oxide is a key reagent. Its quality can vary between suppliers and batches.
-
Recommendation: Use a freshly opened bottle of high-purity Ag₂O. If the reaction still fails, consider testing a different batch or supplier.
-
-
Atmospheric Conditions: Some organic reactions are sensitive to moisture and oxygen. [8] * Recommendation: While not always strictly required for this specific synthesis, if you suspect atmospheric contamination, try running the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your solvents are dry, especially if using a solvent like acetonitrile which can absorb water.
-
Inefficient Mixing: In heterogeneous reactions (like those with solid Ag₂O), inefficient stirring can lead to poor reaction rates.
-
Recommendation: Ensure vigorous stirring throughout the reaction to maintain a good suspension of the oxidant. For larger scale reactions, mechanical stirring may be more effective than a magnetic stir bar. [8]
-
Q4: I'm having trouble with the work-up and purification. Any suggestions?
An effective work-up and purification protocol is essential to isolate the product in high purity.
Answer:
-
Work-up Procedure: After the reaction is complete, the silver salts must be removed.
-
Recommendation: A standard and effective procedure is to filter the reaction mixture through a pad of Celite to remove the solid silver residues. The filtrate can then be concentrated under reduced pressure. The resulting crude product is then typically dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. [7]
-
-
Purification: Column chromatography is generally required to isolate the pure product.
-
Recommendation: Use silica gel chromatography. The choice of eluent system will depend on the specific polarity of your product, but a gradient of ethyl acetate in hexanes is a common starting point. Monitor the fractions by TLC to ensure proper separation from any remaining starting material or byproducts.
-
Frequently Asked Questions (FAQs)
-
What is the role of the silver(I) oxide in the reaction? The Ag₂O acts as an oxidant. The proposed mechanism involves a homolysis of the phenolic 4-OH bond, promoted by silver(I), to generate a phenoxy radical intermediate. This radical then participates in the key bond-forming steps to close the dihydrobenzofuran ring. [5]
-
Are there alternative synthetic routes? Yes, numerous methods exist for synthesizing the 2,3-dihydrobenzofuran core. [3][4][9]These include palladium-catalyzed C-H activation/intramolecular coupling, rhodium-catalyzed [3+2] annulations, and other transition-metal-catalyzed reactions. [3]The choice of route depends on the available starting materials and the desired substitution pattern on the final molecule.
-
What specific safety precautions should I take? Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Silver compounds can be toxic and may stain the skin. Refer to the Safety Data Sheet (SDS) for all reagents before use. [10][11][12]
Detailed Experimental Protocol
This protocol is a generalized procedure based on optimized conditions reported in the literature. [5][7]Researchers should adapt it as necessary for their specific substrate.
Optimized Synthesis of a Dihydrobenzofuran Intermediate via Oxidative Coupling
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenolic starting material (1.0 eq).
-
Solvent Addition: Add dry acetonitrile to dissolve the starting material (concentration typically around 0.1-0.2 M).
-
Oxidant Addition: Add silver(I) oxide (Ag₂O, 0.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours (or until TLC/LC-MS indicates consumption of the starting material).
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts, washing the pad with a small amount of acetonitrile or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure this compound.
-
References
- Dias, L. C., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]
- de Souza, A. A. J., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. [Link]
- de Souza, A. A. J., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans (Preprint). Cambridge Open Engage. [Link]
- Dias, L. C., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 31(9), 1946-1956. [Link]
- Kuznetsov, A., & Gevorgyan, V. (2010). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic letters, 12(10), 2442–2445. [Link]
- Gilead Sciences, Inc. (2018).
- LookChem. (n.d.). (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
- Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
- Kaur, N., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14, 11043-11075. [Link]
- Gao, W., et al. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Arkivoc, 2014(6), 164-175. [Link]
- National Center for Biotechnology Information. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. PubChem Compound Database.
- Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. [Link]
- Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
- Zhang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. The Journal of Organic Chemistry. [Link]
- Song, S.-Y., et al. (2015). An improved and scale-up synthesis of 6-hydroxybenzofuran.
- Google Patents. (n.d.). CN103509020A - Synthetic method of mirtazapine.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. lookchem.com [lookchem.com]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. chemicalbook.com [chemicalbook.com]
Technical Support Center: Optimization of Dihydrobenzofuran Neolignan Synthesis
Welcome to the technical support center for the synthesis of dihydrobenzofuran neolignans. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the oxidative coupling reactions used to produce these valuable compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing a self-validating framework for optimizing your reaction conditions.
Frequently Asked Questions (FAQs): Core Concepts
This section addresses fundamental questions regarding the most common synthetic methodologies.
Q1: What is the primary method for synthesizing dihydrobenzofuran neolignans, and what is its underlying mechanism?
The most frequently employed and biomimetic method for synthesizing the dihydrobenzofuran skeleton is the oxidative coupling of two propenylphenol (C6C3) units.[1] This reaction mimics the natural biosynthesis in plants and can form the core structure in a single step under mild conditions.[1][2]
The reaction proceeds via a radical mechanism.[1] The process is initiated by an oxidant, which abstracts a hydrogen atom from the phenolic hydroxyl group of the starting material (e.g., methyl ferulate) to form a phenoxy radical. Two of these radical intermediates then couple to form a C8–C5' bond, followed by an intramolecular ring closure (an O4–C7' bond formation) and subsequent tautomerization to yield the stable trans-dihydrobenzofuran neolignan structure.[3]
Caption: Proposed mechanism for the oxidative coupling synthesis of dihydrobenzofuran neolignans.
Q2: Why is silver(I) oxide (Ag₂O) the most commonly used oxidant for this reaction?
Silver(I) oxide is considered the classic and often most efficient oxidant for this transformation.[1] Studies comparing various silver(I) reagents (e.g., AgOAc, Ag₂CO₃, AgNO₃) have shown that Ag₂O consistently provides the best balance between reaction conversion (consumption of starting material) and selectivity (formation of the desired dihydrobenzofuran product).[1][3] While other methods using enzymes like laccases or horseradish peroxidase exist and can offer excellent stereoselectivity, the Ag₂O-promoted reaction is often preferred due to its experimental simplicity and cost-effectiveness.[3][4][5]
Troubleshooting Guide: Common Experimental Issues
This section is formatted to directly address specific problems you may encounter in the lab.
Q: My reaction is slow or incomplete, with significant starting material remaining. How can I improve the conversion rate?
A: Low conversion is a common issue that can often be resolved by systematically evaluating the core reaction parameters.
-
Oxidant Stoichiometry: The amount of Ag₂O is critical. While it may seem intuitive to add more oxidant to drive the reaction, excessive amounts can lead to side reactions and decrease selectivity.[1] The optimal balance is typically found using 0.5 equivalents of Ag₂O relative to the phenylpropanoid substrate.[1][3][6][7] Increasing the amount may boost conversion but at the cost of your final yield of the desired product.
-
Solvent Choice: The reaction solvent plays a significant role in both solubility and reaction efficiency. While historical methods used benzene/acetone or dichloromethane, recent optimizations have shown that acetonitrile is a superior choice.[1][3][7] It provides an excellent balance of conversion and selectivity and can significantly reduce reaction times.[1][2] If you are using an older solvent system, switching to acetonitrile is a highly recommended first step.
-
Temperature: While these reactions are typically run at room temperature, a slight decrease in temperature (e.g., to 0 °C) has been shown to reduce both conversion and selectivity.[1] Conversely, heating the reaction (reflux) can improve conversion, but often at the expense of selectivity, leading to more side products.[1] For most cases, room temperature provides the best overall result.
-
Reaction Time: Older protocols often cite reaction times of 20 hours or more.[1] However, in an optimized system using acetonitrile, the reaction can often be completed within 4 hours without a significant loss of conversion or selectivity.[1][3][7] Ensure you are not stopping the reaction prematurely by monitoring its progress with Thin Layer Chromatography (TLC).[1]
Caption: A troubleshooting decision tree for low-yield reactions.
Q: My starting material is consumed, but my yield of the desired product is low due to many side products. How can I improve selectivity?
A: This is a classic selectivity problem, indicating that while the starting material is reacting, it is forming undesired products instead of the target dihydrobenzofuran.
-
Revisit Oxidant Concentration: This is the most common cause of low selectivity. Using more than 0.5 equivalents of Ag₂O significantly increases the likelihood of side reactions.[1] Over-oxidation or alternative coupling pathways can occur. Reducing the Ag₂O to the optimal 0.5 equivalents is the first and most critical step.
-
Control Reaction Time: Longer is not always better. Extended reaction times (e.g., 20 hours) can lead to the degradation of the desired product or the formation of other undesired oligomers.[1] The optimized time of 4 hours in acetonitrile is recommended to maximize selectivity.[1][2]
-
Maintain Room Temperature: While refluxing can increase the reaction rate, the added thermal energy often promotes side reactions, which harms selectivity.[1] Maintaining the reaction at a stable room temperature is crucial for clean product formation.[1]
Data Summary: Impact of Reaction Conditions
The following tables summarize key findings from optimization studies to guide your experimental design.
Table 1: Effect of Ag₂O Concentration on Methyl Ferulate Coupling
| Equivalents of Ag₂O | Conversion (%) | Selectivity (%) | Balance |
|---|---|---|---|
| 0.25 | Low | High | Suboptimal |
| 0.50 | Good | Excellent | Optimal [1] |
| 1.00 | High | Moderate | Suboptimal |
| 1.50 | Very High | Low | Poor |
Data conceptualized from findings in Dias et al. (2021). The study shows higher Ag₂O amounts increase conversion but decrease selectivity.[1]
Table 2: Effect of Solvent on Methyl Ferulate Coupling (with 0.5 eq. Ag₂O)
| Solvent | Conversion (%) | Selectivity (%) | Notes |
|---|---|---|---|
| Dichloromethane | Moderate | Good | Commonly used, but less efficient. |
| Benzene/Acetone | Moderate | Good | Traditional solvent, higher toxicity. |
| Methanol | Low | Moderate | Poor performance. |
| Acetonitrile | Good | Excellent | Optimal choice; greener and more efficient. [1][3] |
Data conceptualized from findings in Dias et al. (2021), highlighting acetonitrile's superior performance.[1]
Optimized Experimental Protocol
This protocol is based on the optimized conditions for the synthesis of (±)-trans-dehydrodiferulate dimethyl ester from methyl ferulate.
Materials & Setup:
-
Methyl ferulate (1.0 equiv)
-
Silver(I) oxide (Ag₂O) (0.5 equiv)
-
Anhydrous Acetonitrile
-
Round-bottom flask covered with aluminum foil (the reaction can be light-sensitive)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer
-
TLC plates (e.g., silica gel with fluorescent indicator)
-
Mobile phase for TLC (e.g., Hexane:Ethyl Acetate mixture)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: Add methyl ferulate (e.g., 14.4 mmol) to a two-neck round-bottom flask. Cover the flask with aluminum foil.[1]
-
Solvent Addition: Dissolve the methyl ferulate in anhydrous acetonitrile (e.g., 40 mL) under a nitrogen atmosphere with magnetic stirring.[2]
-
Oxidant Addition: Once the starting material is fully dissolved, add silver(I) oxide (0.5 equiv., e.g., 7.2 mmol) to the mixture in one portion.[2]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4 hours.[2] Monitor the consumption of the starting material by taking small aliquots and running a TLC analysis every hour.
-
Workup: Upon completion (typically after 4 hours), filter the reaction mixture through a pad of Celite or directly to remove the silver salts.[1] Rinse the flask and filter cake with additional acetonitrile.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[1][2] A common eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 2:1 v/v).[2]
-
Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the eluent under reduced pressure to yield the pure dihydrobenzofuran neolignan, which can then be characterized by NMR and other spectroscopic methods.
References
- Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 32, 20-28. [Link]
- Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
- SciELO Brasil. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]
- Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. [Link]
- Yeo, H., Lee, J. H., & Kim, J. (1999). Enzymatic synthesis of a dihydrobenzofuran neolignan by oxidative coupling. Archives of Pharmacal Research, 22(3), 306-308. [Link]
- Semantic Scholar. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]
- Lan, C., et al. (2019). Dihydrobenzofuran neolignanamides: Laccase-Mediated Biomimetic Synthesis and Antiproliferative Activity.
- Pagotti, M. C., et al. (2023). Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi. MDPI. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of a dihydrobenzofuran neolignan by oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Challenges in the Demethylation of Methoxybenzofuran Precursors
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of demethylating methoxybenzofuran precursors. The cleavage of a methyl ether on an aromatic system, particularly on a benzofuran scaffold, is a critical transformation in the synthesis of many natural products and pharmaceutical agents. However, this seemingly straightforward deprotection step is often fraught with challenges, including low yields, undesirable side reactions, and purification difficulties.
This document provides in-depth, field-proven insights structured in a question-and-answer format to directly address the issues you may encounter at the bench. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative literature.
Frequently Asked Questions (FAQs)
Q1: Why is the demethylation of methoxybenzofurans so challenging?
The primary challenge lies in the high stability of the aryl methyl ether bond. Cleaving this C-O bond requires harsh reaction conditions (e.g., strong Lewis acids or high temperatures), which can be incompatible with other sensitive functional groups present on the benzofuran core or its substituents.[1][2] Furthermore, the benzofuran ring system itself can be susceptible to degradation or side reactions under these conditions, leading to complex product mixtures and low yields of the desired phenol.[3]
Q2: What are the most common reagents used for this demethylation?
The most widely used reagent is Boron Tribromide (BBr₃) , a powerful Lewis acid that effectively cleaves aryl methyl ethers, often at low temperatures.[4][5][6] Other common methods include:
-
Hydrobromic Acid (HBr): A strong Brønsted acid, typically requiring high temperatures.[5][7]
-
Aluminum Chloride (AlCl₃): Another Lewis acid, generally less reactive than BBr₃.[4]
-
Nucleophilic Reagents: Strong nucleophiles like thiolates (e.g., sodium thioethoxide or long-chain thiols) can attack the methyl group, particularly in polar aprotic solvents like DMF.[5][8][9]
-
Iodide-Based Reagents: Reagents like trimethylsilyl iodide (TMSI) or magnesium iodide can be effective alternatives.[8][10]
Q3: How do I select the best demethylating agent for my specific molecule?
The choice depends critically on the functional group tolerance of your substrate. A decision-making workflow can help guide your selection.
Caption: Decision workflow for selecting a demethylation agent.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Conversion of Starting Material
Q: I ran my reaction with BBr₃ in DCM, but TLC analysis shows only starting material, even after several hours. What went wrong?
A: This is a common issue that can typically be traced to three main causes: reagent quality, reaction temperature, or stoichiometry.
-
Potential Cause 1: Inactive Reagent.
-
Explanation: Boron tribromide is extremely reactive and hygroscopic. It reacts violently with atmospheric moisture to form boric acid and HBr, rapidly losing its activity.[4][11] An older bottle or one that has been handled improperly may be partially or completely inactive.
-
Solution: Always use a fresh bottle of BBr₃ or a recently purchased solution in DCM. Handle the reagent under a strict inert atmosphere (Nitrogen or Argon) using dry syringes and glassware. A "good" solution of BBr₃ in DCM should be colorless; a yellow or brown tint can indicate decomposition.
-
-
Potential Cause 2: Suboptimal Temperature.
-
Explanation: While many BBr₃ demethylations are initiated at very low temperatures (-78 °C) to control reactivity, some substrates require thermal energy to proceed.[4] If the activation energy barrier is not overcome, the reaction will stall.
-
Solution: After adding BBr₃ at low temperature (e.g., -78 °C or 0 °C), allow the reaction to warm slowly to room temperature. Monitor the progress by TLC at regular intervals. In some cases, gentle heating (e.g., to 40 °C) may be necessary, but this should be approached with caution to avoid side reactions.[12]
-
-
Potential Cause 3: Insufficient Stoichiometry.
-
Explanation: BBr₃ is a strong Lewis acid and will coordinate to any Lewis basic site in your molecule, not just the ether oxygen.[6] If your substrate contains other basic groups (e.g., carbonyls, amines, other heterocycles), you will need more than one equivalent of BBr₃ per methoxy group.
-
Solution: Carefully analyze your substrate for all Lewis basic sites. Use at least one equivalent of BBr₃ for each methoxy group plus one equivalent for each additional basic site. It is common to use a slight excess (e.g., 1.2-1.5 equivalents per ether) to ensure the reaction goes to completion.
-
Caption: Troubleshooting workflow for low/no conversion.
Problem 2: Difficult Work-up & Purification
Q: After quenching my BBr₃ reaction, I have a persistent emulsion and a solid agglomerate between the aqueous and organic layers, leading to very low recovery of my product. How can I resolve this?
A: This is a classic problem with BBr₃ work-ups, caused by the formation of complex boron salts. A modified quenching and extraction procedure is required.
-
Explanation: During the reaction, a dibromoborane-oxygen complex is formed. When you quench the reaction, especially with methanol or water, this complex hydrolyzes to form boric acid and various borate salts. These species can be poorly soluble and act as emulsifying agents, trapping your product in a solid or semi-solid "gunk" at the interface.[7]
-
Solution 1: Careful, Cold Quenching.
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Instead of methanol, very slowly and carefully add ice-cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7][12] The bicarbonate will neutralize the HBr byproduct and help break down the boron complexes. Be prepared for gas evolution (CO₂).
-
-
Solution 2: Use Brine to Break Emulsions.
-
If an emulsion or agglomerate still forms, add a significant volume of saturated brine (NaCl solution).[7] The high ionic strength of the brine helps to break up the emulsion and forces organic compounds into the organic layer. Shake the separatory funnel vigorously.
-
-
Solution 3: Adjust pH.
-
Your hydroxylated benzofuran product is phenolic and therefore acidic. If the aqueous layer is basic, your product may be deprotonated and partially soluble in the aqueous layer as a phenolate salt.[7] If you suspect this is the case, carefully acidify the aqueous layer with dilute HCl (e.g., 1M) to a pH of ~5-6 and re-extract with your organic solvent (e.g., DCM or Ethyl Acetate).
-
Comparative Analysis of Demethylation Reagents
The table below summarizes the conditions and considerations for common demethylating agents.
| Reagent | Typical Conditions | Advantages | Disadvantages & Risks |
| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Highly effective, works at low temperatures, well-documented.[5] | Extremely sensitive to moisture, difficult work-up, can cause side reactions with carbonyls.[4][6] |
| Hydrobromic Acid (HBr) | 48% aq. HBr, often with Acetic Acid, 100-130 °C | Inexpensive, powerful reagent. | Very harsh conditions, low functional group tolerance, risk of ring bromination.[4][5] |
| Aluminum Chloride (AlCl₃) | DCM or MeCN, often with a nucleophilic scavenger (e.g., EtSH), RT to reflux | Less reactive and less expensive than BBr₃. | Often requires higher temperatures and additives, can be sluggish.[4] |
| Thiolates (e.g., EtSNa, Dod-SH/NaOH) | DMF or NMP, 100-160 °C | Excellent for substrates with acid-sensitive groups. Odorless protocols are available.[8][9] | High temperatures required, strong base can cause side reactions, traditional thiols have foul odors. |
| Trimethylsilyl Iodide (TMSI) | MeCN or CHCl₃, reflux. Often generated in situ from TMSCl and NaI. | Milder than BBr₃, volatile byproducts are easily removed.[8] | Reagent is expensive and sensitive to hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Demethylation using Boron Tribromide (BBr₃)
This protocol is a general guideline and must be adapted based on the specific substrate and scale.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the methoxybenzofuran precursor (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (1.2-1.5 eq per methoxy group) dropwise via syringe. A white precipitate may form.[11]
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add ice-cold water or saturated aq. NaHCO₃ to quench the excess BBr₃.
-
Work-up: Dilute the mixture with additional DCM. Transfer to a separatory funnel and wash with water (2x) and then with saturated brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired hydroxybenzofuran.
Protocol 2: Demethylation using an Odorless Thiol Reagent
Adapted from a practical method for aryl methyl ether cleavage.[9]
-
Preparation: In a round-bottom flask, add N-Methyl-2-pyrrolidone (NMP), the methoxybenzofuran precursor (1.0 eq), 1-dodecanethiol (3.0 eq), and powdered Sodium Hydroxide (NaOH) (3.0 eq).
-
Reaction: Heat the mixture to ~160 °C and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl.
-
Extraction: Extract the product from the acidic aqueous mixture using Ethyl Acetate (3x).
-
Work-up: Combine the organic layers and wash with water and brine.
-
Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Mechanistic Visualization
Understanding the mechanism can aid in troubleshooting. The cleavage of an aryl methyl ether by BBr₃ is initiated by Lewis acid-base adduct formation.
Caption: Reaction mechanism of BBr₃-mediated demethylation.
References
- ResearchGate. (2018). Dimethylation with BBr3? [Online Forum].
- dos Santos, J. A. B., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
- Kalsoom, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
- Chem-Station. (2024). O-Demethylation.
- Shigeno, M., et al. (2022). Organic superbase t-Bu-P4-catalyzed demethylations of methoxyarenes. Organic Chemistry Frontiers.
- Kalsoom, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
- ResearchGate. (2016). What demethylating reagent do you suggest? [Online Forum].
- ResearchGate. (2020). Challenges and strategies in attaining benzofuran with pattern-tunable substituents. [Image from Publication].
- Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation).
- McOmie, J. F. W., & West, D. E. (1973). 3,3'-dihydroxybiphenyl. Organic Syntheses, 53, 412.
- Bhatia, S. K., & Kapil, R. S. (1978). Selective demethylation of polymethoxyxanthones with aqueous piperidine. Journal of Pharmaceutical Sciences.
- Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research.
- Lee, K., & Kim, K. (2010). A Convenient and Efficient Method for Demethylation of Aryl Methyl Ethers with Magnesium Iodide in Ionic Liquid. ChemInform.
- ResearchGate. (2015). Demethylating Reaction of Methyl Ethers.
- Sousa, P. M., & Silva, M. R. (2013). Template for Electronic Submission to ACS Journals. Universidade Fernando Pessoa.
- Bhatt, M. V., & Kulkarni, S. U. (1983). Boron Tribromide. ResearchGate.
- Bartz, M., et al. (2019). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. ChemBioChem.
- Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.
- Borchers, N. S., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry.
- Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] A Convenient and Efficient Method for Demethylation of Aryl Methyl Ethers with Magnesium Iodide in Ionic Liquid. | Semantic Scholar [semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Side product formation in the synthesis of dihydrobenzofurans
Welcome to the technical support center for the synthesis of dihydrobenzofurans. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this important heterocyclic scaffold. Dihydrobenzofurans are core structures in numerous natural products and pharmaceuticals, making their efficient synthesis a critical task.[1][2] However, their synthesis is often plagued by the formation of undesired side products, which can complicate purification, reduce yields, and hinder the progress of research and development.
This guide is structured in a question-and-answer format to directly address the common challenges and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic origins of side product formation and provide actionable, field-tested strategies to optimize your reactions for higher purity and yield.
Section 1: Issues in Phenol Alkylation & Subsequent Cyclization
One of the most fundamental approaches to dihydrobenzofuran synthesis involves the O-alkylation of a phenol followed by an intramolecular cyclization. While conceptually straightforward, this pathway is susceptible to several competing reactions.
Q1: My reaction to form an allyl phenyl ether is yielding a significant amount of a C-alkylated byproduct. How can I improve O-selectivity?
A1: This is a classic problem of competing O- versus C-alkylation of the ambident phenolate nucleophile. The outcome is highly dependent on the reaction conditions, which dictate whether the reaction proceeds under kinetic or thermodynamic control.[3][4]
Mechanistic Insight: The phenolate anion has electron density on both the oxygen and the aromatic ring (at the ortho and para positions).
-
O-alkylation is typically the kinetically favored pathway. It is faster and often irreversible.
-
C-alkylation is often thermodynamically favored because it leads to the formation of a stable keto tautomer (dienone) before rearomatizing.[3]
Troubleshooting Strategies:
-
Solvent Choice is Critical: The solvent's ability to solvate the phenolate oxygen plays a major role.[3]
-
To favor O-alkylation , use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents do not strongly solvate the oxygen anion, leaving it more available to act as a nucleophile.[3]
-
To favor C-alkylation , protic solvents like water or trifluoroethanol (TFE) can be used. These solvents form strong hydrogen bonds with the phenolate oxygen, sterically shielding it and promoting nucleophilic attack from the ring.[3]
-
-
Counter-ion Effects: The choice of base is also important. Using a base with a large, soft cation (like cesium carbonate) can favor O-alkylation by coordinating less tightly with the phenolate oxygen.
-
Temperature: Lower reaction temperatures generally favor the kinetic product, which is O-alkylation.
| Condition | Favors O-Alkylation (Kinetic) | Favors C-Alkylation (Thermodynamic) | Rationale |
| Solvent | DMF, DMSO, Acetonitrile | Water, TFE, other protic solvents | Protic solvents shield the oxygen via H-bonding.[3] |
| Temperature | Low Temperature (e.g., 0 °C to RT) | High Temperature | Provides energy to overcome the higher activation barrier for C-alkylation. |
| Base | Cs₂CO₃, K₂CO₃ | NaOH, KOH | Stronger bases can increase the concentration of the phenolate, but solvent effects are more dominant. |
Q2: I've successfully synthesized my o-allylphenol, but the subsequent thermal intramolecular cyclization (Claisen rearrangement) is giving me a mixture of products, including a p-allylphenol. What is happening?
A2: You are observing the classic aromatic Claisen rearrangement, a powerful but sometimes unselective reaction.[5][6][7] The initial[8][8]-sigmatropic rearrangement of an aryl allyl ether produces an ortho-dienone intermediate, which then tautomerizes to the o-allylphenol.[9] If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement.[7]
Mechanistic Insight & Troubleshooting:
The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, chair-like transition state.[5][7] The regioselectivity is dictated by the availability of the ortho positions.
Caption: Competing pathways in the aromatic Claisen rearrangement.
Optimization Strategies:
-
Lewis Acid Catalysis: The use of Lewis acids like BCl₃ or AlCl₃ can significantly accelerate the Claisen rearrangement, often allowing the reaction to proceed at lower temperatures. This can improve selectivity by favoring the kinetically preferred ortho-rearrangement.
-
Solvent Effects: Polar solvents can accelerate the reaction, but the effect on selectivity is substrate-dependent.[5] It is often best to perform the reaction neat or in a high-boiling, non-polar solvent like decalin or xylenes.
Section 2: Troubleshooting Transition Metal-Catalyzed Cyclizations
Palladium, copper, and rhodium catalysts are frequently used to construct the dihydrobenzofuran ring with high efficiency and control.[10] However, these systems are sensitive to conditions and can lead to specific side products.
Q3: My palladium-catalyzed intramolecular C-O cyclization of an o-allylphenol is sluggish and gives a low yield. I also see some starting material decomposition. What are the likely causes?
A3: Sluggishness and decomposition in Pd-catalyzed reactions often point to issues with the catalyst's activity or stability. The catalytic cycle for these reactions typically involves oxidative addition, migratory insertion (or oxypalladation), and reductive elimination.[11] A breakdown at any of these steps can stall the reaction.
Common Culprits and Solutions:
-
Catalyst Oxidation/Deactivation: The active Pd(0) species can be sensitive to air. Ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Ligand Choice: The ligand is crucial for stabilizing the palladium center and promoting the desired reactivity.
-
For C-H activation pathways, bulky, electron-rich phosphine ligands are often required.[12]
-
If the reaction is not proceeding, screen a panel of ligands (e.g., SPhos, XPhos, RuPhos) to find one that promotes the desired transformation.
-
-
Base Incompatibility: The choice of base is critical. An inappropriate base can either fail to facilitate the key deprotonation step or cause decomposition of the starting material or product. Screen inorganic bases like Cs₂CO₃ and K₃PO₄, or organic bases like DBU.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or dioxane are commonly used. Ensure the solvent is anhydrous, as water can interfere with the catalyst and reagents.
Caption: Troubleshooting workflow for a sluggish Pd-catalyzed cyclization.
Q4: My copper-catalyzed oxidative cyclization is producing a significant amount of a dimeric byproduct. How can I suppress this?
A4: Dimerization is a common side reaction in oxidative coupling processes, including those used for dihydrobenzofuran synthesis.[13][14] This typically occurs when an intermolecular reaction competes with the desired intramolecular cyclization.
Mitigation Strategies:
-
High Dilution: The most effective way to favor intramolecular reactions over intermolecular ones is to use high dilution. By significantly lowering the concentration of the substrate, you reduce the probability of two molecules encountering each other. A starting concentration of 0.01-0.05 M is a good starting point for optimization.
-
Slow Addition: Adding the substrate slowly via a syringe pump to a solution of the catalyst can maintain a very low instantaneous concentration, further favoring the intramolecular pathway.
-
Oxidant and Solvent Optimization: The choice of oxidant and solvent can influence the selectivity. For instance, in silver-promoted oxidative couplings, Ag₂O is often an efficient oxidant, and acetonitrile has been shown to provide a good balance between conversion and selectivity.[13][14][15]
Section 3: Analytical & Purification Challenges
Q5: I have an impurity with the same mass as my desired dihydrobenzofuran product. How can I confirm if it's an isomer and determine its structure?
A5: Distinguishing between isomers is a common analytical challenge.[16][17] A combination of chromatographic and spectroscopic techniques is required for unambiguous identification.
Analytical Workflow:
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): Develop a robust HPLC method. Chiral HPLC may be necessary if you are dealing with enantiomers or diastereomers. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions to achieve baseline separation.
-
Gas Chromatography (GC): If your compounds are volatile and thermally stable, GC can offer excellent resolution, especially when using long capillary columns.[17]
-
-
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.
-
¹H NMR: Pay close attention to the coupling constants (J-values) in the dihydrofuran ring, as these can help determine the relative stereochemistry (cis/trans).
-
NOESY/ROESY: These 2D NMR experiments can reveal through-space correlations between protons, providing definitive proof of stereochemistry and regiochemistry.
-
HMBC/HSQC: These experiments help to assign all carbon and proton signals and confirm the connectivity of the molecule.[18]
-
-
Mass Spectrometry (MS/MS): While isomers have the same parent mass, their fragmentation patterns upon collision-induced dissociation (CID) can be different. Comparing the MS/MS spectra of your separated peaks can provide clues to their structures.[18]
-
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Screening Bases in a Palladium-Catalyzed Intramolecular C-O Cyclization
This protocol is designed for a small-scale screen to identify the optimal base for the cyclization of an o-allylphenol derivative.
Materials:
-
o-allylphenol substrate
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Array of bases: K₂CO₃, Cs₂CO₃, K₃PO₄, DBU
-
Inert atmosphere glovebox or Schlenk line
-
Small reaction vials with stir bars (e.g., 2 mL microwave vials)
-
Heating block
Procedure:
-
Stock Solution Preparation: Inside a glovebox, prepare a stock solution of the o-allylphenol substrate, palladium catalyst, and ligand in the chosen solvent. This ensures each reaction receives the same concentration of these components.
-
Aliquotting: To four separate, labeled reaction vials, add a stir bar and the required amount of each base (typically 1.5-2.0 equivalents relative to the substrate).
-
Reaction Initiation: Add a precise volume of the stock solution to each vial. Seal the vials tightly with screw caps.
-
Heating: Place the vials in a pre-heated heating block set to the desired reaction temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction mixture. Quench the aliquot with a small amount of water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS to determine the extent of conversion and formation of side products.
-
Analysis: Compare the results from the different bases to identify which one provides the highest conversion to the desired dihydrobenzofuran with the fewest impurities.
References
- Gonçalves, C. C. S., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
- Gonçalves, C. C. S., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. Cambridge Open Engage.
- Gonçalves, C. C. S., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
- Gonçalves, C. C. S., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv.
- Kaur, N., & Kishore, D. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances.
- Wikipedia contributors. (2023). Claisen rearrangement. Wikipedia.
- Organic Chemistry Portal. (n.d.). Claisen rearrangement reaction, mechanism, stereochemistry applications and limitations. Organic Chemistry Portal.
- Wolfe, J. P., et al. (2012). Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters.
- Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Organic Chemistry Portal.
- NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. NROChemistry.
- ResearchGate. (2015). A New Synthesis of Benzofurans from Phenols via Claisen Rearrangement and Ring-Closing Metathesis. Request PDF.
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info.
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews.
- Kumar, A., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters.
- ResearchGate. (2015). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Request PDF.
- ResearchGate. (2017). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Request PDF.
- Simoben, C. V., et al. (2018). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Molecules.
- ResearchGate. (2016). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Request PDF.
- ResearchGate. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Request PDF.
- Organic Chemistry Portal. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Organic Chemistry Portal.
- Yi, C. S., et al. (2012). Dehydrative C-H alkylation and alkenylation of phenols with alcohols: expedient synthesis for substituted phenols and benzofurans. Journal of the American Chemical Society.
- Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.
- ResearchGate. (2020). New Approach for the Identification of Isobaric and Isomeric Metabolites. Request PDF.
- Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
- Google Patents. (2006). Asymmetric synthesis of dihydrobenzofuran derivatives. Google Patents.
- Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic Letters.
- Royal Society of Chemistry. (2011). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications.
- ResearchGate. (2016). Techniques and Methods of Identification. Request PDF.
- Royal Society of Chemistry. (2015). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Advances.
- ResearchGate. (2014). Intramolecular cyclization of alkylimidazoles. Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. researchgate.net [researchgate.net]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. purechemistry.org [purechemistry.org]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. scielo.br [scielo.br]
- 9. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Welcome to the technical support center for Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS No: 1000414-38-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store the compound as a solid at -20°C.[1] If in solution, store at -80°C for up to six months or at -20°C for up to one month.[1] For short-term shipping or handling at room temperature (less than two weeks), the compound is generally considered stable.[2]
Q2: What is the appearance of this compound and what should I do if my sample looks different?
The compound is typically a light yellow to brown solid.[1] If you observe a significant deviation from this, such as a dark brown or black color, it may be an indication of degradation, particularly oxidation. It is advisable to verify the purity of the material using an appropriate analytical method like LC-MS before use.[1]
Q3: What solvents are compatible with this compound?
Q4: Is this compound sensitive to light?
Photostability data for this specific compound is not available. However, compounds containing a phenolic hydroxyl group can be susceptible to photodegradation. It is good laboratory practice to store solutions of this compound in amber vials or protected from light to minimize the risk of light-induced degradation.
Q5: What are the known incompatibilities for this compound?
The compound should be kept away from strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can promote degradation.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and corrective actions.
Issue 1: Loss of Potency or Activity in Biological Assays
Possible Cause 1: Hydrolysis of the Methyl Ester
The methyl ester functional group can be susceptible to hydrolysis, particularly in aqueous solutions at non-neutral pH or in the presence of esterase enzymes in biological media. This hydrolysis would result in the formation of the corresponding carboxylic acid, which may have a different biological activity profile.
-
Troubleshooting Steps:
-
Analyze your sample by LC-MS to look for a new peak corresponding to the mass of the hydrolyzed product (C10H10O4, MW: 194.18).
-
If hydrolysis is confirmed, prepare fresh solutions before each experiment.
-
If using buffered solutions, ensure the pH is close to neutral and minimize the time the compound is in the aqueous environment.
-
Possible Cause 2: Oxidation of the Phenolic Hydroxyl Group
The 6-hydroxy group on the benzofuran ring is a phenolic hydroxyl group, which is prone to oxidation. This can be accelerated by exposure to air (oxygen), metal ions, or high pH. Oxidation can lead to the formation of colored quinone-type structures, which are often less active or inactive.
-
Troubleshooting Steps:
-
Visually inspect the solution for any color change (e.g., turning yellow or brown).
-
Use de-gassed solvents to prepare your solutions.
-
Consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to your stock solutions, if compatible with your experimental system.
-
Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
Possible Cause 1: Dehydrogenation of the Dihydrofuran Ring
The dihydrofuran ring may undergo dehydrogenation to form the more stable aromatic benzofuran ring. This could be promoted by certain catalysts, light, or heat.
-
Troubleshooting Steps:
-
Use LC-MS to check for a peak with a mass corresponding to the dehydrogenated product, Methyl 2-(6-hydroxybenzofuran-3-yl)acetate (C11H10O4, MW: 206.19).
-
If this is observed, minimize the exposure of your samples to high temperatures and light.
-
Possible Cause 2: Ring Opening of the Dihydrofuran
Under certain conditions, such as treatment with strong acids or bases, the dihydrofuran ring could potentially undergo cleavage. This is a less common degradation pathway for this specific structure under normal experimental conditions but can be a concern in forced degradation studies. The degradation of similar structures like dibenzofuran often involves enzymatic ring cleavage.[4][5][6][7]
-
Troubleshooting Steps:
-
This is more likely to be observed under harsh experimental conditions. If you are performing experiments at extreme pH values, consider this possibility.
-
Characterization of the degradation products would require more advanced analytical techniques like NMR spectroscopy.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways discussed above.
Caption: Potential degradation pathways of this compound.
Experimental Protocol: Forced Degradation Study
To proactively assess the stability of your compound, a forced degradation study can be performed. This involves exposing the compound to a variety of stress conditions.
Table 1: Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Typical Concentration/Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Stress | Solid sample | 24 hours at 80°C |
| Photostability | Solution in quartz cuvette | Exposure to UV light (e.g., 254 nm) for 24 hours |
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress: For each stress condition, mix an aliquot of the stock solution with the respective stress agent in a suitable vial. For thermal stress, place the solid compound in an oven. For photostability, place the solution in a photostability chamber or expose it to a UV lamp.
-
Incubation: Incubate the samples for the specified duration.
-
Neutralization (for acid/base hydrolysis): After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples, including a control sample (stock solution without any stress agent), by a stability-indicating method, typically HPLC with UV and/or MS detection.[8]
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
Caption: Workflow for a forced degradation study.
References
- Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. - ResearchGate.
- Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC - NIH.
- New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed.
- Dibenzofuran Degradation Pathway - Eawag-BBD.
- ANALYTICAL METHODS.
- Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC - NIH.
- Redalyc.Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Enantioselective Separation of Benzofuran Derivatives
Welcome to the technical support center for the enantioselective separation of benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chiral chromatography. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established scientific principles and practical field experience.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial challenges encountered during the enantioselective separation of benzofuran derivatives.
Q1: I'm starting a new project on a chiral benzofuran derivative. Where do I begin with method development?
A1: The most effective starting point is a systematic screening process. Since the retention mechanisms in chiral separations are highly complex and analyte-specific, a trial-and-error approach can be time-consuming.[1][2] Your initial screen should focus on the two most critical variables: the Chiral Stationary Phase (CSP) and the mobile phase.
-
CSP Selection: Polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are the most versatile and successful for a wide range of compounds, including benzofuran derivatives.[1][3] It is advisable to screen your analyte on 4-6 different chiral columns with diverse selectivities.
-
Mobile Phase Screening: For polysaccharide columns, screen under Normal Phase (NP), Polar Organic, and Reversed-Phase (RP) conditions. A typical initial screening set for a neutral benzofuran derivative might include Hexane/Isopropanol (NP), Acetonitrile/Methanol (Polar Organic), and Acetonitrile/Water (RP).
Q2: My benzofuran derivative is acidic/basic. Do I need to modify the mobile phase?
A2: Yes, absolutely. The ionization state of your analyte is critical. Uncontrolled ionization leads to strong, undesirable interactions with the stationary phase, resulting in severe peak tailing or even no elution.[4][5]
-
For Basic Benzofurans: Add a basic modifier to your mobile phase to suppress the interaction of the analyte's protonated form with acidic sites (silanols) on the stationary phase. A common choice is 0.1% diethylamine (DEA) or ethanolamine for normal phase separations.[6][7]
-
For Acidic Benzofurans: Add an acidic modifier to ensure the analyte remains in its neutral, protonated form. Typically, 0.1% trifluoroacetic acid (TFA) or formic acid is used in both normal and reversed-phase modes.[1][6]
Q3: I'm observing "ghost peaks" in my chromatogram. What are they and how do I eliminate them?
A3: Ghost peaks are unexpected peaks that are not related to your injected sample. They can arise from several sources: impurities in the mobile phase, carryover from the autosampler, or contaminants leaching from the HPLC system.[5][6] To diagnose the source, run a blank gradient without injecting a sample. If the peaks persist, the issue is with the mobile phase or system. If they disappear, the source is sample solvent contamination or autosampler carryover.[6] Always use high-purity HPLC-grade solvents to minimize this issue.[8][9]
Q4: Can I use Supercritical Fluid Chromatography (SFC) for my benzofuran enantioseparation?
A4: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often considered a primary technique.[10][11] It uses supercritical CO2 as the main mobile phase, which offers benefits like high efficiency at high flow rates, faster analysis times, and reduced consumption of organic solvents, making it a "greener" technique.[3][12][13] Method development in SFC follows a similar screening logic, focusing on CSPs, co-solvents (like methanol or ethanol), and additives.[12]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex and persistent issues.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: Your enantiomers are co-eluting as a single peak or are only partially separated (Resolution, Rs < 1.5).
This is the most fundamental challenge in chiral separations. Resolution is a function of column efficiency (N), retention factor (k'), and, most importantly, selectivity (α). The troubleshooting strategy should be systematic, focusing on optimizing selectivity first.
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
1. Re-evaluate the Chiral Stationary Phase (CSP)
-
Causality: Chiral recognition is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[1] If the CSP cannot form at least three points of interaction with the analyte, with at least one being stereoselective, no separation will occur.[14]
-
Protocol: CSP Screening
-
Selection: Choose a diverse set of 4-6 CSPs. For benzofuran derivatives, a good starting point is:
-
Mobile Phases: Test each column with at least two mobile phases of different polarities (e.g., Hexane/Ethanol and pure Methanol).
-
Additives: If your analyte is acidic or basic, include the appropriate additive (0.1% TFA or DEA) in all screening runs.[7]
-
Evaluation: Identify the CSP/mobile phase combination that shows any "enantiomeric recognition" (e.g., a broadened or split peak), as this is the most promising candidate for further optimization.
-
2. Optimize the Mobile Phase Composition
-
Causality: The mobile phase composition directly influences the interactions between the analyte and the CSP. The organic solvent (modifier) competes with the analyte for binding sites on the CSP. Changing the solvent type or its concentration can dramatically alter both retention and selectivity.
-
Protocol: Mobile Phase Optimization
-
Modifier Type: On the most promising CSP, test different alcohol modifiers (e.g., isopropanol, ethanol, methanol). Alcohols are hydrogen bond donors and acceptors and can significantly impact the chiral recognition mechanism.
-
Modifier Concentration: Vary the concentration of the chosen alcohol modifier in the non-polar solvent (e.g., hexane). A lower concentration generally increases retention and can improve resolution, but may lead to broader peaks.
-
Additive Concentration: If using an additive, optimize its concentration (e.g., from 0.05% to 0.2%). Sometimes, a different additive (e.g., ethylenediamine instead of DEA for basic compounds) can provide better peak shape and resolution.[7]
-
3. Optimize Column Temperature
-
Causality: Temperature affects the thermodynamics of the chiral recognition process.[16] Generally, lower temperatures enhance the stability of the diastereomeric complexes, leading to higher selectivity (α) and better resolution.[6] However, this is not universal; sometimes, increasing the temperature can improve resolution or even reverse the elution order due to changes in the CSP's conformation.[17][18]
-
Protocol: Temperature Study
-
Initial Temperature: Start at ambient temperature (e.g., 25 °C).
-
Systematic Variation: Decrease the temperature in 5-10 °C increments (e.g., to 15 °C, then 10 °C). Analyze the sample at each step, allowing the column to fully equilibrate.
-
Increase Temperature: If lower temperatures do not improve or worsen the separation, try increasing the temperature in 5-10 °C increments (e.g., to 35 °C, then 45 °C).
-
Data Analysis: For each temperature, calculate the retention factors (k'), selectivity (α), and resolution (Rs) to determine the optimum.
-
| Parameter | Effect of Decreasing Temperature (Generally) | Effect of Increasing Temperature (Generally) |
| Retention Time (k') | Increases[16] | Decreases[16] |
| Selectivity (α) | Increases[6] | Decreases |
| Efficiency (N) | Decreases (due to slower mass transfer) | Increases (due to lower mobile phase viscosity) |
| Resolution (Rs) | Often Improves | Often Decreases |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Peaks are asymmetrical, with a tailing factor (Tf) > 1.5 or < 0.8. This compromises resolution and makes accurate integration difficult.[4]
Caption: Common causes and solutions for chromatographic peak tailing.
1. Address Secondary Interactions
-
Causality: For silica-based CSPs, residual silanol groups are acidic and can interact strongly with basic analytes via ion exchange. This secondary, non-enantioselective interaction mechanism causes significant peak tailing.[4][6]
-
Solution: Add a competitive agent to the mobile phase to saturate these active sites.
2. Check for Column Overload
-
Causality: Injecting too much sample mass onto the column saturates the stationary phase, leading to a non-linear relationship between the concentration in the stationary and mobile phases. This typically results in fronting peaks for overloaded separations, but tailing can also occur.[5][19]
-
Protocol: Dilution Study
-
Prepare a series of sample dilutions (e.g., 1:2, 1:5, 1:10) from your original sample.
-
Inject each dilution under the same chromatographic conditions.
-
If the peak shape improves significantly with dilution, you are experiencing mass overload. Determine the maximum injectable concentration that maintains good peak shape.
-
3. Minimize Extra-Column Volume
-
Causality: Excessive volume in the tubing and fittings between the injector, column, and detector can cause peak broadening and tailing. This effect is more pronounced in high-efficiency, small-particle columns.[6]
-
Solution:
-
Ensure all tubing connecting the column is as short and narrow-bore as possible.
-
Check that all fittings are correctly installed and that the tubing is fully seated to avoid creating small voids.[4]
-
Issue 3: Baseline Instability (Noise or Drift)
Symptom: The baseline is not flat, showing either high-frequency noise or a gradual drift over the course of the run. This reduces the signal-to-noise ratio, making it difficult to detect and quantify small peaks.[20]
| Problem | Potential Causes | Solutions |
| Baseline Noise (Regular, spiky) | Air bubbles in the pump or detector; Pump seal failure; Mobile phase outgassing.[9][20] | Degas mobile phase thoroughly; Purge the pump and detector; Perform regular pump maintenance.[8][9] |
| Baseline Drift (Gradual rise/fall) | Change in mobile phase composition (inadequate mixing or decomposition); Column temperature fluctuation; Column contamination/bleed.[21][22] | Use high-purity solvents and prepare fresh mobile phase; Use a column oven for temperature control; Flush the column with a strong solvent.[8] |
| Ghost Peaks | Mobile phase contamination; Sample carryover from injector; Impurities in sample solvent.[5][6] | Use HPLC-grade solvents; Implement a needle wash step in the autosampler; Inject a blank of the sample solvent to diagnose.[6] |
Part 3: Column Care and Maintenance
Q5: My column performance has degraded over time. Can it be restored?
A5: Yes, in many cases, performance can be restored through proper washing and regeneration. Contaminants from samples can strongly adsorb to the head of the column, leading to increased backpressure, peak shape distortion, and loss of resolution.[23]
-
Causality: Strongly retained impurities occupy active sites on the CSP, preventing them from participating in the chiral separation. This effectively reduces the column's efficiency and resolving power.[14][23]
-
Protocol: Column Washing (for Immobilized Polysaccharide CSPs)
-
Disclaimer: Always consult the specific column's instruction manual before washing. Coated CSPs are not compatible with many strong solvents. The following is a general guide for robust, immobilized CSPs.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Direction: For cleaning a blocked inlet frit, reverse the column direction. For cleaning adsorbed contaminants, keep the flow in the normal direction.
-
Washing Sequence: Flush the column with a series of solvents of decreasing polarity to remove non-polar contaminants, followed by solvents of increasing polarity to remove polar ones. A typical sequence is:
-
20 column volumes of Hexane
-
20 column volumes of Isopropanol (a good universal cleaning solvent)[23]
-
20 column volumes of Ethanol
-
-
For stubborn contaminants on immobilized columns: Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can be used, but check manufacturer guidelines.[23]
-
Re-equilibration: Before use, flush the column thoroughly with the mobile phase until a stable baseline is achieved.
-
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral St
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI.
- How to Troubleshoot Baseline Noise in HPLC. uHPLCs.
- 5 Ways to Approach Baseline Issues.
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.
- HPLC Peak Shape Troubleshooting Solution Column. uHPLCs.
- Troubleshooting - BASi. BASi.
- Troubleshooting Basics, Part 4: Peak Shape Problems.
- Technical Support Center: Purification of Substituted Benzofuran Isomers. Benchchem.
- Supercritical fluid chromatography for the enantiosepar
- Enantioseparation of benzofurys and other novel psychoactive compounds by CE and sulfobutylether β-cyclodextrin as chiral selector added to the BGE. PubMed.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Effect of (+) or (-) camphorsulfonic acid additives to the mobile phase on enantioseparations of some basic drugs on a Chiralcel OD column. PubMed.
- Chiral mobile phase additives in HPLC enantiosepar
- Enantioseparations in super- and subcritical fluid chromatography.
- Enantioseparations in super- and subcritical fluid chrom
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers.
- Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
- Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies.
- Trouble with chiral separations.
- Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia.
- Chiral High Performance Liquid Chrom
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- One-Step Regioselective Synthesis of Benzofurans
- Chiral Drug Separation.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. uhplcs.com [uhplcs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chiraltech.com [chiraltech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phenomenex.com [phenomenex.com]
- 10. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioseparations in super- and subcritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. selvita.com [selvita.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. researchgate.net [researchgate.net]
- 16. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. uhplcs.com [uhplcs.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. BASi® | Troubleshooting [basinc.com]
- 23. chiraltech.com [chiraltech.com]
How to reduce reaction time in silver(I)-promoted oxidative coupling
Technical Support Center: Silver(I)-Promoted Oxidative Coupling
A Guide to Accelerating Reaction Times and Overcoming Kinetic Hurdles
Welcome to the technical support center for researchers utilizing silver(I)-promoted oxidative coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to help you diagnose slow reactions, proactively optimize conditions, and ultimately reduce your experiment completion times.
Section 1: Foundational Concepts - Understanding Reaction Kinetics
Before troubleshooting, it's crucial to understand the underlying principles governing the reaction speed. This section addresses the fundamental "why" behind the kinetics of silver-promoted couplings.
Q1: What is the general mechanism of silver(I)-promoted oxidative coupling, and which step is typically rate-limiting?
Silver(I)-promoted oxidative couplings are versatile but mechanistically diverse. The pathway depends heavily on the substrates, oxidant, and ligands. Two primary mechanisms are generally accepted:
-
Two-Electron Redox Cycle (Ag(I)/Ag(III)): This is a common pathway for many cross-coupling reactions.[1][2][3] It involves the oxidative addition of a substrate to the Ag(I) center, forming a highly reactive aryl-Ag(III) intermediate.[1][2] This is followed by reaction with a nucleophile and subsequent reductive elimination to release the product and regenerate the Ag(I) catalyst. The initial oxidative addition step is often the slowest and therefore the rate-determining step of the entire cycle.[3]
-
One-Electron Radical Pathway: In some cases, particularly with specific oxidants like persulfates or peroxides, the reaction proceeds through radical intermediates.[4][5] Here, the Ag(I) catalyst facilitates the formation of a radical species from one of the coupling partners. This radical then engages in the bond-forming step. The generation of the initial radical can be the kinetic bottleneck.
Below is a generalized diagram for the Ag(I)/Ag(III) catalytic cycle, which is prevalent in many C-C, C-N, and C-O bond formations.[1][3]
Caption: Generalized Ag(I)/Ag(III) Catalytic Cycle.
Section 2: Troubleshooting Guide for Slow Reactions
This section provides a systematic approach to diagnosing and solving issues with slow or stalled reactions.
Q2: My reaction is sluggish or has stalled completely. What are the most common causes and how do I fix them?
A slow reaction is a common issue. The key is to diagnose the root cause systematically rather than changing multiple variables at once. Use the following decision tree to guide your troubleshooting process.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Silver-catalyzed decarboxylative C(sp2)-C(sp3) coupling reactions via a radical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silver‐Catalyzed Decarboxylative Coupling of Oxamic Acids with Styrenes to Synthesize E‐Cinnamamides: A Distinguish Reaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during synthesis of chiral dihydrobenzofurans
Technical Support Center: Synthesis of Chiral Dihydrobenzofurans
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the stereoselective synthesis of dihydrobenzofurans. This guide, curated by Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you maintain the stereochemical integrity of your chiral dihydrobenzofuran products. Dihydrobenzofurans are crucial structural motifs in many biologically active natural products and pharmaceuticals, making their enantioselective synthesis a critical endeavor.[1][2] This resource is designed to address the common challenges associated with preventing racemization during their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in the synthesis of chiral dihydrobenzofurans?
A: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity. In the context of drug development, different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities.[3] Therefore, producing a single, desired enantiomer is often a regulatory requirement.[3] For dihydrobenzofurans, which often possess stereogenic centers at the C2 and C3 positions, preventing racemization is paramount to ensure the therapeutic efficacy and safety of the final product.[1]
Q2: Which synthetic steps are most prone to racemization?
A: Racemization can occur at various stages of a synthetic sequence. Key steps to monitor closely include:
-
Reactions involving the formation or cleavage of bonds at a stereocenter. This is particularly relevant in multi-step syntheses where intermediates may be susceptible to epimerization.
-
Purification steps, such as chromatography. The choice of stationary phase and solvent system can sometimes induce racemization, especially if the chiral centers are labile.
-
Work-up procedures. Exposure to acidic or basic conditions, or elevated temperatures during work-up, can lead to the loss of enantiomeric purity.
Q3: How can I choose the right chiral catalyst for my reaction?
A: The selection of a chiral catalyst is critical for achieving high enantioselectivity. The optimal catalyst will depend on the specific reaction mechanism. For instance:
-
Transition-metal catalysts featuring chiral ligands are widely used. Rhodium, palladium, iridium, and copper-based catalysts have all been successfully employed in the asymmetric synthesis of dihydrobenzofurans.[4] For example, Rh-catalyzed asymmetric ring opening and Pd-catalyzed C-O coupling have been used in a one-pot synthesis to produce chiral dihydrobenzofuran frameworks with excellent enantioselectivity.[2][5]
-
Organocatalysts , such as chiral phosphoric acids and primary amine-thioureas, have also proven effective in promoting enantioselective cyclization reactions to form dihydrobenzofurans.[6][7]
Systematic screening of different metal-ligand combinations is often necessary to identify the most effective catalyst for a particular substrate and reaction type.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Causes | Suggested Solutions |
| Low enantiomeric excess (% ee) in the final product. | 1. Suboptimal chiral catalyst or ligand. 2. Incorrect reaction temperature. 3. Unsuitable solvent. 4. Racemization during the reaction. | 1. Screen a variety of chiral ligands. For metal-catalyzed reactions, consider ligands from different families (e.g., Josiphos, BINAP).[1]2. Optimize the reaction temperature. Lowering the temperature often improves enantioselectivity.3. Solvent screening is crucial. Solvents can significantly influence the stereochemical outcome of a reaction.[8][9]4. Analyze the reaction at intermediate time points to determine if racemization is occurring over time. |
| Loss of enantiomeric excess (% ee) after workup or purification. | 1. Exposure to harsh acidic or basic conditions. 2. Prolonged heating. 3. Interaction with the stationary phase during chromatography. | 1. Use mild workup procedures. Employ buffered aqueous solutions to control pH.2. Avoid excessive heating during solvent removal.3. Choose an appropriate stationary phase and solvent system for chromatography. Consider using a less acidic or basic silica gel, or an alternative purification method like chiral HPLC. |
| Inconsistent stereoselectivity between batches. | 1. Variability in reagent or catalyst quality. 2. Trace impurities in starting materials or solvents. 3. Slight variations in reaction setup or conditions. | 1. Ensure the purity and consistency of all reagents and catalysts. 2. Use freshly distilled solvents and purified starting materials. 3. Maintain strict control over reaction parameters such as temperature, stirring rate, and addition rates. |
Key Experimental Protocols to Mitigate Racemization
Protocol 1: Optimization of Reaction Conditions for Stereoselectivity
Maintaining stereochemical integrity often requires careful optimization of reaction parameters.
Objective: To determine the optimal temperature, solvent, and reaction time to maximize enantioselectivity.
Step-by-Step Methodology:
-
Temperature Screening: Set up a series of parallel reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature). Monitor the enantiomeric excess (% ee) of the product at various time points. Lower temperatures often favor the desired stereoisomer.
-
Solvent Selection: Conduct the reaction in a range of solvents with varying polarities and coordinating abilities (e.g., acetonitrile, dichloromethane, toluene).[8][9] The choice of solvent can significantly impact the transition state of the reaction and, consequently, the stereochemical outcome.
-
Time Course Analysis: Analyze aliquots of the reaction mixture at different time intervals to determine the point of maximum enantiomeric excess. Prolonged reaction times can sometimes lead to racemization of the product.
Protocol 2: Racemization-Free Purification
Purification is a critical step where enantiomeric purity can be compromised.
Objective: To purify the chiral dihydrobenzofuran without inducing racemization.
Step-by-Step Methodology:
-
Method Selection:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and can also be used for purification on a preparative scale.[3]
-
Crystallization of Diastereomeric Salts: If your product contains an acidic or basic functional group, it can be reacted with a chiral resolving agent to form diastereomeric salts.[10][11] These salts have different physical properties and can often be separated by crystallization.[10][11] The desired enantiomer can then be recovered by removing the resolving agent.
-
-
Column Chromatography Considerations:
-
Stationary Phase: If using standard column chromatography, consider using deactivated silica gel to minimize acidic sites that could promote racemization.
-
Solvent System: Use neutral solvent systems whenever possible. If acidic or basic modifiers are required, use them in the lowest possible concentration.
-
Visualization of Key Concepts
Diagram 1: General Racemization Pathway
This diagram illustrates a common mechanism for racemization involving the formation of a planar, achiral intermediate.
Caption: A workflow for enantioselective synthesis.
References
- One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd C
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
- One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd C
- Silver-catalyzed asymmetric synthesis of 2,3-dihydrobenzofurans: a new chiral synthesis of pterocarpans. Sigma-Aldrich.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances.
- 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
- Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Acta Chimica Sinica.
- One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd C
- Enantioselective synthesis of chiral 3,3-disubstituted 2,3-dihydrobenzofurans (49) by ruthenium(II) – chiral amine systems.
- Enantioselective Synthesis of trans-Dihydrobenzofurans via Primary Amine-Thiourea Organocatalyzed Intramolecular Michael Addition. The Journal of Organic Chemistry.
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
- Chiral Drug Separation.
- Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic letters.
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
- Benzofuran synthesis. Organic Chemistry Portal.
- Chiral resolution. Wikipedia.
- Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. Organic Letters.
- Methods of Resolution. Dalal Institute.
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement str
- Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Journal of the American Chemical Society.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.
- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Resolution of a Racemic Mixture. YouTube.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Deriv
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents and biologically active molecules.[1][2][3] Its inherent versatility, however, presents a critical challenge: the potential for cross-reactivity with structurally related compounds and off-target binding to unintended biological molecules.[4][5] This guide provides an in-depth comparison of cross-reactivity among related benzofuran compounds, supported by experimental data, to aid in the development of specific and effective molecules.
The Imperative of Cross-Reactivity Profiling
In drug discovery, selectivity is paramount. Cross-reactivity, the binding of an antibody or receptor to compounds other than the intended target, can lead to a cascade of undesirable outcomes, from inaccurate bioanalytical measurements to unforeseen physiological effects. For benzofuran derivatives, which often share a common core structure, understanding the nuances of their interaction with biological systems is crucial for advancing safe and effective therapeutics.
The structural similarity among benzofuran analogs necessitates rigorous cross-reactivity assessment. For instance, in the development of immunoassays for benzofuran-based pesticides like carbofuran, the ability to distinguish between the parent compound and its metabolites or related structures is essential for accurate environmental and safety monitoring.[6][7] Similarly, in therapeutic drug development, off-target binding can lead to adverse drug reactions or diminished efficacy.
Understanding the Structural Drivers of Cross-Reactivity: A Comparative Analysis
The degree of cross-reactivity is intimately linked to the structural and electronic properties of the benzofuran derivatives. Subtle modifications to the benzofuran core can significantly alter binding affinities and specificities.
Immunoassay Cross-Reactivity: The Case of Benzofuran-Based Designer Drugs
A study investigating the cross-reactivity of six benzofuran derivatives with commercial immunoassays for amphetamines and ecstasy provides a compelling example of this principle. The data, summarized in the table below, highlights the significant variability in cross-reactivity depending on both the specific benzofuran analog and the immunoassay platform.
| Compound | Structure | Immunoassay Target | Cross-Reactivity (%) |
| 5-(2-Methylaminopropyl)Benzofuran (5-MAPB) | Amphetamine/Ecstasy | Varies significantly with assay | |
| 5-(2-methylaminopropyl)-2,3-dihydrobenzofuran (5-MAPDB) | Amphetamine/Ecstasy | Varies significantly with assay | |
| 5-(2-Aminopropyl)-Benzofuran (5-APB) | Amphetamine/Ecstasy | Varies significantly with assay | |
| 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) | Amphetamine/Ecstasy | Varies significantly with assay | |
| 5-(2-Ethylaminopropyl)Benzofuran (5-EAPB) | Amphetamine/Ecstasy | Varies significantly with assay | |
| 5-(2-Aminoethyl)-2,3-dihydrobenzofuran (5-AEDB) | Amphetamine/Ecstasy | No significant cross-reactivity |
Data adapted from a study on benzofuran cross-reactivity in urine immunoassays.[4]
Notably, 5-AEDB showed no significant cross-reactivity in the tested immunoassays, underscoring how minor structural changes, in this case, the ethylamine side chain, can dramatically impact antibody recognition.[4] This variability emphasizes the necessity of empirical testing for each new derivative.
Receptor Binding Affinity and Off-Target Effects
Beyond immunoassays, understanding the cross-reactivity of benzofuran derivatives with biological receptors is critical for predicting their pharmacological profiles and potential side effects.
Opioid Receptor Selectivity:
Research into novel benzofuran derivatives has revealed their potential as selective ligands for opioid receptors. For example, a series of 3,4,7-trisubstituted benzofuran derivatives demonstrated moderate binding affinity to the κ-opioid receptor (KOR) with IC50 values in the range of 3.9-11 µM, while showing no measurable binding to the µ-opioid receptor (MOR).[8][9] This selectivity is a key attribute in the design of analgesics with reduced side effects.
| Compound | Target Receptor | IC50 (µM) |
| Aryl ether benzofuran derivative 16a | KOR | 3.9 |
| Aryl ether benzofuran derivative 16b | KOR | 11 |
| Aryl ether benzofuran derivative 16c | KOR | 6.2 |
| Aryl ether benzofuran derivative 16d | KOR | 6.8 |
| Aryl ether benzofuran derivative 16e | KOR | 9.5 |
| All tested tertiary amine derivatives (16a-e) | MOR | No measurable binding |
Data from a study on novel 3,4,7-substituted benzofuran derivatives.[9]
Serotonin Receptor and Transporter Affinity:
Benzofuran derivatives have also been explored for their activity at serotonin receptors and transporters. A study on derivatives linked to a 3-indoletetrahydropyridine moiety evaluated their dual affinity for the 5-HT1A receptor and the serotonin transporter (SERT).[10][11] The structure-activity relationship (SAR) in this series is complex, with the nature and position of substituents on the benzofuran ring influencing the binding profile.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is essential for accurately characterizing the cross-reactivity of novel benzofuran compounds. The following diagram illustrates a general workflow for such studies.
Caption: A generalized workflow for the assessment of benzofuran cross-reactivity.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Determination
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the cross-reactivity of test benzofuran compounds against a primary target analyte.
Principle: This assay is based on the competition between the target analyte (conjugated to a protein and coated onto the microplate) and the free analyte (in the sample or standard) for a limited number of specific antibody binding sites. The signal is inversely proportional to the concentration of free analyte.
Materials:
-
High-binding 96-well microplates
-
Target benzofuran-protein conjugate (for coating)
-
Specific primary antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Test benzofuran compounds and the primary target analyte (for standards)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Assay buffer (e.g., 1% BSA in wash buffer)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the target benzofuran-protein conjugate in coating buffer to a predetermined optimal concentration.
-
Add 100 µL of the coating solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard target analyte and the test benzofuran compounds in assay buffer.
-
Add 50 µL of the standard or test compound solution to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the standard analyte concentration.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the standard and each test compound.[12][13][14]
-
Calculate the percent cross-reactivity (%CR) for each test compound using the following formula:
%CR = (IC50 of Standard / IC50 of Test Compound) x 100
Conclusion
The study of cross-reactivity is a non-negotiable aspect of research and development involving benzofuran derivatives. A thorough understanding of a compound's binding profile, encompassing both on-target affinity and off-target interactions, is fundamental to the successful translation of a molecule from the laboratory to a real-world application. By employing systematic experimental workflows and robust analytical methods, researchers can effectively navigate the complexities of benzofuran chemistry and unlock the full potential of this versatile scaffold.
References
- BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
- PubMed. (n.d.).
- PubMed. (2016). Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. [Link]
- J-STAGE. (2016). Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. [Link]
- PubMed. (2010). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. [Link]
- MDPI. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. [Link]
- ResearchGate. (n.d.). Competitive ELISA and IC 50 determination. Dose-response curves with.... [Link]
- ResearchGate. (n.d.). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity | Request PDF. [Link]
- PubMed. (2017). Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine. [Link]
- PubMed. (2015). Pharmacological Profile of Novel Psychoactive Benzofurans. [Link]
- National Center for Biotechnology Information. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
- National Center for Biotechnology Information. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
- MDPI. (2022). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. [Link]
- ResearchGate. (n.d.). The effect of different antibody-antigen pairs on the IC 50 of carbofuran by ELISA and LFIA. [Link]
- Wikipedia. (n.d.). Substituted benzofuran. [Link]
- ResearchGate. (n.d.). IC 50 values in nM by indirect, competitive ELISA. [Link]
- MDPI. (n.d.).
- National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
- ResearchGate. (n.d.). Synthesis, Binding Affinity, and Molecular Docking Analysis of New Benzofuranone Derivatives as Potential Antipsychotics | Request PDF. [Link]
- National Center for Biotechnology Information. (n.d.). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. [Link]
- Semantic Scholar. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]
- MDPI. (2021).
- National Center for Biotechnology Information. (n.d.). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. [Link]
- Frontiers. (n.d.). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. [Link]
- ResearchGate. (n.d.). Cross-reactivity of ELISA between carbofuran and carbofuran analogues. [Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Binding of Benzofuran Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor [jstage.jst.go.jp]
- 10. Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of GPR40 Receptor Stimulants: From Partial Agonists to Ago-Allosteric Modulators
Introduction: The GPR40 Receptor as a Key Target in Type 2 Diabetes
G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a compelling therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a potentiation of glucose-stimulated insulin secretion (GSIS).[1][3][4] This glucose-dependent mechanism of action is a key advantage, as it suggests a lower risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[5][6] The validation of GPR40 as a drug target has spurred the development of numerous synthetic agonists, each with distinct pharmacological profiles.
This guide provides a comprehensive comparison of the efficacy of various GPR40 receptor stimulants, delving into their mechanisms of action, comparative potencies, and the experimental methodologies used for their evaluation. We will explore the evolution from early-generation partial agonists to newer ago-allosteric modulators (AgoPAMs), offering insights for researchers and drug development professionals in the field of metabolic diseases.
The Mechanistic Underpinnings of GPR40 Agonism
The activation of GPR40 by an agonist initiates a cascade of intracellular signaling events primarily through the Gαq protein subunit.[5][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, increasing intracellular calcium concentrations.[4][5][6] This elevation in intracellular calcium, in a glucose-dependent manner, amplifies the exocytosis of insulin-containing granules, resulting in enhanced insulin secretion.[5][8]
More recent research has revealed a greater complexity in GPR40 signaling, with some agonists also engaging Gαs signaling pathways and recruiting β-arrestin, which can contribute to the overall insulinotropic effect.[9][10] This diversity in signaling has led to the classification of GPR40 stimulants into distinct categories.
Signaling Pathway of GPR40 Activation
Caption: GPR40 signaling cascade in pancreatic β-cells.
Classification and Comparative Efficacy of GPR40 Stimulants
GPR40 agonists can be broadly categorized into two main classes: partial agonists and ago-allosteric modulators (AgoPAMs), also referred to as full agonists. This classification is based on their distinct binding sites and their differential effects on receptor signaling and physiological outcomes.[9][11]
Partial Agonists
Early-generation GPR40 stimulants, such as Fasiglifam (TAK-875) and AMG 837 , are typically classified as partial agonists.[11] These compounds bind to an allosteric site on the receptor and elicit a submaximal response compared to endogenous fatty acids.[12] Their primary mechanism of action is to potentiate GSIS through the Gαq pathway in pancreatic β-cells.[5][13]
Ago-Allosteric Modulators (AgoPAMs) or Full Agonists
Newer generation compounds, including AM-1638 , SCO-267 , and IDG-16177 , are characterized as AgoPAMs or full agonists.[4][9] These molecules bind to a different allosteric site than partial agonists and can induce a more robust and complete activation of the receptor.[1][4] A key distinguishing feature of AgoPAMs is their ability to stimulate not only insulin secretion from the pancreas but also the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells in the gut.[9][14][15] This dual action on both the pancreas and the gut contributes to their superior glucose-lowering efficacy and potential for weight management.[5][13]
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency of several key GPR40 agonists, as determined by their half-maximal effective concentration (EC50) in various functional assays. Lower EC50 values indicate higher potency.
| Compound | Class | Assay Type | Cell Line | Species | EC50 (nM) | Emax (% of control) | Reference(s) |
| Fasiglifam (TAK-875) | Partial Agonist | Intracellular IP Production | CHO-hGPR40 | Human | 72 | - | [7][16] |
| Calcium Flux | CHO-hGPR40 | Human | 14-72 | - | [7][10] | ||
| AMG 837 | Partial Agonist | Calcium Flux | CHO-hGPR40 | Human | 13.5 | Partial (85% of DHA) | [17][18][19] |
| Insulin Secretion | Rodent Islets | Rodent | 142 | - | [17][18] | ||
| AM-1638 | AgoPAM | Calcium Flux | CHO-GPR40 | - | - | Full Agonist | [1] |
| Insulin Secretion | Mouse Islets | Mouse | 990 | 3-4 fold > AMG 837 | [1] | ||
| SCO-267 | AgoPAM/Full Agonist | Gq Signaling | CHO-GPR40 | - | - | Full Agonist | [5][20] |
| GLP-1 Release | GLUTag cells | - | - | - | [5][20] | ||
| IDG-16177 | AgoPAM | Calcium Flux | CHO-hGPR40 | Human | 114.3 | - | [6][21] |
| β-arrestin Recruitment | DLD-1-GPR40 | Human | 68.0 | 99.4% | [6][21] | ||
| IP1 Accumulation | - | - | 0.8 | - | [6][21] |
Note: Emax values are often reported relative to a reference compound (e.g., a natural ligand or another agonist) and can vary between studies and assay conditions.
Experimental Methodologies for Efficacy Evaluation
The characterization and comparison of GPR40 agonists rely on a suite of standardized in vitro and in vivo experimental protocols.
In Vitro Efficacy Assays
This is a primary high-throughput screening method to identify and characterize GPR40 agonists. It measures the increase in intracellular calcium concentration following receptor activation.
-
Principle: Gq-coupled GPCR activation leads to the release of intracellular calcium stores. This change is detected using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM).[8][22]
-
Workflow Diagram:
Caption: Workflow for a typical calcium flux assay.
-
Detailed Protocol:
-
Cell Culture: Maintain a stable cell line expressing the GPR40 receptor of interest (e.g., CHO-hGPR40 or HEK293-hGPR40) in appropriate culture medium.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a predetermined density and allow them to adhere overnight.[23]
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid to prevent dye leakage. Remove the culture medium from the cells and add the dye-loading solution.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye de-esterification and loading into the cells.[9]
-
Compound Addition: Prepare serial dilutions of the GPR40 agonists. Utilize a fluorescence kinetic plate reader (e.g., FLIPR) to add the compounds to the wells while simultaneously monitoring fluorescence.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Plot the concentration-response curves to calculate the EC50 and Emax values.[24]
-
This assay directly measures the ability of a GPR40 agonist to potentiate glucose-stimulated insulin secretion from pancreatic islets or insulin-secreting cell lines (e.g., MIN6, INS-1E).[25]
-
Principle: Isolated pancreatic islets are incubated with varying concentrations of the test compound in the presence of low and high glucose. The amount of insulin secreted into the supernatant is then quantified.[3]
-
Detailed Protocol:
-
Islet Isolation: Isolate pancreatic islets from rodents or humans using collagenase digestion and density gradient centrifugation.
-
Pre-incubation: Pre-incubate batches of islets (e.g., 10-15 islets per replicate) in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for a defined period to establish a basal insulin secretion rate.[3][26][27]
-
Stimulation: Transfer the islets to fresh KRBH buffer containing either low (basal) or high (stimulatory, e.g., 16.7 mM) glucose, with or without the GPR40 agonist at various concentrations.[3]
-
Incubation: Incubate the islets for a specified time (e.g., 1 hour) at 37°C.[3][27]
-
Sample Collection: Collect the supernatant (containing secreted insulin) and lyse the islets to determine the total insulin content.
-
Insulin Quantification: Measure the insulin concentration in the supernatant and islet lysates using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Express the secreted insulin as a percentage of the total insulin content and plot concentration-response curves to determine the efficacy of the agonist.
-
In Vivo Efficacy Assessment
The OGTT is a standard in vivo model to assess the glucose-lowering efficacy of antidiabetic agents.[28][29]
-
Principle: After administration of the test compound, an oral glucose challenge is given to fasted animals. Blood glucose levels are then monitored over time to evaluate the compound's ability to improve glucose disposal.[29]
-
Workflow Diagram:
Caption: Workflow for an oral glucose tolerance test.
-
Detailed Protocol:
-
Animal Model: Utilize relevant rodent models of T2DM, such as Zucker diabetic fatty (ZDF) rats, Goto-Kakizaki (GK) rats, or diet-induced obese (DIO) mice.[2][5]
-
Fasting: Fast the animals overnight (typically 16-18 hours) with free access to water.[29]
-
Baseline Measurement: Take a baseline blood sample (t=-60 or -30 min) from the tail vein to measure fasting blood glucose levels.
-
Compound Administration: Administer the GPR40 agonist or vehicle orally via gavage.
-
Glucose Challenge: At t=0 min, administer a glucose solution orally (e.g., 2 g/kg body weight).[30]
-
Blood Sampling: Collect blood samples at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose concentrations using a glucometer.
-
Data Analysis: Plot the blood glucose levels over time to generate a glucose excursion curve. Calculate the area under the curve (AUC) to quantify the overall glucose-lowering effect of the compound.
-
Conclusion and Future Perspectives
The landscape of GPR40 receptor stimulants has evolved significantly, from early partial agonists like fasiglifam to the more recent and potent ago-allosteric modulators. While the clinical development of fasiglifam was halted due to concerns about liver toxicity, the field continues to advance with the development of novel compounds with improved safety and efficacy profiles.[5][31] The dual-acting AgoPAMs, with their ability to stimulate both insulin and incretin secretion, represent a particularly promising avenue for the treatment of T2DM and potentially other metabolic disorders like obesity and non-alcoholic steatohepatitis (NASH).[12][13]
The comparative data and experimental methodologies presented in this guide underscore the importance of a multi-faceted approach to characterizing GPR40 agonists. A thorough understanding of their distinct signaling mechanisms and in vivo pharmacology is crucial for the successful development of the next generation of GPR40-targeted therapies. As research continues, the focus will likely be on optimizing the therapeutic window of these compounds, maximizing their glycemic and metabolic benefits while ensuring long-term safety.
References
- GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine. [Link]
- A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS One. [Link]
- Preclinical data presented for IDG-16177. BioWorld. [Link]
- 1161-P: SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control More Than That by Fasiglifam in Rat Models of Diabetes and Obesity.
- SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity. Journal of Pharmacology and Experimental Therapeutics. [Link]
- SCO-267. SCOHIA PHARMA, Inc.. [Link]
- Functional properties of partial agonists and AgoPAMs in human, rat, and mouse GPR40 IP accumulation assays.
- Design and Synthesis of Novel, Selective GPR40 AgoPAMs. ACS Medicinal Chemistry Letters. [Link]
- In vitro pharmacodynamic studies of IDG-16177, a Potent GPR40 agonist, for the Treatment of Type 2 Diabetes.
- GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent. PLOS One. [Link]
- GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent.
- The Measurement of Insulin Secretion from Isolated Rodent Islets of Langerhans. Springer Link. [Link]
- Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. Journal of Medicinal Chemistry. [Link]
- Calcium Flux Assay Protocol.
- Ca2+ Mobilization Assay.
- 118-LB: Preclinical Development of IDG-16177 as a Potent GPR40 Agonist for Treatment of Type 2 Diabetes.
- Development of IDG-16177, a selective and safe GPR40 agonist for the treatment of type 2 diabetes.
- A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists.
- 122-LB: In Vitro Pharmacodynamic Studies of IDG-16177, a Potent GPR40 Agonist, for the Treatment of Type 2 Diabetes.
- SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans.
- Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v3.
- Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v2.
- Research Protocols.
- Calcium Flux Assays. Eurofins Discovery. [Link]
- AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS. [Link]
- AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents.
- AMG 837. BioChemPartner. [Link]
- Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. [Link]
- A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modul
- GLUCOSE TOLERANCE PROTOCOL (ORAL). Licking Memorial Health Systems. [Link]
- In vivo pharmacokinetic study and oral glucose tolerance test of sulfoxide analogs of GPR40 agonist TAK-875. Drug Development Research. [Link]
- GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo.
- A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes.
- An OGTT was performed in (A) wild type or (B) GPR40 null mice following...
- Oral Glucose Tolerance Test. Mouse Metabolic Phenotyping Centers. [Link]
- Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters. [Link]
- Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. Journal of Medicinal Chemistry. [Link]
Sources
- 1. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 2. | BioWorld [bioworld.com]
- 3. Static insulin secretion analysis of isolated islets [protocols.io]
- 4. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAK-875 Hemihydrate | GPR | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 13. GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. axonmedchem.com [axonmedchem.com]
- 18. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AMG 837 | 865231-46-5 | Data Sheet | BioChemPartner [biochempartner.com]
- 20. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Measurement of Insulin Secretion from Isolated Rodent Islets of Langerhans | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. testmenu.com [testmenu.com]
- 29. mmpc.org [mmpc.org]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Synthetic Intermediates in LFA-1 Antagonist Development: Comparing Alternatives to Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
In the landscape of immunomodulatory drug discovery, the development of small molecule antagonists for the Lymphocyte Function-Associated Antigen-1 (LFA-1) represents a significant therapeutic advance, particularly for inflammatory conditions like Dry Eye Disease (DED). The FDA-approved drug Lifitegrast (Xiidra®) stands as a testament to the success of this approach. Central to the synthesis of Lifitegrast is the construction of its benzofuran core, for which Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate has served as a key synthetic intermediate.
This guide provides an in-depth comparison of this established intermediate with alternative synthetic strategies. We will delve into the causality behind synthetic choices, evaluate the efficiency of different routes, and provide the experimental context necessary for researchers, chemists, and drug development professionals to make informed decisions in their own research and development endeavors.
The Central Role of the Benzofuran Moiety in Lifitegrast's Mechanism of Action
Lifitegrast functions by disrupting a critical protein-protein interaction central to the inflammatory cascade in DED. It acts as a direct competitive antagonist, binding to the I-domain of LFA-1 on T-cells and blocking its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on the ocular surface epithelium.[1][2][3] This blockade prevents T-cell adhesion, migration, and the subsequent release of pro-inflammatory cytokines, thereby mitigating the signs and symptoms of DED.[3][4]
The benzofuran-6-carbonyl fragment of Lifitegrast is a crucial pharmacophore, occupying a key pocket in the LFA-1 binding site. Structure-Activity Relationship (SAR) studies have demonstrated that this aromatic group is essential for potent LFA-1/ICAM-1 antagonist activity.[5][6] Therefore, the efficient and scalable synthesis of the benzofuran-6-carboxylic acid intermediate is a critical consideration in the overall manufacturing process of Lifitegrast.
Caption: General workflow for Route 1.
Causality and Experimental Choices: The oxidative dehydrogenation (aromatization) of the dihydrobenzofuran is a critical step. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of an oxidant like manganese dioxide (MnO2) are often employed for this transformation. [1]The choice of these reagents is dictated by their effectiveness in achieving aromatization under relatively mild conditions, which helps to preserve other functional groups in the molecule. The final step, ester hydrolysis, is a standard saponification reaction to unmask the carboxylic acid required for the subsequent amide coupling in the total synthesis of Lifitegrast.
Route 2: Alternative Metal-Free Synthesis from 4-Bromo-2-hydroxybenzaldehyde
Recent research has focused on developing more sustainable and cost-effective synthetic routes that avoid transition metals and cryogenic conditions. One such scalable, three-step protocol starts from the readily available 4-bromo-2-hydroxybenzaldehyde. [2][7][8]
Caption: General workflow for the alternative Route 2.
Causality and Experimental Choices: This route is advantageous as it builds the benzofuran core directly, bypassing the need for an oxidation step. The initial Williamson ether synthesis is followed by an intramolecular cyclization to form the furan ring. [9][10]This approach avoids the use of costly and potentially toxic heavy metals often used in cross-coupling reactions, which are common in other benzofuran syntheses. [7][8]A life cycle analysis has indicated that this metal-free route has a smaller carbon footprint compared to older, metal-catalyzed methods. [7]
Performance Comparison of Synthetic Routes
The choice of a synthetic route in drug development is a multi-faceted decision, balancing yield, purity, cost, scalability, and environmental impact.
| Parameter | Route 1 (Via Dihydrobenzofuran) | Route 2 (Via Bromo-hydroxybenzaldehyde) | Justification & References |
| Starting Material | More complex, potentially requiring chiral synthesis. | Simple, commercially available, and inexpensive. | Route 2 offers a significant advantage in raw material cost and availability. [7][9] |
| Number of Steps | Generally 2-3 steps from the intermediate. | 3 steps from the starting material. | The overall step count from basic precursors may be higher for Route 1. [10] |
| Key Reagents | DDQ, MnO2 (Oxidants). | Base catalysts (e.g., K2CO3), simple reagents. | Route 2 avoids potentially harsh oxidizing agents and transition metals. [2][7] |
| Scalability | Can be challenging due to the oxidation step. | Demonstrated scalability up to 100g scale. | The metal-free nature and simpler reagents of Route 2 facilitate easier scale-up. [7] |
| Purity | May require chromatographic purification. | High purity (e.g., >98%) achieved without chromatography. | The cleaner reaction profile of Route 2 simplifies purification. [7] |
| Environmental Impact | Use of oxidants and potentially chlorinated solvents. | Lower CO2 emissions, avoidance of transition metals. | Life cycle analysis confirms the sustainability benefits of Route 2. [7][8] |
| Overall Yield | Variable, dependent on oxidation efficiency. | High overall yield (e.g., 78-79%). | Route 2 has been shown to be highly efficient. [9][10] |
Experimental Protocols
To provide a practical context, below are representative, high-level protocols for the key transformations discussed.
Protocol 1: Oxidative Dehydrogenation of Dihydrobenzofuran Intermediate (Route 1)
-
Dissolution: Dissolve the dihydrobenzofuran intermediate (1.0 eq) in a suitable solvent such as chlorobenzene.
-
Addition of Oxidants: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, catalytic amount) and manganese dioxide (MnO2, e.g., 6.0 eq) to the solution. [1]3. Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture and filter to remove solid MnO2.
-
Purification: Wash the filtrate with an appropriate aqueous solution (e.g., sodium bicarbonate solution), dry the organic layer, and concentrate under reduced pressure. The crude product may be purified by column chromatography to yield the benzofuran product.
Protocol 2: LFA-1/ICAM-1 Cell-Based Adhesion Assay
This assay is crucial for evaluating the biological activity of the final synthesized compounds, such as Lifitegrast and its analogues.
-
Plate Coating: Coat 96-well microplates with recombinant human ICAM-1-Fc overnight at 4°C. [11][12]2. Blocking: Wash the plates with a suitable buffer (e.g., PBS) and block non-specific binding sites with a blocking buffer (e.g., PBS containing 3% BSA) for 1-2 hours at 37°C. [12]3. Cell Preparation: Label T-cells (e.g., Jurkat cells) with a fluorescent dye such as Calcein-AM.
-
Compound Incubation: Pre-incubate the fluorescently labeled T-cells with various concentrations of the test inhibitor (e.g., Lifitegrast) or vehicle control for 30 minutes at 37°C.
-
Adhesion: Add the pre-incubated cells to the ICAM-1 coated wells and allow them to adhere for a defined period (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the wells multiple times with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The percentage of inhibition is calculated relative to the vehicle control. [11]
Caption: Workflow for an LFA-1/ICAM-1 Adhesion Assay.
Conclusion and Future Outlook
While this compound represents a viable precursor in the synthesis of the critical Lifitegrast intermediate, benzofuran-6-carboxylic acid, emerging alternative routes offer compelling advantages. The metal-free synthesis starting from 4-bromo-2-hydroxybenzaldehyde stands out for its scalability, cost-effectiveness, high yield, and improved sustainability profile. [7][8]For researchers and drug development professionals, the adoption of such optimized and greener synthetic strategies is not only economically prudent but also aligns with the growing emphasis on sustainable chemistry in the pharmaceutical industry.
The ultimate goal in selecting a synthetic intermediate and route is to reliably and efficiently produce the active pharmaceutical ingredient. The biological efficacy of the final compound, assessed through robust in vitro assays like the LFA-1/ICAM-1 adhesion assay, remains the paramount determinant of success. As research continues, the development of even more efficient and elegant synthetic pathways to complex pharmacophores like the benzofuran core of Lifitegrast will undoubtedly continue to evolve.
References
- Zade, V. M., Athawale, P. R., Kopperi, H., et al. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering. [Link]
- ResearchGate. (n.d.). An Efficient Synthetic Method for the Key Fragment of Lifitegrast: Benzofuran‐6‐carboxylic Acid.
- Jiang, G.-L., Wang, X.-K., Xiao, X., & Liu, Y. (2023). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Fronts. [Link]
- Figshare. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. [Link]
- Zade, V. M., et al. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints.
- Du, G., Du, W., et al. (2022). Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. Medicinal Chemistry Research. [Link]
- Bio-protocol. (n.d.). Flow cytometry–based ICAM1-binding assay.
- ChemistryViews. (2023). Improved Synthesis Route for Lifitegrast. [Link]
- ResearchGate. (n.d.). Lifitegrast Ophthalmic Solution 5%: A Review in Dry Eye Disease.
- Sacco, K., & Tam, M. (2014). Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes. Journal of Visualized Experiments. [Link]
- ResearchGate. (n.d.). Synthesis of benzofuran‐6‐carboxylic acid.
- Abidi, A., Shukla, P., & Ahmad, A. (2017). Lifitegrast: A novel drug for treatment of dry eye disease. Journal of Pharmacology and Pharmacotherapeutics. [Link]
- Perez, V. L., et al. (2025).
- ResearchGate. (2023). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast.
- Perez, V. L., et al. (2016). Lifitegrast, a Novel Integrin Antagonist for Treatment of Dry Eye Disease. The Ocular Surface. [Link]
- Tamiya, H., et al. (1999). Development of a cell-free binding assay for rat ICAM-1/LFA-1 interactions using a novel anti-rat LFA-1 monoclonal antibody and comparison with a cell-based assay. Journal of Immunological Methods. [Link]
- ResearchGate. (2015). When performing an Adhesion Assay of T cells to ICAM-1 should I Block or Not Block with PBS-3%BSA?.
- ResearchGate. (n.d.). Reported synthesis routes of compound.
- Amazon S3. (2025). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low Carbon Footprints Table of Contents. [Link]
- Maino, J. C., et al. (2000). Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells. Cytometry. [Link]
- JoVE. (2016). Assay of Adhesion Under Shear Stress for the Study of T Lymphocyte-Adhesion Molecule Interactions. [Link]
- Oxford Academic. (1998). T cell interaction with ICAM-1-deficient endothelium in vitro: transendothelial migration of different T cell populations is mediated by endothelial ICAM-1 and ICAM-2.
- van Kooyk, Y., et al. (1996). T cell adhesion to intercellular adhesion molecule-1 (ICAM-1) is controlled by cell spreading and the activation of integrin LFA-1. The Journal of Immunology. [Link]
- ResearchGate. (n.d.). Soluble ligand-binding assays of LFA-1 affinity.
- Zhong, M., et al. (2012). Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye. ACS Medicinal Chemistry Letters. [Link]
- FDA. (2015). Clinical Pharmacology and Biopharmaceutics Review(s). [Link]
- Zhong, M., et al. (2012). Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye. ACS Medicinal Chemistry Letters. [Link]
- Yusuf-Makagiansar, H., et al. (2002). Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases. Medicinal Research Reviews. [Link]
- Welzenbach, K., et al. (2002). Small molecule inhibitors induce conformational changes in the I domain and the I-like domain of lymphocyte function-associated antigen-1. The Journal of Biological Chemistry. [Link]
- ResearchGate. (n.d.). Small molecule antagonists of the LFA-1/ICAM-1 interaction as potential therapeutic agents.
- ResearchGate. (n.d.). Binding process of LFA-1 to ICAM-1 and a configurational change of...
- Haber, S. L., et al. (2019). Lifitegrast: A Novel Drug for Patients With Dry Eye Disease. Therapeutic Advances in Ophthalmology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Collection - Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 3. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming Enantiomeric Purity Using Capillary Electrophoresis
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere academic curiosity; it is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit widely divergent pharmacological and toxicological properties. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the characterization of the stereoisomeric composition of a new drug substance.[1][2] This guide, born from extensive field experience, provides a comprehensive exploration of Capillary Electrophoresis (CE) as a powerful, efficient, and robust technique for the confirmation of enantiomeric purity, and offers a comparative perspective against established methodologies.
The "Why" Behind Chiral Separation: A Principle of Modern Drug Development
The thalidomide tragedy of the 1960s serves as a stark reminder of the profound implications of stereochemistry in drug action. One enantiomer of thalidomide is an effective sedative, while the other is a potent teratogen. This pivotal event reshaped the pharmaceutical industry and regulatory expectations. Today, it is a fundamental principle that the pharmacological and toxicological profiles of each enantiomer in a racemic mixture be thoroughly investigated.[3] The FDA's 1992 policy statement underscores the necessity of developing stereochemically specific assays early in the drug development process to quantify individual enantiomers in preclinical and clinical samples.[1][2]
Capillary Electrophoresis: A High-Resolution Tool for Chiral Discrimination
Capillary Electrophoresis (CE) has emerged as a premier technique for chiral separations, offering distinct advantages in terms of efficiency, speed, and minimal sample consumption.[4][5] The fundamental principle of CE lies in the differential migration of charged species within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field.[6] For the separation of enantiomers, which possess identical physicochemical properties in an achiral environment, a chiral selector is introduced into the background electrolyte (BGE).
The chiral selector interacts transiently with the enantiomers, forming diastereomeric complexes with differing stabilities and/or mobilities. This subtle difference in interaction is the key to achieving separation. The observed mobility of each enantiomer is a weighted average of its mobility as a free molecule and as part of the diastereomeric complex, leading to distinct migration times and, consequently, separate peaks in the electropherogram.[7]
The Heart of the Method: Chiral Selectors
The choice of chiral selector is paramount to a successful enantiomeric separation. A wide array of chiral selectors are available for CE, with cyclodextrins (CDs) and their derivatives being the most extensively used due to their versatility and broad applicability.[4][8]
-
Cyclodextrins (CDs): These are cyclic oligosaccharides that form inclusion complexes with a variety of guest molecules. The chiral recognition mechanism is based on the differential fit of the enantiomers into the chiral cavity of the CD. Native CDs (α-, β-, and γ-CD) and their neutral or charged derivatives (e.g., hydroxypropyl-β-CD, sulfated-β-CD) offer a wide range of selectivities.[4][9]
-
Other Chiral Selectors: While CDs are the workhorses, other classes of chiral selectors, such as macrocyclic antibiotics (e.g., vancomycin), proteins (e.g., bovine serum albumin), and chiral surfactants, can provide unique selectivities for specific applications.
A Comparative Analysis: CE vs. HPLC for Enantiomeric Purity
While High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) has traditionally been the go-to method for enantiomeric separations, CE presents a compelling alternative with several advantages.[4][10][11]
| Feature | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |
| Separation Efficiency | Very high (typically >100,000 theoretical plates) | High (typically 10,000-100,000 theoretical plates) |
| Analysis Time | Fast (typically 5-15 minutes) | Moderate to long (typically 10-45 minutes) |
| Sample Volume | Very low (nanoliters) | Low (microliters) |
| Solvent Consumption | Minimal | Significant |
| Cost per Analysis | Low | Moderate |
| Method Development | Generally faster due to the ease of screening chiral selectors in the BGE | Can be more time-consuming and expensive due to the need for multiple chiral columns |
| Sensitivity (UV) | Generally lower due to the short optical path length | Generally higher |
| Robustness | Can be sensitive to changes in buffer composition and capillary surface | Generally considered very robust |
Experimental Protocol: A Step-by-Step Guide to Chiral CE Method Development
The development of a robust and reliable chiral CE method is a systematic process. The following protocol outlines the key steps, drawing upon best practices in the field.[12]
Initial Assessment and Analyte Characterization
-
Determine the pKa of the analyte: This will inform the selection of the BGE pH to ensure the analyte is charged.
-
Assess the analyte's UV spectrum: To determine the optimal detection wavelength.
-
Evaluate the analyte's solubility: In aqueous buffers and organic modifiers.
Chiral Selector Screening
-
Begin with a selection of commonly used cyclodextrins (e.g., hydroxypropyl-β-CD, sulfated-β-CD, carboxymethyl-β-CD).
-
Prepare separate BGEs containing a moderate concentration (e.g., 10-20 mM) of each chiral selector.
-
Perform initial injections of the racemic standard with each BGE to identify promising candidates that show at least partial separation.
Optimization of Separation Parameters
Once a suitable chiral selector is identified, systematically optimize the following parameters to achieve baseline resolution (Rs > 1.5) and an acceptable analysis time.
-
Chiral Selector Concentration: Vary the concentration of the chiral selector in the BGE. Increasing the concentration generally improves resolution up to a certain point, after which it may plateau or even decrease.
-
BGE pH: Fine-tune the pH of the BGE to optimize the charge of the analyte and the electroosmotic flow (EOF).
-
BGE Concentration: Adjusting the buffer concentration can influence the current, Joule heating, and migration times.
-
Applied Voltage: Higher voltages lead to shorter analysis times but can also generate excessive Joule heating, which can negatively impact resolution.
-
Capillary Temperature: Controlling the capillary temperature is crucial for reproducibility. Lower temperatures often improve resolution but increase migration times.[12]
-
Organic Modifier: The addition of a small percentage of an organic solvent (e.g., methanol, acetonitrile) to the BGE can modify the EOF and improve the solubility of the analyte and the chiral selector.
Method Validation
A fully optimized method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[13][14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Workflow for Chiral CE Method Development
Caption: A streamlined workflow for the systematic development and validation of a chiral CE method.
Troubleshooting Common Issues in Chiral CE
Even with a well-developed method, challenges can arise. Here are some common problems and their potential solutions:[6][16][17][18]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or no separation | Inappropriate chiral selector, incorrect BGE pH, insufficient chiral selector concentration. | Screen different chiral selectors, adjust BGE pH to ensure analyte is charged, optimize chiral selector concentration. |
| Peak tailing or broadening | Analyte adsorption to the capillary wall, mismatched conductivity between sample and BGE, Joule heating. | Use a coated capillary, ensure sample is dissolved in a matrix similar to the BGE, reduce applied voltage. |
| Unstable migration times | Fluctuations in capillary temperature, inconsistent BGE preparation, capillary aging. | Use a thermostatted capillary cassette, prepare fresh BGE daily, implement a regular capillary washing or replacement schedule. |
| Baseline drift or noise | Contaminated BGE or electrodes, air bubbles in the capillary or detector. | Filter all solutions, clean electrodes regularly, degas BGE before use, perform a capillary flush. |
Conclusion: Embracing CE for Robust Enantiomeric Purity Assessment
Capillary electrophoresis offers a powerful, efficient, and green analytical solution for the critical task of confirming enantiomeric purity in pharmaceutical development.[5][19] Its high resolving power, rapid analysis times, and minimal consumption of samples and reagents make it an invaluable tool in the modern analytical laboratory.[4] While HPLC remains a robust and widely used technique, the advantages of CE, particularly in the early stages of method development and for high-throughput screening, are undeniable. By following a systematic approach to method development and validation, researchers, scientists, and drug development professionals can confidently employ CE to ensure the stereochemical integrity, and ultimately the safety and efficacy, of their drug products.
References
- U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
- Chankvetadze, B. (2020). Regulatory Considerations in Drug Development of Stereoisomers. IntechOpen. [Link]
- Gilar, M., et al. (2021). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 26(16), 4983. [Link]
- Sänger–van de Griend, C. E., et al. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. American Pharmaceutical Review. [Link]
- U.S. Food and Drug Administration. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-340. [Link]
- PharmaGuide. (2024). Troubleshooting of Capillary Electrophoresis. [Link]
- Scriba, G. K. (2003). Chiral Separations by Capillary Electrophoresis. Methods in Molecular Biology, 243, 269-281. [Link]
- Hassan, Y. Aboul-Enein, et al. (2015). Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. Journal of Chromatographic Science, 53(5), 722-728. [Link]
- CASSS. (2018).
- Agilent Technologies. (n.d.). Current Problems on Capillary Electrophoresis. [Link]
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- European Medicines Agency. (2023). ICH Q2(R2)
- El-Ghiaty, A., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(12), 7847-7860. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Scriba, G. K. A. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(9), 2733. [Link]
- ECA Academy. (n.d.). FDA Development of new stereoisomeric drugs. [Link]
- Eurachem. (n.d.). ICH Q2(R2)
- Gecse, Z., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058. [Link]
- Gherman, S., et al. (2021).
- Gherman, S., et al. (2021). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization.
- Gecse, Z., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 3. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Troubleshooting of Capillary Electrophoresis [m-pharmaguide.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 9. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kfs.edu.eg [kfs.edu.eg]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Capillary Electrophoresis (CE) Troubleshooting Tips: [hplctips.blogspot.com]
- 17. casss.org [casss.org]
- 18. agilent.com [agilent.com]
- 19. cris.unibo.it [cris.unibo.it]
Beyond the Beaker: A Senior Application Scientist's Guide to Benchmarking Synthesis Efficiency
For the discerning researcher, scientist, and drug development professional, the elegance of a synthetic route extends far beyond its novelty. True innovation lies in efficiency—a metric that directly impacts a project's timeline, cost, and environmental footprint. This guide provides an in-depth framework for objectively benchmarking the efficiency of your synthesis against published methods, empowering you to make data-driven decisions that accelerate discovery and development.
The Pillars of Synthesis Efficiency: Core Metrics and Their Rationale
To meaningfully compare synthetic routes, we must move beyond the singular focus on reaction yield. A holistic assessment requires a suite of metrics that paint a comprehensive picture of a process's material and energy consumption. The following are indispensable tools in the modern chemist's arsenal for quantifying efficiency.
a) Atom Economy (AE): The Foundation of Green Chemistry
Proposed by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1] It provides a fundamental understanding of the inherent efficiency of a chemical transformation.
Calculation: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A high atom economy signifies a reaction that generates minimal waste by maximizing the incorporation of starting material into the final product.
b) Reaction Mass Intensity (RMI) and Process Mass Intensity (PMI): A Real-World Perspective
While Atom Economy is a powerful theoretical tool, Reaction Mass Intensity (RMI) and Process Mass Intensity (PMI) provide a more practical and all-encompassing view of a synthesis's efficiency by considering all materials used.[2]
-
Reaction Mass Intensity (RMI): Focuses on a single reaction step and includes reactants, reagents, catalysts, and solvents.
-
Process Mass Intensity (PMI): Encompasses the entire process, including all reaction steps, workups, and purifications.[3][4]
Calculation: PMI = Total Mass of All Materials Used (kg) / Mass of Final Product (kg)
The pharmaceutical industry, in particular, has embraced PMI as a key metric for driving sustainable practices.[3] A lower PMI indicates a more efficient and less wasteful process. The ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) has even developed a PMI calculator to standardize this crucial measurement.[4]
c) E-Factor: Quantifying Waste Generation
The Environmental Factor, or E-Factor, directly measures the amount of waste produced relative to the amount of desired product.[2]
Calculation: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
This metric starkly highlights the environmental impact of a synthesis, compelling chemists to consider waste reduction as a primary goal.
The Strategic Choice: Linear vs. Convergent Synthesis
The architectural design of a synthetic route plays a pivotal role in its overall efficiency. The two primary strategies, linear and convergent synthesis, offer distinct advantages and disadvantages.
Linear Synthesis: In a linear sequence, reactants are sequentially transformed through a series of steps to yield the final product (A → B → C → Product). A significant drawback of this approach is that the overall yield is the product of the yields of each individual step. Even with high yields at each stage, the cumulative effect can lead to a low overall yield, especially in lengthy syntheses.[5][6]
Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps.[5][7][8][9] This strategy is generally more efficient for complex molecules as it minimizes the number of steps in the longest linear sequence, thereby maximizing the overall yield.[8]
Illustrative Comparison: Linear vs. Convergent Synthesis Yield
Consider a hypothetical 10-step synthesis with an average yield of 90% for each step.
-
Linear Synthesis Overall Yield: 0.90^10 = 34.9%
-
Convergent Synthesis (two 5-step sequences followed by a final coupling step, all at 90% yield):
-
Yield of each 5-step fragment: 0.90^5 = 59.0%
-
Overall Yield (assuming equimolar fragments): 0.590 * 0.590 * 0.90 = 31.3%
-
Correction: The overall yield in a convergent synthesis is determined by the longest linear sequence. In this case, the longest sequence is 6 steps (5 steps to one fragment + 1 coupling step). Therefore, the overall yield would be 0.90^6 = 53.1% .
-
This simple calculation demonstrates the significant potential for yield improvement offered by a convergent strategy.
Conducting a Synthesis Efficiency Audit: A Step-by-Step Protocol
A systematic audit is essential for a rigorous and objective comparison of synthetic routes. This protocol outlines the key steps to ensure a comprehensive evaluation.
Step 1: Define the Scope and Boundaries Clearly define the starting materials and the final product for each synthetic route being compared. Ensure that the starting materials are commercially available and of comparable cost and complexity.
Step 2: Meticulous Data Collection For each step in both your synthesis and the published method(s), gather the following quantitative data:
-
Mass of all reactants, reagents, catalysts, and solvents.
-
Mass of the isolated product after purification.
-
Volume of all solvents used in reactions, workups, and purifications.
-
Reaction times and temperatures.
Step 3: Calculation of Key Efficiency Metrics Using the collected data, calculate the following for each step and for the overall process:
-
Atom Economy (AE)
-
Reaction Mass Intensity (RMI) for each step
-
Process Mass Intensity (PMI) for the entire synthesis
-
E-Factor
-
Overall Yield
Step 4: Qualitative Assessment Beyond the numbers, a qualitative assessment of each route is crucial. Consider the following factors:
-
Safety: Are any hazardous or toxic reagents used? Are the reaction conditions (temperature, pressure) safe and easily manageable?
-
Scalability: Can the synthesis be readily scaled up for larger production?
-
Purification: Are the purification methods straightforward and efficient, or do they require complex and resource-intensive techniques like chromatography?
-
"Greenness": Does the synthesis adhere to the principles of green chemistry, such as using renewable feedstocks, minimizing energy consumption, and employing catalytic methods?[1][10]
Step 5: Data Visualization and Comparative Analysis Summarize your findings in a clear and concise table to facilitate a direct comparison of the different synthetic routes.
| Metric | Your Method | Published Method A | Published Method B |
| Overall Yield (%) | |||
| Atom Economy (%) | |||
| Process Mass Intensity (PMI) | |||
| E-Factor | |||
| Number of Steps | |||
| Longest Linear Sequence | |||
| Use of Hazardous Reagents | |||
| Scalability Assessment |
This structured comparison will provide a robust and evidence-based foundation for selecting the most efficient and sustainable synthetic route.
Leveraging Technology for Enhanced Efficiency Analysis
The modern chemist has access to a powerful array of computational tools that can aid in the design and analysis of synthetic routes.
-
Retrosynthesis Software: Tools like SYNTHIA® and CAS SciFinder can help identify and explore multiple synthetic pathways to a target molecule, allowing for an early-stage comparison of potential routes.[11][12][13][14]
-
PMI and LCA Calculators: The ACS GCIPR provides a downloadable PMI calculator, and more advanced Life Cycle Assessment (LCA) tools can offer a comprehensive analysis of the environmental impact of a synthesis from cradle to grave.[15][16]
-
Prediction Tools: The PMI Prediction Calculator, also from the ACS GCIPR, can estimate the probable PMI ranges for a proposed synthetic route even before laboratory work begins.[17][18]
Case Study: A Tale of Two Syntheses
To illustrate the practical application of these principles, let's consider a hypothetical comparison of two synthetic routes to a complex pharmaceutical intermediate.
Route A: Traditional Linear Synthesis
-
12 steps
-
Overall Yield: 15%
-
PMI: 250
-
Utilizes stoichiometric, hazardous reagents (e.g., chromium-based oxidants).
-
Requires multiple chromatographic purifications.
Route B: Modern Convergent Synthesis
-
7 steps (longest linear sequence of 4 steps)
-
Overall Yield: 45%
-
PMI: 75
-
Employs catalytic, greener reagents.
-
Final product isolated by crystallization.
The quantitative data clearly demonstrates the superior efficiency of the convergent approach. The significant reduction in PMI and the elimination of hazardous reagents and chromatography not only make Route B more environmentally friendly but also more cost-effective and scalable.
Conclusion: Efficiency as a Design Principle
In the competitive landscape of drug discovery and development, synthesis efficiency is not merely a desirable attribute but a critical design principle. By embracing a quantitative, data-driven approach to benchmarking and incorporating the principles of green chemistry, researchers can develop synthetic routes that are not only scientifically elegant but also economically viable and environmentally responsible. This guide provides a robust framework for this endeavor, empowering you to make informed decisions that will ultimately accelerate the journey from molecule to medicine.
References
- Dicks, A. P., & Hent, A. (2015). Green Chemistry Metrics: A Guide to Determining and Evaluating Process Greenness. In Green Chemistry Metrics (pp. 1-23). Springer, Cham.
- Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best?. Green Chemistry, 4(6), 521-527.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI).
- ACS Community. (2014, October 16). Process Mass Intensity Calculation Tool.
- CAS. (n.d.). Retrosynthesis Software.
- ACS Green Chemistry Institute. (2025). Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study.
- D'Elia, V., & Vilela, F. (2023). Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. Green Chemistry, 25(18), 7138-7157.
- Dunn, P. J., et al. (2022). Driving Aspirational Process Mass Intensity Using Simple Structure-Based Prediction. Organic Process Research & Development, 26(5), 1336-1345.
- CAS. (n.d.). Retrosynthetic Analysis Software.
- ACS Green Chemistry Institute. (n.d.). Process Mass Intensity Prediction Calculator.
- Dahmen, M., et al. (2023). Comparative Life Cycle Assessment of Chemical and Biocatalytic 2'3'-Cyclic GMP-AMP Synthesis. ChemSusChem, 16(5), e202201629.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Introduction to Green Metrics.
- Fox, R. J., et al. (2021).
- Tobiszewski, M., & Namieśnik, J. (2012). Green chemistry metrics with special reference to green analytical chemistry.
- Chemical Abstracts Service. (2025). How to Conduct a Chemical Safety Audit.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). PMI Prediction and Bayesian Optimization: Two Tools with One Goal Towards the Development of 'Greener-by-Design' Synthesis of APIs.
- Scientific Update. (2019, September 4). Useful Green Chemistry Metrics.
- Wikipedia. (2023, November 15). Convergent synthesis.
- Wikipedia. (2023, November 15). List of computer-assisted organic synthesis software.
- A. de la Hoz, et al. (2024). Comparison of traditional and mechanochemical production processes for nine active pharmaceutical ingredients (APIs). Green Chemistry.
- GoAudits. (2025). Chemical Safety in the Workplace: Common Hazards & Steps to Prevent Risks (+ Free Templates).
- iCreateServices. (2023, July 4). Conducting a Process Audit Effectively: Step-by-Step Guide for Operational Efficiency.
- Thakkar, A., et al. (2025). Improving route development using convergent retrosynthesis planning.
- Chemistry Notes. (2022, July 8). Linear and Convergent Synthesis: 5 Major Differences.
- Eckelman, M. J., et al. (2014). Comparative life cycle assessment of silver nanoparticle synthesis routes. Environmental Science: Nano, 1(4), 362-371.
- Audit Now. (n.d.). Chemical Manufacturing Plant Audits: Ensuring Safety and Compliance.
- Parvatker, A. G., et al. (2019). Cradle-to-Gate Greenhouse Gas Emissions for Twenty Anesthetic Active Pharmaceutical Ingredients Based on Process Scale-Up and Process Design Calculations. ACS Sustainable Chemistry & Engineering, 7(5), 5138-5147.
- Eckelman, M. J., et al. (2017). Comparative life cycle assessment of different synthesis routes of magnetic nanoparticles. Journal of Cleaner Production, 154, 384-392.
- Van Arnum, P. (2012). Improving API Synthesis. Pharmaceutical Technology, 36(9).
- SafetyCulture. (2025). Free Chemical Safety Audit Checklists.
- Al-Azzawi, A., & Al-Obaidi, A. (2025). An approach for API synthesis using large language models. arXiv preprint arXiv:2502.15246.
- Fiveable. (n.d.). Convergent vs Linear Synthesis Definition.
- Dighe, N. S., et al. (2010). Convergent synthesis: A strategy to synthesize compounds of biological interest. Der Pharmacia Lettre, 2(1), 318-328.
- Chemistry Scholars. (2021, August 23). Linear and Convergent Synthesis | Chemoselectivity and Regioselectivity [Video]. YouTube.
- de la Cruz, G. G., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009.
- Rodrigues, T., et al. (2023). Global reactivity models are impactful in industrial synthesis applications.
Sources
- 1. Introduction to Green Metrics – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 4. Process Mass Intensity Calculation Tool - ACS Community [communities.acs.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Convergent synthesis - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Green Chemistry Metrics: A Guide to Determining and Evaluating Process Greenness | Semantic Scholar [semanticscholar.org]
- 11. digitalchemistry.ai [digitalchemistry.ai]
- 12. Retrosynthesis Software | Organic Synthesis | Cheminformatics [synthiaonline.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Retrosynthetic Analysis Software | CAS [cas.org]
- 15. Integrated Life Cycle Assessment Guides Sustainability in Synthesis: Antiviral Letermovir as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Life Cycle Assessment of Chemical and Biocatalytic 2'3'-Cyclic GMP-AMP Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistryforsustainability.org [chemistryforsustainability.org]
- 18. PMI Prediction and Bayesian Optimization: Two Tools with One Goal Towards the Development of ‘Greener-by-Design’ Synthesis of APIs – ACSGCIPR [acsgcipr.org]
A Senior Application Scientist's Guide to the Analytical Characterization of Benzofurans
Introduction: The Analytical Imperative for Benzofuran Characterization
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The precise structural confirmation and purity assessment of these compounds are not merely procedural formalities; they are fundamental to ensuring the safety, efficacy, and reproducibility of drug development programs and novel materials.
This guide provides an in-depth, comparative analysis of the principal analytical techniques used for the characterization of benzofuran scaffolds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy. Our focus is on building a self-validating system of analysis, where orthogonal techniques are used to corroborate findings and build a comprehensive, trustworthy data package.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and definitive technique for the unambiguous determination of molecular structure.[2] It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C), allowing for the precise mapping of the molecule's atomic framework and the differentiation of positional isomers—a critical task when working with substituted benzofurans.[3]
Expertise & Experience: Why NMR is Indispensable
The power of NMR lies in its ability to reveal the connectivity of atoms through scalar coupling (J-coupling) and the spatial proximity of nuclei through the Nuclear Overhauser Effect (NOE). For a benzofuran derivative, ¹H NMR allows us to:
-
Identify the substitution pattern on both the benzene and furan rings by analyzing the chemical shifts and coupling constants of the aromatic and heterocyclic protons.
-
Confirm the nature of substituents by observing the characteristic signals of their protons (e.g., the singlet of a methoxy group or the multiplet of an alkyl chain).
¹³C NMR complements this by providing a count of unique carbon atoms and information about their hybridization and electronic environment, confirming the overall carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Weighing: Accurately weigh approximately 5-25 mg of the benzofuran sample for ¹H NMR and 50-100 mg for ¹³C NMR.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is common, but methanol-d₄ (CD₃OD) or DMSO-d₆ may be required depending on the compound's polarity.[3][4] The solvent must not have signals that overlap with key sample signals.[2]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean vial.[3]
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS).
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring no particulate matter is present.[3]
-
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp peaks. Poor shimming is a common cause of peak broadening.[2]
-
Acquire the ¹H spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Visualization: Logical Workflow for Structural Analysis
The following diagram illustrates the decision-making process when approaching the structural analysis of a novel benzofuran derivative.
Caption: Workflow for comprehensive benzofuran characterization.
Mass Spectrometry (MS): High-Sensitivity Detection and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight of a compound and, when coupled with a chromatographic inlet (GC or HPLC), becomes a powerful tool for identifying and quantifying benzofuran derivatives in complex mixtures.[1][2] Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion, while subsequent fragmentation (MS/MS) provides structural clues.[2][5]
Expertise & Experience: Decoding Fragmentation
The fragmentation pattern of a benzofuran derivative is highly dependent on the nature and position of its substituents.[2] The furan ring itself can undergo characteristic cleavage.[2] For instance, 2-aroylbenzofurans often show competitive hydrogen rearrangements leading to intense acylium ions. By carefully analyzing these fragmentation pathways, one can often distinguish between isomers that might be difficult to separate chromatographically. High-resolution mass spectrometry (HRMS) is invaluable here, as it provides highly accurate mass measurements that can be used to determine the elemental composition of the parent ion and its fragments.[2]
Experimental Protocol: HPLC-MS for General Benzofuran Analysis
This protocol is suitable for the analysis of a wide range of benzofuran derivatives, particularly those in pharmaceutical formulations.[1]
-
System Preparation:
-
Instrumentation: A standard HPLC system coupled to a mass spectrometer with an ESI source.[1]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a versatile choice.[4]
-
Mobile Phase: A typical mobile phase consists of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid). Formic acid is used to facilitate protonation for positive-ion ESI-MS.[5]
-
Gradient: A gradient elution is often employed to separate compounds with varying polarities (e.g., start at 30% B, increase to 95% B over 10 minutes).[1]
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample in a suitable solvent like acetonitrile or methanol.
-
Dilute the stock solution with the mobile phase to a concentration within the instrument's linear range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to prevent particulates from damaging the system.[1]
-
-
Data Acquisition:
-
Inject the sample into the HPLC-MS system.
-
Acquire data in full scan mode to detect all ions within a specified mass range.
-
If target compounds are known, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and quantitative accuracy.
-
Data Visualization: The Analytical Triangle
This diagram shows the relationship between separation, identification, and quantification.
Caption: Interdependence of core analytical goals.
Spectroscopic Methods: UV-Vis and FTIR for Rapid Assessment
While NMR and MS provide deep structural detail, UV-Visible and Fourier-Transform Infrared (FTIR) spectroscopy offer rapid, complementary information.
UV-Visible Spectroscopy
The conjugated aromatic system of benzofuran absorbs light in the UV region, making UV-Vis spectroscopy a simple and robust method for quantification based on the Beer-Lambert Law.[6]
-
Causality: The position of the maximum absorbance (λ_max) is sensitive to the substitution pattern on the benzofuran ring and the polarity of the solvent (solvatochromism).[2] This makes it a useful tool for monitoring reactions or performing quick purity checks against a known standard.
-
Protocol: A stock solution is prepared in a UV-transparent solvent (e.g., ethanol, methanol) and diluted to achieve a maximum absorbance between 0.1 and 1.0 AU for optimal accuracy.[2] A baseline correction must be performed using a cuvette filled with the pure solvent.[2][6]
FTIR Spectroscopy
FTIR provides a molecular "fingerprint" by identifying the vibrational modes of functional groups.
-
Causality: For benzofurans, FTIR can quickly confirm the presence of the fused ring system and identify key functional groups on substituents (e.g., C=O stretch of a ketone, O-H stretch of a hydroxyl group).[7][8] It is particularly useful for verifying that a chemical transformation has occurred (e.g., the disappearance of a starting material's functional group peak).
-
Protocol: Samples can be analyzed neat as a thin film, as a KBr pellet, or in solution. The resulting spectrum is compared against reference spectra or analyzed for the presence/absence of characteristic absorption bands.
Comparative Analysis of Key Techniques
The choice of analytical technique is dictated by the specific question being asked. The table below provides a comparative summary to guide this decision-making process.
| Technique | Primary Information | Sensitivity | Sample Requirement | Destructive? | Primary Application |
| ¹H / ¹³C NMR | Unambiguous molecular structure, isomer differentiation | Low | 5-50 mg, soluble | No | Definitive structure elucidation of pure compounds.[2][3] |
| LC-MS / GC-MS | Molecular weight, fragmentation patterns, impurity identification | High to Very High | ng to µg levels | Yes | Mixture analysis, impurity profiling, trace analysis.[1][4][9] |
| HPLC-UV | Separation, quantification, purity assessment | Moderate | µg levels | No (fraction collection possible) | Routine quality control, quantification of known compounds.[1][4] |
| FTIR | Functional group identification | Moderate | mg levels | No | Rapid confirmation of functional groups, reaction monitoring.[7][8] |
| UV-Vis | Quantification, conjugation information | Moderate | µg levels, soluble | No | Quantification of pure samples, dissolution testing.[2][6] |
Trustworthiness: The Role of Method Validation
Every protocol described must be part of a self-validating system. For quantitative applications, particularly in regulated environments, the chosen analytical method (e.g., HPLC-UV) must be validated to ensure its reliability. Validation demonstrates that the method is suitable for its intended purpose by assessing key performance characteristics.[10][11]
Key Validation Parameters:
-
Accuracy: Closeness of test results to the true value.
-
Precision: Agreement between a series of measurements.
-
Specificity: Ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: Proportionality of the signal to the analyte concentration over a specific range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The characterization of benzofuran derivatives is a multi-faceted task that cannot be accomplished with a single technique. A logical, integrated approach is required. NMR spectroscopy stands as the ultimate authority for structural elucidation. Mass spectrometry, especially when hyphenated with chromatography (LC-MS or GC-MS), offers unparalleled sensitivity for mixture analysis and impurity identification.[12][13] Finally, spectroscopic techniques like HPLC-UV, FTIR, and UV-Vis provide robust, efficient solutions for quantification and routine quality control.
By understanding the strengths and causal principles of each technique, a researcher can design a comprehensive analytical workflow that ensures the identity, purity, and quality of their benzofuran compounds, thereby upholding the highest standards of scientific integrity.
References
- NMR Spectroscopic Characterization of 6-(2-Aminopropyl)benzofuran. Benchchem.
- Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed.
- Spectroscopic Analysis of Benzofurans. Benchchem Technical Support Center.
- Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies.
- Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed.
- Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. PubMed.
- Infrared (a) and Raman (b) bands of 1-benzofuran in water. ResearchGate.
- Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. ACS Publications.
- Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace.
- Analysis of Benzofuran Derivatives by HPLC-UV/MS. Benchchem Application Note.
- Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar.
- A Comparative Guide to Analytical Method Validation for 2-Acetyldibenzofuran Quantification. Benchchem.
- A Comparative Guide to the Analysis of Impurities in 2-Benzofurylboronic Acid Reactions. Benchchem.
- Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences.
- Improving the Speed and Quantitative Performance for the Separation of Furans and the Passivator Benzotriazole in Transformer Oil Analysis. Waters Corporation.
- Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed.
- The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed.
- GC-MS Spectra of 2-methyl benzofuran. ResearchGate.
- UV-Visible Spectroscopy. Chemistry LibreTexts.
- (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. ResearchGate.
- Q2(R2) Validation of Analytical Procedures. FDA.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. ResearchGate.
- UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fda.gov [fda.gov]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. However, the life cycle of a chemical within the laboratory does not end upon the completion of an experiment. Responsible management of the resulting waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in an understanding of its chemical properties and the governing safety regulations.
Hazard Characterization: The Foundation of Safe Disposal
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. This risk assessment dictates the necessary precautions, handling procedures, and the ultimate disposal pathway. This compound is not a benign substance; it possesses a clear hazard profile that necessitates its classification as hazardous waste.
The primary causality for treating this compound as hazardous stems from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications. It is identified as an irritant and is harmful if ingested.[1][2][3]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] | GHS07 (Exclamation Mark)[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] | GHS07 (Exclamation Mark)[4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] | GHS07 (Exclamation Mark)[4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][3][4] | GHS07 (Exclamation Mark)[4] |
Key Mechanistic Insights:
-
Irritancy: The presence of the phenolic hydroxyl group and the acetate functional group can contribute to its irritant properties, affecting skin, eyes, and the respiratory system.
-
Incompatibilities: This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Co-disposal with incompatible materials could lead to hazardous reactions, such as heat generation or the release of toxic fumes.
-
Decomposition: Under fire conditions, it may decompose and emit toxic fumes.[1] This underscores the importance of not disposing of this chemical via incineration unless conducted in a licensed facility equipped for such waste.
Regulatory Framework: Adhering to EPA and OSHA Mandates
The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste management.[5] This includes criteria for waste identification, generator status (e.g., Very Small, Small, or Large Quantity Generator), and on-site accumulation rules.[6][7]
-
OSHA: OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), are designed to protect workers who handle hazardous substances, including during disposal operations.[8][9][10] This involves mandates for training, personal protective equipment (PPE), and emergency planning.[11]
Compliance is not optional. Improper disposal can lead to significant fines and, more importantly, endanger personnel and the environment.
Step-by-Step Disposal Protocol
This protocol is a self-validating system. Each step is designed to ensure safety and compliance, building upon the previous one to create a secure waste management workflow.
Step 1: Waste Classification
Based on the hazard data in Table 1, any waste stream containing this compound, including pure unused compound, contaminated solutions, or heavily contaminated labware (e.g., filter paper, TLC plates), must be classified as hazardous waste .[12] This classification is the critical first step that triggers all subsequent handling requirements.
Step 2: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks of exposure. The rationale for each piece of equipment is directly linked to the compound's hazard profile.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes, which could cause serious eye irritation.[13]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. This is a direct countermeasure to the known skin irritation hazard.[13]
-
Body Protection: A standard lab coat is required. For larger quantities or in the event of a spill, impervious clothing may be necessary.[13]
Step 3: Waste Segregation and Containment
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Select a Compatible Container: Use a designated hazardous waste container that is chemically compatible with the compound. A glass bottle with a screw cap is often a suitable choice.[14] Ensure the container is in good condition, free from cracks or deterioration.
-
Isolate from Incompatibles: Do not mix this waste with strong acids, bases, or oxidizing agents.[1] Create a separate waste stream for this compound or combine it only with other compatible organic wastes.
-
Avoid Overfilling: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[5][14]
Step 4: Accurate and Compliant Labeling
Once the waste is contained, it must be immediately labeled. The EPA requires that every hazardous waste container be clearly marked.[6]
-
The label must explicitly state the words "Hazardous Waste." [7]
-
List all chemical constituents by their full name, i.e., "this compound," and include other components of the waste solution.
-
Indicate the specific hazards of the contents using GHS pictograms or another recognized system.[7]
Step 5: On-Site Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for storing hazardous waste.
-
Designate the SAA: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[6][14]
-
Secure Storage: Keep the container tightly closed except when adding waste.[1][14] The SAA should be in a well-ventilated area, away from ignition sources.
-
Volume and Time Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once a container is full, it must be moved to the facility's Central Accumulation Area (CAA) within three days.[14]
Step 6: Final Disposal via Licensed Professionals
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[2]
-
Coordinate with EHS: Follow your institution's specific procedures for hazardous waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) department.
-
Professional Disposal: The waste will be collected and transported by a licensed hazardous waste disposal company for final treatment, which may include high-temperature incineration or other approved methods.[15]
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is critical to ensure personnel safety.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Contain the Spill: Use an inert, absorbent material such as diatomite or a universal binder to contain the spill.[1] Do not use combustible materials like paper towels for large spills.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol, and collect the cleaning materials as hazardous waste.[1]
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding its specific hazards, adhering to the regulatory frameworks established by the EPA and OSHA, and meticulously following a structured disposal protocol, researchers can ensure a safe working environment, protect our ecosystem, and maintain the highest standards of scientific integrity.
References
- MedChemExpress. (2025). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate Safety Data Sheet.
- ACTenviro. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- AK Scientific, Inc. Methyl 2-(6-hydroxybenzofuran-3-yl)acetate Safety Data Sheet.
- DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
- ChemicalBook. (2025). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate Chemical Safety Data Sheet.
- BenchChem. (2025). Proper Disposal of Benzofuran, 2-(2-thienyl)-: A Guide for Laboratory Professionals.
- Sigma-Aldrich. Methyl 2-(6-Hydroxybenzofuran-3-yl)acetate | 726174-52-3.
- Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
- CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- AK Scientific, Inc. Methyl 2,3-Dihydrobenzofuran-3-acetate Safety Data Sheet.
- National Center for Biotechnology Information. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. PubChem Compound Database.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Hazardous Waste Experts. (2018). How OSHA Workplace Rules Affect Hazardous Waste Management.
- American Society for Clinical Laboratory Science. Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
- SynQuest Laboratories, Inc. Methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate Safety Data Sheet.
- LookChem. Cas 1234474-58-8,(R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
- Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines.
- TCI Chemicals. (2025). 2,3-Benzofuran Safety Data Sheet.
- Cole-Parmer. 1-Benzofuran-5-carboxylic acid, 97% Material Safety Data Sheet.
- U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Methyl 2-(6-Hydroxybenzofuran-3-yl)acetate | 726174-52-3 [sigmaaldrich.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. medlabmag.com [medlabmag.com]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
